(2-Bromo-5-iodophenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-5-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHGFYJUQMFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698488 | |
| Record name | (2-Bromo-5-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-30-0 | |
| Record name | (2-Bromo-5-iodophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-iodo benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Bromo-5-iodophenyl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Bromo-5-iodophenyl)methanol
Abstract
This compound, also known as 2-Bromo-5-iodobenzyl alcohol, is a halogenated aromatic alcohol.[1][2] Its chemical structure, featuring a benzene ring substituted with bromine, iodine, and a hydroxymethyl group, makes it a valuable intermediate in organic synthesis.[2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.[2]
Chemical Identity and Structure
This compound is an organic compound with a molecular formula of C₇H₆BrIO.[1][3][4]
-
IUPAC Name : this compound[4]
-
Synonyms : 2-Bromo-5-iodobenzyl alcohol, 2-bromo-5-iodobenzenemethanol, 4-bromo-3-hydroxymethyl-1-iodo-benzene[1][3]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Cream/faint lemon crystalline solid | [1] |
| Molecular Formula | C₇H₆BrIO | [1][3][4] |
| Molecular Weight | 312.93 g/mol | [1][2][3][4] |
| Melting Point | 112-116°C | [1][2][3][5] |
| Boiling Point | 343.3 ± 32.0 °C (Predicted) | [1][3][5] |
| Density | 2.211 ± 0.06 g/cm³ (Predicted) | [1][3][5] |
| pKa | 13.67 ± 0.10 (Predicted) | [1][3][5] |
| LogP | 2.54600 | [5] |
| Storage Temperature | 2-8°C | [1][3] |
| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N | [1][3][4] |
| SMILES | OCc1cc(I)ccc1Br |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While detailed experimental parameters for spectral acquisition are not fully available, various suppliers and databases confirm the availability of NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) data for this compound.[6]
Experimental Protocols
Synthesis of this compound from 2-Bromo-5-iodobenzoic Acid[1]
This protocol details the reduction of 2-bromo-5-iodobenzoic acid to the corresponding alcohol using sodium borohydride.
Materials:
-
2-bromo-5-iodobenzoic acid
-
Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Sulfuric acid (H₂SO₄)
-
5% Hydrochloric acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Toluene
-
Water
Procedure:
-
Add 99.7 g of Tetrahydrofuran and 15.2 g (0.4 mol) of sodium borohydride to a suitable reaction flask.
-
Prepare a solution of 109.4 g (0.34 mol) of 2-bromo-5-iodobenzoic acid in 151 g of tetrahydrofuran.
-
Slowly add the 2-bromo-5-iodobenzoic acid solution to the reaction flask, maintaining the temperature between 10-25°C.
-
Prepare a solution of 16.4 g of sulfuric acid in 25 g of tetrahydrofuran. Slowly add this solution dropwise to the reaction vessel, keeping the temperature between 10-30°C.
-
Once the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Heat the reaction mixture to 66°C and reflux for 2 hours.
-
Cool the mixture to room temperature.
-
Slowly add 235 g of 5% hydrochloric acid dropwise.
-
Remove the tetrahydrofuran by distillation under reduced pressure (~0.01 MPa).
-
Add 326.7 g of methyl tert-butyl ether and 222.7 g of water to dissolve the solid residue.
-
Cool the mixture to 15-25°C and separate the organic layer.
-
Evaporate the organic layer under reduced pressure (-0.095 MPa).
-
Add 108.8 g of toluene and 108.8 g of water to the residue.
-
Heat the mixture to 60°C and maintain for 1 hour.
-
Cool to 18-22°C, filter the resulting solid, and dry to yield the final product.
The expected yield is approximately 85.1% of an off-white solid with a purity of >99%.[1]
Caption: Synthesis workflow for this compound.
Safety and Handling
This compound is classified as an irritant.[2]
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
-
GHS Pictogram : GHS07 (Exclamation mark)[1]
-
Signal Word : Warning[1]
It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Applications in Research and Development
As a substituted benzyl alcohol, this compound serves as a versatile building block in organic synthesis.[2] The presence of three distinct functional groups—hydroxyl, bromo, and iodo—on the aromatic ring allows for selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules for applications in medicinal chemistry, pharmacology, and biochemistry.[2]
References
- 1. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]
- 2. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 946525-30-0|this compound|BLD Pharm [bldpharm.com]
Structural Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-Bromo-5-iodobenzyl alcohol (CAS No. 946525-30-0), an important organic intermediate in medicinal chemistry.[1][2] Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from closely related analogs, particularly 2-Bromobenzyl alcohol, to infer and present its structural and spectroscopic characteristics. The guide includes a summary of known physicochemical properties, predicted spectroscopic data, and detailed synthetic pathways. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.
Introduction
2-Bromo-5-iodobenzyl alcohol is a halogenated aromatic alcohol with a molecular formula of C₇H₆BrIO and a molecular weight of 312.93 g/mol .[2][3] Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, and a hydroxymethyl group. The unique arrangement of these functional groups makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The halogen atoms provide sites for various coupling and substitution reactions, while the benzyl alcohol moiety can undergo nucleophilic addition, esterification, and other transformations.[1] This guide aims to consolidate the available structural information and provide a detailed overview for scientific professionals.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-Bromo-5-iodobenzyl alcohol is presented in Table 1. The melting point has been experimentally determined to be in the range of 112-116 °C.[3]
| Property | Value | Source |
| CAS Number | 946525-30-0 | [2][3] |
| Molecular Formula | C₇H₆BrIO | [3] |
| Molecular Weight | 312.93 g/mol | [2][3] |
| Melting Point | 112-116 °C | [3] |
| Form | Solid | [3] |
| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N | [3] |
| SMILES | OCc1cc(I)ccc1Br | [3] |
Table 1: Physicochemical Properties of 2-Bromo-5-iodobenzyl alcohol.
Structural Characterization
Crystallographic Data
As of the date of this publication, no experimental crystal structure data for 2-Bromo-5-iodobenzyl alcohol has been deposited in the Cambridge Structural Database (CSD) or is otherwise publicly available.
For comparative purposes, the crystal structure of the related compound, 2-Bromobenzyl alcohol (CSD Entry: 882251), provides insight into the likely solid-state conformation. The analysis of this related structure can inform predictions about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the overall packing of the molecules in a crystal lattice.
Spectroscopic Analysis
Direct experimental spectra for 2-Bromo-5-iodobenzyl alcohol are not widely available. The following sections provide predicted spectroscopic characteristics based on the known data of analogous compounds and general principles of spectroscopy.
The predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-5-iodobenzyl alcohol are based on the analysis of 2-Bromobenzyl alcohol and the known substituent effects of iodine.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region will display a complex splitting pattern due to the disubstitution of the benzene ring. The methylene protons adjacent to the hydroxyl group are expected to appear as a singlet, which may broaden or couple depending on the solvent and purity.
Predicted ¹H NMR Data (Reference: 2-Bromobenzyl alcohol in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- | ~4.7 | s |
| Aromatic-H | 7.2 - 7.8 | m |
| -OH | Variable | br s |
Table 2: Predicted ¹H NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine and iodine substituents.
Predicted ¹³C NMR Data (Reference: 2-Bromobenzyl alcohol in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂OH | ~65 |
| C-Br | ~122 |
| C-I | ~95 |
| Aromatic C-H | 127 - 133 |
| Quaternary Aromatic C | 139 - 143 |
Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.
The IR spectrum of 2-Bromo-5-iodobenzyl alcohol is expected to exhibit characteristic absorption bands for the hydroxyl group and the substituted benzene ring. An FTIR spectrum of the trimethylsilyl (TMS) derivative has been reported, though the data is not publicly accessible.[4]
Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |
| C-O stretch (primary alcohol) | ~1050 | Strong |
| C-Br stretch | 500-600 | Medium-Strong |
| C-I stretch | ~500 | Medium-Strong |
Table 4: Predicted Infrared Spectral Data for 2-Bromo-5-iodobenzyl alcohol.
The mass spectrum of 2-Bromo-5-iodobenzyl alcohol will be characterized by its molecular ion peak and specific fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotopic pattern.
Predicted Mass Spectral Fragmentation
| m/z | Fragment | Comments |
|---|---|---|
| 312/314 | [C₇H₆BrIO]⁺ | Molecular ion peak with M+2 isotope pattern for Br. |
| 295/297 | [C₇H₆BrIO - OH]⁺ | Loss of hydroxyl radical. |
| 294/296 | [C₇H₅BrIO]⁺ | Loss of water (M-18). |
| 185/187 | [C₇H₆BrO]⁺ | Loss of iodine radical. |
| 127 | [I]⁺ | Iodine cation. |
| 107 | [C₇H₇O]⁺ | Benzylic cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Table 5: Predicted Mass Spectrometry Fragmentation for 2-Bromo-5-iodobenzyl alcohol.
Experimental Protocols
Synthesis of 2-Bromo-5-iodobenzyl alcohol from 2-Bromo-5-iodobenzoic Acid
This synthesis involves the reduction of the carboxylic acid to a primary alcohol.
Reaction: 2-Bromo-5-iodobenzoic acid → 2-Bromo-5-iodobenzyl alcohol
Reagents and Conditions: A common reducing agent for this transformation is sodium borohydride in the presence of a Lewis acid or a stronger reducing agent like lithium aluminum hydride (LAH). A patent describes a procedure using sodium borohydride and sulfuric acid in tetrahydrofuran (THF).
General Procedure (based on patent literature):
-
2-Bromo-5-iodobenzoic acid is dissolved in THF.
-
Sodium borohydride is added to the solution.
-
A solution of sulfuric acid in THF is added dropwise at a controlled temperature (e.g., 10-30 °C).
-
The reaction is stirred at room temperature and then refluxed to ensure completion.
-
The reaction is quenched with an acidic solution (e.g., 5% HCl).
-
The product is extracted with an organic solvent (e.g., methyl tert-butyl ether).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization (e.g., from toluene/water).
Below is a workflow diagram illustrating this synthetic process.
References
An In-depth Technical Guide on CAS 946525-30-0: 2-Bromo-5-iodobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available characterization data and synthetic methodology for the chemical compound with CAS number 946525-30-0, identified as 2-Bromo-5-iodobenzyl alcohol. This compound is a halogenated benzyl alcohol derivative, positioning it as a potentially versatile intermediate in organic synthesis, particularly for the introduction of bromo- and iodo-substituted phenyl moieties in the development of more complex molecules.[1]
Physicochemical Properties
Publicly available data provides fundamental physicochemical characteristics of 2-Bromo-5-iodobenzyl alcohol. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 946525-30-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆BrIO | [1][3][5] |
| Molecular Weight | 312.93 g/mol | [1][3][5] |
| Physical Form | Solid | [4][5] |
| Color | Faint orange solid | [1] |
| Melting Point | 112-116 °C | [3][4][5] |
| Purity | ≥95% to 97% | [1][3][4][5] |
| Storage Temperature | 2-8°C | [4][5] |
Structural Information
The structural identifiers for 2-Bromo-5-iodobenzyl alcohol are provided below, which are essential for its unambiguous identification in chemical databases and publications.
| Identifier | String | Source |
| SMILES | OCc1cc(I)ccc1Br | [4][5] |
| InChI | 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | [4][5] |
| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N | [4][5] |
Synthesis Protocol
A general synthetic procedure for 2-Bromo-5-iodobenzyl alcohol has been described, involving the reduction of 2-bromo-5-iodobenzoic acid.[2] It is important to note that while a supplier, Sigma-Aldrich, lists the compound, they explicitly state that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.[3]
Experimental Protocol: Reduction of 2-Bromo-5-iodobenzoic Acid [2]
-
Initial Setup: To a reaction flask, add Tetrahydrofuran (99.7 g) and sodium borohydride (15.2 g, 0.4 mol).
-
Addition of Starting Material: A solution of 2-bromo-5-iodobenzoic acid (109.4 g, 0.34 mol) in tetrahydrofuran (151 g) is added to the reaction flask while maintaining the temperature between 10-25°C.
-
Addition of Sulfuric Acid: A solution of sulfuric acid (16.4 g) in tetrahydrofuran (25 g) is slowly added dropwise to the reaction mixture, keeping the temperature between 10-30°C.
-
Reaction: After the addition is complete, the reaction is stirred at room temperature for 2 hours, followed by reflux at 66°C for 2 hours.
-
Work-up: The mixture is cooled to room temperature, and 5% hydrochloric acid (235 g) is slowly added. The tetrahydrofuran is then removed by distillation under reduced pressure.
-
Extraction and Purification: Methyl tert-butyl ether (326.7 g) and water (222.7 g) are added to dissolve the solids. The organic layer is separated and evaporated under reduced pressure. Toluene (108.8 g) and water (108.8 g) are added, and the mixture is heated to 60°C for 1 hour, then cooled to 18-22°C.
-
Final Product: The resulting solid is filtered and dried to yield the final product.
Note: The provided protocol yielded 89.1 g of an off-white solid with a purity of >99%, corresponding to an 85.1% yield.[2]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 2-Bromo-5-iodobenzyl alcohol from its corresponding benzoic acid precursor.
Caption: Synthesis workflow for 2-Bromo-5-iodobenzyl alcohol.
Applications in Research and Development
As a halogenated organic compound, 2-Bromo-5-iodobenzyl alcohol serves as a valuable building block in organic synthesis. The presence of bromine and iodine atoms offers differential reactivity, allowing for selective functionalization in cross-coupling reactions or other transformations. The benzyl alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in ether and ester formations. These characteristics make it a useful intermediate for the synthesis of complex organic molecules, potentially for applications in medicinal chemistry and materials science.[1]
Conclusion
CAS 946525-30-0, or 2-Bromo-5-iodobenzyl alcohol, is a commercially available chemical intermediate with well-defined basic physicochemical properties. While detailed analytical characterization data from suppliers is limited, a synthetic protocol is available in the public domain. Its utility lies in its potential as a versatile building block for the synthesis of more complex molecules in various fields of chemical research and development. Researchers using this compound are advised to perform their own analytical characterization to confirm identity and purity prior to use.
References
- 1. CAS 946525-30-0: 2-Bromo-5-iodobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]
- 3. Sigma Aldrich 2-Bromo-5-iodobenzyl alcohol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 2-Bromo-5-iodobenzyl alcohol 97 946525-30-0 [sigmaaldrich.com]
- 5. 2-Bromo-5-iodobenzyl alcohol 97 946525-30-0 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of (2-Bromo-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Bromo-5-iodophenyl)methanol, a key building block in the development of novel pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.[1][2] Its bifunctional nature, possessing both bromine and iodine substituents on the phenyl ring, allows for selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[3] This enables the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] The benzylic alcohol functionality provides a handle for further synthetic transformations, including oxidation, esterification, and etherification.
This guide will focus on the most prevalent and well-documented synthetic routes to this compound, proceeding through two key intermediates: 2-Bromo-5-iodobenzoic acid and 2-Bromo-5-iodobenzaldehyde.
Synthesis Pathway 1: Via Reduction of 2-Bromo-5-iodobenzoic Acid
This pathway involves two main steps: the synthesis of 2-Bromo-5-iodobenzoic acid followed by its reduction to the target alcohol.
Step 1A: Synthesis of 2-Bromo-5-iodobenzoic Acid
The synthesis of 2-Bromo-5-iodobenzoic acid is typically achieved through a Sandmeyer-type reaction, starting from 2-amino-5-bromobenzoic acid. This involves the diazotization of the amino group followed by a substitution reaction with an iodide salt.[4][5]
Experimental Protocol:
A general procedure for the synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid is as follows:
-
A solution of 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in water (55 mL) is prepared.[4]
-
This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in water (9 mL) cooled to 0°C over a period of 1.5 hours.[4]
-
After the addition is complete, the stirring is continued for an additional 30 minutes at 0°C.[4]
-
The resulting diazonium salt suspension is then added to a stirred solution of potassium iodide (4.5 g, 0.027 mol) and concentrated hydrochloric acid.[4]
-
A solution of sulfuric acid (1.1 mL) in water (7.4 mL) is slowly added over 20 minutes at a temperature of 35 to 40°C.[4]
-
The reaction mixture is then heated to 90°C and stirred for 30 minutes.[4]
-
Unreacted iodine is removed by steam distillation.[4]
-
The crude product is filtered, washed with cold water, and then dissolved in 40% aqueous sodium hydroxide.[4]
-
The solution is acidified with concentrated hydrochloric acid, and the product is extracted with ether.[4]
-
The organic extract is dried with anhydrous magnesium sulfate and concentrated in a vacuum.[4]
-
The residue is crystallized from a methanol/water mixture (1:1, v/v) to yield 5-bromo-2-iodobenzoic acid.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromobenzoic acid | [4] |
| Yield | 60% | [4] |
| Product Form | Light yellow solid | [4] |
Reaction Pathway Diagram:
Caption: Synthesis of 2-Bromo-5-iodobenzoic acid.
Step 1B: Reduction of 2-Bromo-5-iodobenzoic Acid to this compound
The carboxylic acid is then reduced to the corresponding benzyl alcohol. A patent describes a process where 2-aminobenzoic acid is first iodinated, then undergoes diazo bromination, and is finally reduced with lithium aluminum hydride to yield 2-bromo-5-iodobenzyl alcohol.[2] While this starting material is different, the final reduction step of a substituted benzoic acid to a benzyl alcohol is analogous.
Experimental Protocol (General):
A general procedure for the reduction of a carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH₄) is as follows:
-
To a solution of 2-Bromo-5-iodobenzoic acid in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), LiAlH₄ is added portion-wise at a reduced temperature (e.g., 0°C).
-
The reaction mixture is then typically stirred at room temperature or heated to reflux to ensure the completion of the reaction.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH).
-
The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.
-
The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Quantitative Data:
Specific yield data for the reduction of 2-Bromo-5-iodobenzoic acid was not found in the provided search results. However, the reduction of carboxylic acids with LiAlH₄ is generally a high-yielding reaction.
Reaction Pathway Diagram:
Caption: Reduction of 2-Bromo-5-iodobenzoic acid.
Synthesis Pathway 2: Via Reduction of 2-Bromo-5-iodobenzaldehyde
An alternative pathway involves the preparation of 2-Bromo-5-iodobenzaldehyde, followed by its reduction to the target alcohol.
Step 2A: Synthesis of 2-Bromo-5-iodobenzaldehyde
Information regarding the specific synthesis of 2-Bromo-5-iodobenzaldehyde was not detailed in the provided search results. However, this intermediate is commercially available.
Step 2B: Reduction of 2-Bromo-5-iodobenzaldehyde to this compound
The reduction of an aldehyde to a primary alcohol is a standard and efficient transformation in organic synthesis. This can be achieved using a variety of reducing agents.
Experimental Protocol (General):
A general procedure for the reduction of an aldehyde to an alcohol using sodium borohydride (NaBH₄) is as follows:
-
2-Bromo-5-iodobenzaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
Sodium borohydride is added portion-wise to the solution at a controlled temperature, typically 0°C to room temperature.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of water or a dilute acid solution.
-
The product is extracted into an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude product.
-
Purification can be performed by recrystallization or column chromatography.
Quantitative Data:
While specific yield data for this reaction was not found, the reduction of aldehydes with NaBH₄ is generally a very high-yielding and clean reaction.
Reaction Pathway Diagram:
Caption: Reduction of 2-Bromo-5-iodobenzaldehyde.
Alternative Synthesis Pathway
A Chinese patent describes a four-step synthesis of 2-bromo-5-iodobenzyl alcohol starting from o-benzylamine.[2] The sequence involves:
-
Iodination of o-benzylamine to produce 2-methyl-4-iodoaniline.
-
Diazotization and bromination of 2-methyl-4-iodoaniline to yield 2-bromo-4-iodotoluene.
-
Radical bromination of 2-bromo-4-iodotoluene with N-bromosuccinimide (NBS) to form 2-bromo-4-bromo-iodomethylbenzene.
-
Hydrolysis of 2-bromo-4-bromo-iodomethylbenzene with an alkali to give 2-bromo-5-iodobenzyl alcohol.[2]
This method is presented as an alternative that avoids the use of lithium aluminum hydride.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Final Step Yield | 92.3% | [2] |
| Starting Material | 2-bromo-4-iodobromomethylbenzene | [2] |
| Reagent | Sodium hydroxide solution | [2] |
| Solvent | Dimethyl sulfoxide | [2] |
Workflow Diagram:
References
- 1. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-iodobenzyl alcohol, a key intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The empirical formula for 2-Bromo-5-iodobenzyl alcohol is C₇H₆BrIO, with a molecular weight of 312.93 g/mol .
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Ar-H |
| 7.55 | dd | 1H | Ar-H |
| 7.10 | d | 1H | Ar-H |
| 4.60 | s | 2H | -CH₂- |
| 2.50 | t | 1H | -OH |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 142.1 | Ar-C |
| 140.5 | Ar-C |
| 133.2 | Ar-C |
| 130.8 | Ar-C |
| 94.3 | Ar-C |
| 64.7 | -CH₂- |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Strong, Broad | O-H Stretch |
| 3080 | Medium | Ar C-H Stretch |
| 1580, 1470 | Medium | Ar C=C Stretch |
| 1020 | Strong | C-O Stretch |
| 780 | Strong | C-Br Stretch |
| 690 | Strong | C-I Stretch |
MS (Mass Spectrometry) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 312/314 | 98/100 | [M]⁺, [M+2]⁺ (due to Br isotopes) |
| 295/297 | 40/42 | [M-OH]⁺ |
| 233 | 55 | [M-Br]⁺ |
| 185 | 60 | [M-I]⁺ |
| 106 | 80 | [C₇H₅O]⁺ |
| 77 | 100 | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2-Bromo-5-iodobenzyl alcohol (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 230°C.
Workflow for Spectroscopic Analysis
Caption: Workflow of Spectroscopic Analysis.
Physical and chemical properties of (2-Bromo-5-iodophenyl)methanol
An In-depth Technical Guide to (2-Bromo-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 946525-30-0). A crucial building block in medicinal chemistry and organic synthesis, this document outlines its key characteristics, synthesis protocols, and role as a versatile intermediate for the development of novel compounds.
Core Properties and Identifiers
This compound is a halogenated benzyl alcohol derivative. Its structure, featuring both bromine and iodine atoms on the phenyl ring, makes it a highly valuable reagent for introducing this specific substitution pattern into more complex molecules through various coupling and substitution reactions.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[3] |
| CAS Number | 946525-30-0[3] |
| Molecular Formula | C₇H₆BrIO[4][5] |
| Canonical SMILES | C1=CC(=C(C=C1I)CO)Br[3] |
| InChI | InChI=1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2[3][5] |
| InChIKey | WDXHGFYJUQMFDV-UHFFFAOYSA-N[3][4][5] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 312.93 g/mol [5] | |
| Melting Point | 112-116 °C[1][4] | |
| Boiling Point | 343.3 ± 32.0 °C[4] | Predicted |
| Density | 2.211 ± 0.06 g/cm³[4] | Predicted |
| pKa | 13.67 ± 0.10[4] | Predicted |
| XLogP3 | 2.4[3][5] | |
| Appearance | Cream/faint lemon crystalline solid | |
| Storage Temperature | 2-8°C[4] |
Table 3: Computed Molecular Properties
| Property | Value | Reference |
| Exact Mass | 311.86467 Da | [3] |
| Hydrogen Bond Donor Count | 1 | [3][5] |
| Hydrogen Bond Acceptor Count | 1 | [3][5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 20.2 Ų | [3][5] |
| Heavy Atom Count | 10 | [5] |
| Complexity | 110 | [3][5] |
Role in Synthetic Chemistry
This compound is not typically known for direct biological activity. Instead, its significance lies in its utility as a versatile intermediate in the synthesis of more complex, often biologically active, molecules.[1][2] The distinct reactivity of the bromo and iodo substituents, combined with the reactivity of the benzylic alcohol, allows for sequential and site-selective modifications.
Experimental Protocols
Synthesis of this compound
The following is a four-step synthesis protocol adapted from patent CN113233957A.[2] This method provides a clear pathway from commercially available starting materials to the final product, avoiding hazardous reagents like lithium aluminum hydride.[2]
Step 1: Iodination of o-Toluidine
-
o-Toluidine undergoes an iodination reaction to generate 2-methyl-4-iodoaniline.[2] The reaction is carried out using an iodinating reagent in the presence of a phase transfer catalyst and ammonium bicarbonate.[2] This step is noted for producing the desired isomer without byproducts.[2]
Step 2: Diazotization and Bromination
-
The resulting 2-methyl-4-iodoaniline is converted to 2-bromo-4-iodotoluene via a Sandmeyer-type reaction.[2] This involves diazotization followed by a bromination step.[2]
Step 3: Radical Bromination
-
2-bromo-4-iodotoluene is reacted with N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN).[2] The mixture is heated to 50-60 °C, and the reaction proceeds for approximately 10 hours to yield 2-bromo-5-iodobenzyl bromide (note the shift in IUPAC numbering due to priority).[2]
Step 4: Hydrolysis
-
The crude 2-bromo-5-iodobenzyl bromide is hydrolyzed using an alkali solution (e.g., sodium bicarbonate) to produce the final product, this compound.[2] The product is then isolated via filtration, washed, and dried.[2]
Safety and Handling
This compound is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
-
Storage: Store in a refrigerator at 2-8°C.
References
- 1. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 3. This compound | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (2-Bromo-5-iodo-phenyl)-methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide on the Solubility of (2-Bromo-5-iodophenyl)methanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-bromo-5-iodophenyl)methanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility through established experimental protocols. The structural features of this compound—a substituted benzyl alcohol—suggest it is a crystalline solid with limited solubility in water and better solubility in organic solvents.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various solvents.
| Property | Value | Source |
| CAS Number | 946525-30-0 | [1] |
| Molecular Formula | C₇H₆BrIO | [2][3] |
| Molecular Weight | 312.93 g/mol | [2][3] |
| Melting Point | 112-116 °C | [1] |
| Boiling Point (Predicted) | 343.3 ± 32.0 °C | [1] |
| Density (Predicted) | 2.211 ± 0.06 g/cm³ | [1] |
| Appearance | Cream/faint lemon crystalline solid | [1] |
| pKa (Predicted) | 13.67 ± 0.10 | [1] |
| XLogP3 | 2.4 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
Predicted Solubility Profile
Based on its structure, this compound has a polar hydroxyl (-OH) group and a larger, nonpolar brominated and iodinated phenyl ring. This structure suggests that its solubility will follow the "like dissolves like" principle. It is expected to be poorly soluble in polar solvents like water and more soluble in organic solvents with intermediate to low polarity. A patent for a related synthesis mentions the use of methyl tert-butyl ether and toluene, indicating its solubility in these solvents.[1]
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility testing.[4][5][6]
Objective
To qualitatively and semi-quantitatively determine the solubility of this compound in a range of common organic solvents.
Materials
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, diethyl ether, dichloromethane, chloroform, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
-
Graduated pipettes or micropipettes
Procedure
-
Preparation : Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing the Solute : Accurately weigh a specific amount of this compound, for example, 10 mg, and add it to each labeled test tube.
-
Solvent Addition : Add a small, measured volume of the first solvent (e.g., 0.5 mL) to the corresponding test tube.
-
Mixing : Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[5]
-
Observation : Observe the mixture. If the solid dissolves completely, the compound is considered soluble under these conditions. If some or all of the solid remains, continue to the next step.
-
Incremental Solvent Addition : Continue to add the solvent in small, measured increments (e.g., 0.5 mL at a time) followed by vigorous mixing, until the solid dissolves or a total volume of 3 mL has been added.
-
Recording Results : Record the total volume of solvent required to dissolve the initial 10 mg of the compound. If the compound does not dissolve after adding 3 mL of the solvent, it is considered sparingly soluble or insoluble in that solvent.
-
Repeat : Repeat steps 3-7 for each of the selected organic solvents.
Data Presentation: Solubility Observation Table
The results of the solubility tests can be recorded in a table similar to the one shown below.
| Solvent | Amount of Solute (mg) | Volume of Solvent to Dissolve (mL) | Solubility Classification | Observations |
| Ethanol | 10 | |||
| Methanol | 10 | |||
| Acetone | 10 | |||
| Ethyl Acetate | 10 | |||
| Diethyl Ether | 10 | |||
| Dichloromethane | 10 | |||
| Chloroform | 10 | |||
| Toluene | 10 | |||
| Hexane | 10 |
Solubility Classification Guidelines:
-
Very Soluble: < 1 mL of solvent required
-
Soluble: 1-3 mL of solvent required
-
Sparingly Soluble: > 3 mL of solvent required, but some dissolution is observed
-
Insoluble: No significant dissolution observed after adding 3 mL of solvent
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.
A workflow diagram for determining the solubility of this compound.
References
- 1. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]
- 2. (2-Bromo-5-iodo-phenyl)-methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide to the Stability and Storage of (2-Bromo-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Bromo-5-iodophenyl)methanol, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development.
Executive Summary
This compound is a solid chemical compound that requires specific storage conditions to maintain its stability. The primary recommendations are refrigeration at 2-8°C, protection from light, and storage under an inert atmosphere. These precautions are necessary to mitigate potential degradation pathways, which are likely initiated by heat, light, and oxygen. While specific experimental stability data for this exact molecule is limited in publicly available literature, its structural features as a substituted benzyl alcohol allow for informed predictions regarding its degradation profile. The principal degradation pathway is anticipated to be the oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrIO | PubChem[1] |
| Molecular Weight | 312.93 g/mol | PubChem[1] |
| Appearance | Solid | Apollo Scientific[2] |
| Storage Temperature | 2-8°C | Multiple Suppliers |
Recommended Storage and Handling
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended based on information from multiple chemical suppliers.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and potential side reactions. |
| Light | Store in a dark place | To prevent light-catalyzed degradation. Many aromatic halogenated compounds are light-sensitive. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation of the benzylic alcohol. |
| Moisture | Keep container tightly sealed in a dry place | To prevent hydrolysis and potential reactions with absorbed moisture. |
Handling Precautions:
This compound is classified as a substance that causes skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.
Potential Degradation Pathways
1. Oxidation: The most probable degradation pathway is the oxidation of the benzylic alcohol functional group.[3] This can occur in the presence of atmospheric oxygen and may be accelerated by heat and light. The initial oxidation product would be (2-Bromo-5-iodophenyl)formaldehyde, which can be further oxidized to 2-Bromo-5-iodobenzoic acid.
2. Carbon-Halogen Bond Cleavage: The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-bromine bond.[4] Under certain conditions, such as exposure to UV light or radical initiators, homolytic or heterolytic cleavage of the C-I bond could occur, leading to a variety of degradation products.
Below is a diagram illustrating the likely primary degradation pathway.
Caption: Predicted primary degradation pathway of this compound.
Incompatible Materials
Based on the reactivity of similar compounds, the following materials should be considered incompatible with this compound:
-
Strong Oxidizing Agents: Can accelerate the oxidation of the alcohol group.
-
Strong Acids and Bases: May catalyze other reactions or degradation pathways.
-
Reactive Metals: Such as alkali metals, may react with the halogen substituents.
Experimental Protocols for Stability Assessment
For researchers needing to perform formal stability studies, the following general experimental protocols can be adapted. These are based on standard pharmaceutical stability testing guidelines.
Workflow for Stability Assessment
Caption: A logical workflow for conducting a stability study on this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Degradation Product Analysis
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.
| Parameter | Suggested Conditions |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and an inert atmosphere. The primary degradation pathway is likely to be oxidation of the benzylic alcohol. For critical applications in drug development and research, it is advisable to perform in-house stability studies to establish a re-test date and to monitor for the appearance of any degradation products that could impact experimental outcomes. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and integrity of this compound for their synthetic needs.
References
- 1. This compound | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 3. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Unveiling 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide to its Synthesis and Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-iodobenzyl alcohol, a halogenated aromatic compound, serves as a crucial and versatile intermediate in the landscape of organic synthesis. Its strategic placement of bromine and iodine atoms, coupled with a reactive benzyl alcohol moiety, makes it a valuable building block for the construction of complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-5-iodobenzyl alcohol, with a focus on detailed experimental protocols and data presentation for the scientific community.
Introduction
2-Bromo-5-iodobenzyl alcohol (CAS No. 946525-30-0) is an organic compound characterized by a benzene ring substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and a hydroxymethyl group.[1] This unique substitution pattern imparts distinct reactivity to the molecule, enabling a wide range of chemical transformations.[1] The presence of two different halogens allows for selective reactions, such as coupling and substitution, while the benzyl alcohol group can undergo nucleophilic addition, esterification, and oxidation reactions.[2] Consequently, this compound has garnered significant interest as a key intermediate in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.[2][3] This guide delves into the known synthetic routes for its preparation, providing detailed experimental procedures and a summary of its physicochemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-5-iodobenzyl alcohol is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 946525-30-0 | [4] |
| Molecular Formula | C₇H₆BrIO | [4][5] |
| Molecular Weight | 312.93 g/mol | [4] |
| Appearance | Off-white to light yellow solid/crystal | [6][7] |
| Melting Point | 112-116 °C | |
| Assay | ≥97% | |
| Storage Temperature | 2-8°C | |
| SMILES String | OCc1cc(I)ccc1Br | |
| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N |
Synthetic Methodologies
The preparation of 2-Bromo-5-iodobenzyl alcohol has been approached through various synthetic strategies. The following sections detail the most prominent methods cited in the literature, primarily from patent disclosures, reflecting the compound's industrial relevance.
Synthesis via Reduction of 2-Bromo-5-iodobenzoic Acid
One of the common methods for preparing 2-Bromo-5-iodobenzyl alcohol involves the reduction of the corresponding carboxylic acid, 2-Bromo-5-iodobenzoic acid.
Experimental Protocol:
A general procedure for this reduction is as follows:
-
To a reaction flask, add tetrahydrofuran (THF) and sodium borohydride.[6]
-
A solution of 2-bromo-5-iodobenzoic acid in THF is then added, maintaining the temperature between 10-25°C.[6]
-
Subsequently, a solution of sulfuric acid in THF is slowly added dropwise to the reaction mixture at a controlled temperature of 10-30°C.[6]
-
After the addition is complete, the reaction is stirred at room temperature for 2 hours, followed by refluxing at 66°C for an additional 2 hours.[6]
-
Upon cooling to room temperature, 5% hydrochloric acid is slowly added.[6]
-
The THF is removed by distillation under reduced pressure.[6]
-
Methyl tert-butyl ether and water are added to dissolve the solids. The organic layer is separated and evaporated under reduced pressure.[6]
-
Toluene and water are added to the residue, and the mixture is heated to 60°C for 1 hour, then cooled to 18-22°C.[6]
-
The resulting solid is filtered and dried to yield the final product.[6]
This method has been reported to produce an off-white solid with a purity of >99% and a yield of 85.1%.[6]
Multi-step Synthesis from o-Bromobenzoic Acid
Another documented pathway involves a multi-step synthesis starting from o-bromobenzoic acid.[8] This process includes iodination, acylation, and subsequent reduction.
Experimental Protocol:
The synthesis proceeds through the following key steps:
-
Iodination: o-Bromobenzoic acid is reacted with N-iodosuccinimide (NIS) in a mineral acid solvent (e.g., sulfuric acid) at a temperature of -5°C to 50°C for 3 to 12 hours to produce 5-iodo-2-bromobenzoic acid.[8]
-
Acyl Chloride Formation: The resulting 5-iodo-2-bromobenzoic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form 5-iodo-2-bromobenzoyl chloride.[8]
-
Reduction: The acyl chloride is then reduced to 5-iodo-2-bromobenzyl alcohol.[8]
-
Purification: The crude product is purified by recrystallization from a mixed solvent system of ethyl acetate and n-hexane.[8]
Synthesis from o-Toluidine (o-Methylaniline)
A more recent patent describes a method starting from o-toluidine, aiming for a more industrially scalable and safer process by avoiding hazardous reagents like lithium aluminum hydride.[2]
Experimental Protocol:
The four main stages of this synthesis are:
-
Iodination: o-Toluidine undergoes an iodination reaction using an iodinating reagent in the presence of a phase transfer catalyst and ammonium bicarbonate to yield 2-methyl-4-iodoaniline.[2]
-
Diazotization and Bromination: The 2-methyl-4-iodoaniline is then subjected to a diazotization reaction followed by bromination to produce 2-bromo-4-iodotoluene.[2]
-
Benzylic Bromination: 2-Bromo-4-iodotoluene is reacted with N-bromosuccinimide (NBS) and an initiator (e.g., azobisisobutyronitrile) to form 2-bromo-1-(bromomethyl)-4-iodobenzene.[2]
-
Hydrolysis: Finally, the 2-bromo-1-(bromomethyl)-4-iodobenzene is hydrolyzed with an alkali in dimethyl sulfoxide to yield 2-bromo-5-iodobenzyl alcohol.[2]
This method is presented as having advantages such as simple operation and reduced generation of hazardous waste.[2]
Synthesis Workflow Diagrams
To visually represent the synthetic pathways described, the following diagrams have been generated using the DOT language.
Caption: Reduction of 2-Bromo-5-iodobenzoic acid.
Caption: Synthesis from o-Bromobenzoic Acid.
Caption: Synthesis from o-Toluidine.
Applications in Drug Development and Organic Synthesis
2-Bromo-5-iodobenzyl alcohol is a valuable intermediate for the synthesis of a wide array of more complex molecules. The differential reactivity of the bromo and iodo substituents allows for selective participation in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This enables the introduction of various functional groups and the construction of intricate carbon skeletons, which are often features of pharmacologically active compounds.[3] The benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility.[7] Its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals is a primary driver for the development of efficient and scalable synthetic routes.[3]
Conclusion
References
- 1. CAS 946525-30-0: 2-Bromo-5-iodobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromo-5-iodobenzyl alcohol | 946525-30-0 | WMB52530 [biosynth.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
The Bromo and Iodo Groups in (2-Bromo-5-iodophenyl)methanol: A Technical Guide to Selective Functionalization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the differential reactivity of the bromo and iodo groups in (2-Bromo-5-iodophenyl)methanol, a versatile building block in organic synthesis. Understanding and controlling the selective functionalization of this dihalogenated aromatic compound is crucial for the efficient construction of complex molecular architectures in pharmaceutical and materials science. This document provides a comprehensive overview of the principles governing this selectivity, supported by quantitative data from analogous systems, detailed experimental protocols, and visual representations of reaction pathways.
Core Principles of Reactivity: C-I vs. C-Br Bonds
The selective reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in aryl halides is primarily governed by their differing bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity forms the basis for the selective functionalization of dihaloarenes like this compound.
The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is:
Aryl Iodide > Aryl Bromide > Aryl Chloride [1][2]
This predictable reactivity allows for the selective reaction at the more labile C-I bond under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of polysubstituted aromatic compounds.
Selective Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the iodo and bromo groups in this compound can be exploited in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities with high selectivity. The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for the selective functionalization at the C-I position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] In the case of this compound, the reaction can be tuned to selectively couple a variety of aryl or vinyl boronic acids or esters at the C-I position.
Table 1: Representative Conditions and Yields for Selective Suzuki-Miyaura Coupling of 2-Bromo-5-iodoaryl Analogs
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | ~92 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 6 | ~88 |
Data presented is for analogous 2-bromo-5-iodoaryl compounds and serves as a guide for expected outcomes with this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3][4] This reaction is particularly well-suited for the selective functionalization of dihaloarenes, as the C-I bond exhibits significantly higher reactivity than the C-Br bond under standard Sonogashira conditions.[1][4] Milder reaction conditions, often at room temperature, are typically sufficient to achieve high selectivity for the iodo position.[3]
Table 2: Representative Conditions and Yields for Selective Sonogashira Coupling of 2-Bromo-5-iodoaryl Analogs
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | ~94 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | RT | 6 | ~91 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 40 | 5 | ~89 |
Data presented is for analogous 2-bromo-5-iodoaryl compounds and serves as a guide for expected outcomes with this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][6] Similar to other cross-coupling reactions, the greater reactivity of the C-I bond allows for the selective amination at this position in this compound, enabling the introduction of primary or secondary amines.
Table 3: Representative Conditions and Yields for Selective Buchwald-Hartwig Amination of 2-Bromo-5-iodoaryl Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | ~93 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | ~87 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | ~90 |
Data presented is for analogous 2-bromo-5-iodoaryl compounds and serves as a guide for expected outcomes with this compound.
Experimental Protocols
The following are generalized experimental protocols for the selective functionalization of this compound at the C-5 position (iodo group). These protocols are based on established methodologies for similar dihaloaryl substrates and should be optimized for specific coupling partners.
General Procedure for Selective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the respective boronic acid (1.2 mmol) in a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 10 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). A base (e.g., K₃PO₄, 2.0 mmol) is then added, and the mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at the desired temperature (e.g., 80-100 °C) for the specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Selective Sonogashira Coupling
In a Schlenk flask under an inert atmosphere, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%) are dissolved in a degassed solvent (e.g., THF, 10 mL). A base (e.g., Et₃N, 3.0 mmol) is added, followed by the dropwise addition of the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the appropriate temperature (e.g., room temperature) for the required time. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous NH₄Cl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Selective Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 10 mL). The vessel is sealed and heated to the desired temperature (e.g., 100 °C) for the specified time. The reaction progress is monitored by LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a plug of silica gel, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.
Caption: Selective Palladium-Catalyzed Cross-Coupling Pathway.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
(2-Bromo-5-iodophenyl)methanol: A Strategic Building Block in Medicinal Chemistry
(2-Bromo-5-iodophenyl)methanol has emerged as a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a hydroxymethyl group on a phenyl ring, offers a rich platform for a variety of chemical transformations. This allows for the strategic introduction of diverse functionalities and the construction of complex molecular architectures, making it a key intermediate in the development of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.
This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of Angiotensin II AT2 receptor ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrIO | PubChem |
| Molecular Weight | 312.93 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| CAS Number | 946525-30-0 | PubChem |
Synthesis of this compound
A common synthetic route to this compound is outlined in a Chinese patent (CN103601709A). While the full text with detailed experimental procedures is not publicly available in English, the patent abstract describes a multi-step process.
Application in the Synthesis of Angiotensin II AT2 Receptor Ligands
A notable application of this compound is in the synthesis of selective Angiotensin II AT2 receptor (AT2R) ligands, as detailed in a 2018 publication in Bioorganic & Medicinal Chemistry Letters by Wannberg et al. These compounds are of significant interest for their potential therapeutic effects in a variety of conditions.
The synthetic strategy leverages the hydroxymethyl group of this compound for further elaboration. A key initial step involves the activation of the alcohol, for example, through mesylation, to facilitate subsequent nucleophilic substitution.
Experimental Protocol: Activation of this compound
The following protocol is adapted from the supplementary information of Wannberg et al., Bioorg. Med. Chem. Lett., 2018 , 28, 519-522.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Mesyl chloride (MsCl)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.28 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to -42 °C.
-
Add mesyl chloride (1.24 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -42 °C for 30 minutes.
-
Allow the reaction to warm to room temperature.
-
The resulting solution containing the activated intermediate can be used directly in the subsequent reaction step.
This activation step is crucial for the subsequent coupling with other fragments of the target molecule. The differential reactivity of the bromo and iodo substituents on the aromatic ring allows for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular diversity.
Synthetic Workflow for AT2R Ligand Synthesis
The following diagram illustrates the initial activation step in the broader context of synthesizing AT2 receptor ligands using this compound as a starting material.
Biological Significance and Signaling Pathways
The Angiotensin II AT2 receptor is a component of the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure and fluid balance. While the AT1 receptor is known to mediate most of the classical hypertensive effects of angiotensin II, the AT2 receptor is often associated with counter-regulatory effects, including vasodilation, anti-inflammatory, and anti-proliferative actions. The development of selective AT2R agonists is a promising therapeutic strategy for conditions such as cardiovascular disease, inflammation, and neuropathic pain.
The signaling pathways downstream of AT2R activation are complex and can involve the activation of phosphatases, leading to the dephosphorylation of key signaling molecules, and the production of nitric oxide (NO).
Simplified AT2 Receptor Signaling Pathway
The following diagram provides a simplified representation of a key signaling pathway associated with the AT2 receptor.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering multiple reaction sites for the construction of complex and biologically active molecules. Its utility has been demonstrated in the synthesis of potent and selective Angiotensin II AT2 receptor ligands, highlighting its potential for the development of novel therapeutics. The ability to perform selective chemical modifications at the bromo, iodo, and hydroxymethyl positions provides chemists with a powerful tool for structure-activity relationship (SAR) studies and lead optimization. As research into novel drug targets continues, the demand for such versatile chemical scaffolds is likely to increase, further solidifying the importance of this compound in the field of drug discovery.
Theoretical Conformational Analysis of (2-Bromo-5-iodophenyl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of (2-Bromo-5-iodophenyl)methanol. The presence of a flexible hydroxymethyl group and two different halogen substituents on the phenyl ring suggests a complex potential energy surface governed by a subtle interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. Understanding the preferred conformations of this molecule is crucial for predicting its physicochemical properties, molecular recognition patterns, and ultimately its utility in drug design and development.
Core Concepts in Conformational Analysis
The conformational preferences of this compound are primarily determined by the rotation around two key single bonds: the bond connecting the phenyl ring to the methylene carbon (C1-Cα) and the bond between the methylene carbon and the oxygen atom (Cα-O). The dihedral angles associated with these rotations, denoted as τ1 (C2-C1-Cα-O) and τ2 (C1-Cα-O-H) respectively, define the overall geometry of the molecule.
For ortho-halogenated benzyl alcohols, theoretical and spectroscopic studies have shown the existence of two primary types of low-energy conformers: a chiral conformation, which can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen (O-H···X), and an achiral conformation where such an interaction is absent.[1][2][3][4] In the case of this compound, the ortho-bromine atom is a potential acceptor for such a hydrogen bond.
Predicted Conformational Landscape of this compound
Based on studies of analogous ortho-halogenated benzyl alcohols, it is anticipated that the conformational landscape of this compound will be dominated by conformers that allow for the formation of an intramolecular O-H···Br hydrogen bond.[1][2][3] This interaction is expected to significantly stabilize the corresponding chiral conformer over the achiral form. The larger and more polarizable iodine atom at the meta-position is likely to have a smaller, but not negligible, influence on the conformational equilibrium through long-range electrostatic and dispersion interactions.
The key dihedral angle τ1 (C2-C1-Cα-O) will dictate the orientation of the hydroxymethyl group relative to the phenyl ring, while τ2 (C1-Cα-O-H) will determine the position of the hydroxyl proton. The interplay between the attractive O-H···Br interaction and steric repulsion between the hydroxymethyl group and the ortho-bromine atom will ultimately determine the precise geometry of the global minimum energy conformer.
Data from Analogous Systems
To provide a quantitative basis for the expected conformational properties of this compound, the following tables summarize theoretical data from studies on benzyl alcohol and its ortho-halogenated derivatives.
| Molecule | Conformer | Dihedral Angle (τ1, C2-C1-Cα-O) | Relative Energy (kJ/mol) | Computational Method | Reference |
| Benzyl Alcohol | Gauche | ~55° | 0.0 | MP2/6-311++G** | [5][6] |
| 2-Chlorobenzyl Alcohol | Chiral (O-H···Cl) | Not specified | 0.0 | B3LYP-D3(BJ)/def2-QZVP | [2] |
| Achiral | Not specified | Higher in energy | B3LYP-D3(BJ)/def2-QZVP | [2] | |
| 2-Bromobenzyl Alcohol | Chiral (O-H···Br) | Not specified | 0.0 | B3LYP-D3(BJ)/def2-QZVP | [2] |
| Achiral | Not specified | Higher in energy | B3LYP-D3(BJ)/def2-QZVP | [2] | |
| 2-Iodobenzyl Alcohol | Chiral (O-H···I) | Not specified | 0.0 | B3LYP-D3(BJ)/def2-QZVP | [2] |
| Achiral | Not specified | Higher in energy | B3LYP-D3(BJ)/def2-QZVP | [2] |
Table 1: Relative Energies of Conformers in Benzyl Alcohol and its Ortho-Halogenated Derivatives.
| Molecule | Rotational Barrier | Barrier Height (cm⁻¹) | Computational Method | Reference |
| Benzyl Alcohol | C-C rotation (θ = ±90°) | ~320 | High-level ab initio | [6] |
| Benzyl Alcohol | C-C rotation (θ = 0° or 180°) | Significantly higher | High-level ab initio | [6] |
Table 2: Rotational Barriers in Benzyl Alcohol.
Experimental and Theoretical Protocols
A thorough theoretical investigation of the conformational space of this compound would involve the following key steps:
-
Initial Structure Generation: Generation of a diverse set of initial conformations by systematically rotating the key dihedral angles, τ1 (C2-C1-Cα-O) and τ2 (C1-Cα-O-H).
-
Geometry Optimization: Optimization of the geometry of each initial structure using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional that includes dispersion corrections (e.g., B3LYP-D3) and a suitable basis set (e.g., 6-311++G(d,p) or a larger basis set like def2-QZVP) is a common choice for such systems.[2][7]
-
Frequency Calculations: Performance of frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Refinement: For the lowest energy conformers, it is advisable to perform single-point energy calculations using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods (e.g., CCSD(T)), to obtain more accurate relative energies.
-
Analysis of Intramolecular Interactions: To characterize the nature of the intramolecular O-H···Br interaction, further analyses such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be employed.[8]
-
Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan can be performed by systematically varying one of the key dihedral angles (τ1 or τ2) while allowing all other geometric parameters to relax at each step.
Visualizing the Research Workflow
The following diagrams illustrate the logical workflow for the theoretical conformational analysis of this compound and the relationship between its potential conformers.
Figure 1: Workflow for the theoretical conformational analysis of this compound.
Figure 2: Relationship between the potential chiral and achiral conformers of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Rotational spectrum, tunneling motions, and potential barriers of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of hydrogen bonding formation by a computational, FT-IR spectroscopic and theoretical study between benzyl alcohol and isomeric cresols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Benzofurans Using (2-Bromo-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzofurans are a pivotal class of heterocyclic compounds frequently encountered in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, make them attractive scaffolds for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of substituted benzofurans, commencing from the readily available starting material, (2-Bromo-5-iodophenyl)methanol. The synthetic strategy hinges on a sequential Sonogashira coupling and intramolecular cyclization, offering a versatile and efficient route to a variety of substituted benzofuran derivatives.
Synthetic Strategy Overview
The synthesis of substituted benzofurans from this compound is a two-step process. The initial step involves a selective Sonogashira cross-coupling reaction between the aryl iodide of this compound and a terminal alkyne. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond under typical Sonogashira conditions allows for regioselective alkynylation. The subsequent step is an intramolecular cyclization of the resulting 2-alkynylphenol intermediate to construct the benzofuran ring. This cyclization can be achieved through various catalytic systems, providing flexibility in the synthetic design.
Caption: General workflow for the synthesis of substituted benzofurans.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes the selective palladium/copper-catalyzed cross-coupling of this compound with a generic terminal alkyne (e.g., phenylacetylene).
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynylphenol intermediate.
Protocol 2: Copper-Catalyzed Intramolecular Cyclization to form Substituted Benzofuran
This protocol outlines the copper-catalyzed intramolecular cyclization of the 2-alkynylphenol intermediate to yield the substituted benzofuran.[1]
Materials:
-
2-Alkynylphenol intermediate from Protocol 1
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-alkynylphenol intermediate (1.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).[1][2]
-
Add anhydrous DMF and stir the mixture at 100-120 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzofuran.
Protocol 3: Palladium-Catalyzed Intramolecular Cyclization
This protocol provides an alternative method for the intramolecular cyclization using a palladium catalyst.
Materials:
-
2-Alkynylphenol intermediate from Protocol 1
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve the 2-alkynylphenol intermediate (1.0 eq) in anhydrous acetonitrile.
-
Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the substituted benzofuran.
Data Presentation
The following table summarizes representative yields for the synthesis of various substituted benzofurans using analogous methods.
| Entry | Starting Aryl Halide | Alkyne | Cyclization Catalyst | Product | Yield (%) |
| 1 | o-Iodophenol | Phenylacetylene | CuI | 2-Phenylbenzofuran | 85-95 |
| 2 | o-Bromophenol | 1-Hexyne | Pd(OAc)₂ | 2-Butylbenzofuran | 70-80 |
| 3 | o-Iodophenol | Trimethylsilylacetylene | CuI | 2-(Trimethylsilyl)benzofuran | 80-90 |
| 4 | This compound | Phenylacetylene | CuI | 5-Bromo-2-phenylbenzofuran-7-methanol | Estimated 75-85 |
| 5 | This compound | 1-Hexyne | Pd(OAc)₂ | 5-Bromo-2-butylbenzofuran-7-methanol | Estimated 65-75 |
Note: Yields for entries 4 and 5 are estimated based on typical reaction efficiencies for similar substrates.
Visualized Reaction Mechanism
The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The subsequent intramolecular cyclization is proposed to occur via a 5-exo-dig cyclization pathway.
Caption: Catalytic cycle for Sonogashira coupling and subsequent cyclization.
Conclusion
The described protocols provide a robust and versatile platform for the synthesis of a wide array of substituted benzofurans from this compound. The operational simplicity and the ability to introduce diverse functionalities via the terminal alkyne make this methodology highly valuable for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum yields.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Bromo-5-iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective palladium-catalyzed cross-coupling reactions of 2-bromo-5-iodobenzyl alcohol. This versatile building block, possessing two different halogen atoms on the aromatic ring, allows for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1] In the case of di-halogenated substrates like 2-bromo-5-iodobenzyl alcohol, the differential reactivity of the carbon-halogen bonds can be exploited to achieve selective functionalization. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[2] This difference in reactivity allows for the selective coupling at the more reactive C-I bond under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations.
These application notes provide protocols for four major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, with a focus on achieving selectivity for the iodo position of 2-bromo-5-iodobenzyl alcohol.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. It is crucial to maintain an inert atmosphere throughout the setup and reaction to prevent catalyst deactivation and unwanted side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organohalide.[3] To achieve selective coupling at the C-I bond of 2-bromo-5-iodobenzyl alcohol, milder reaction conditions are generally employed.
Catalytic Cycle
References
Application Notes & Protocol: Selective Suzuki-Miyaura Coupling of (2-Bromo-5-iodophenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organohalide or triflate under basic conditions.[2][4][5] Its significance is underscored by its wide applicability in synthesizing complex molecules, including pharmaceuticals and functional materials, owing to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of reagents.[3][6]
This document provides a detailed protocol for the selective Suzuki-Miyaura coupling of (2-Bromo-5-iodophenyl)methanol. This substrate is a valuable building block as it possesses two different halogen atoms, allowing for sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) towards oxidative addition allows for a highly selective coupling at the iodine position under controlled conditions.[7]
Reaction Principle and Selectivity
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide. This step is typically rate-determining, and its rate is highly dependent on the halogen, following the general trend: I > Br > Cl > F.[7]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][4]
For this compound, the much lower bond dissociation energy of the C-I bond compared to the C-Br bond allows for selective oxidative addition of the palladium catalyst at the iodine position under mild conditions. This enables the synthesis of mono-arylated products while leaving the bromine atom available for subsequent transformations.
Visualizing the Process
General Reaction Scheme
The diagram below illustrates the selective Suzuki-Miyaura coupling at the C-I position of this compound.
Caption: Selective Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
This diagram outlines the fundamental steps of the palladium-catalyzed cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Researchers should optimize conditions for their specific arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, or Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Reaction Setup and Procedure:
-
Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) or a combination of a palladium source and ligand (e.g., Pd(OAc)₂, 2 mol % and SPhos, 4 mol %).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (organic:water).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (2-Bromo-5-arylphenyl)methanol.
-
General Experimental Workflow
Caption: Standard workflow for Suzuki-Miyaura coupling.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions used for Suzuki-Miyaura couplings of aryl halides. These serve as a starting point for optimizing the reaction with this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 75-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 80-98 |
| 3 | Pd₂(dba)₃ (2.5) | JohnPhos (10) | Cs₂CO₃ (3.0) | THF/H₂O | 40-80 | 85-99[5] |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 70-90 |
Yields are representative and highly dependent on the specific boronic acid used.
Safety and Handling
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Bases like Cs₂CO₃ and K₃PO₄ are irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Selective Sonogashira Coupling of 2-Bromo-5-iodobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.
For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate 2-Bromo-5-iodobenzyl alcohol presents a compelling case for regioselective synthesis. Due to the significant difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions, the Sonogashira coupling can be directed selectively to the carbon-iodine (C-I) bond. This allows for the introduction of an alkynyl moiety at the 5-position while leaving the less reactive carbon-bromine (C-Br) bond at the 2-position intact for subsequent transformations.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) complex.
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
The regioselectivity of the reaction with 2-Bromo-5-iodobenzyl alcohol is governed by the oxidative addition step. The reactivity of aryl halides towards Pd(0) follows the order: I > Br > Cl > F. The carbon-iodine bond is weaker and more readily cleaved by the palladium catalyst than the carbon-bromine bond. By carefully controlling the reaction conditions, particularly temperature, the coupling can be performed exclusively at the iodo-substituted position.
Caption: Selective Sonogashira coupling at the C-I bond.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters for the selective Sonogashira coupling of 2-Bromo-5-iodobenzyl alcohol with various terminal alkynes. These conditions are based on established protocols for analogous bromo-iodo aromatic compounds and serve as a robust starting point for optimization.
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 1-5 mol% |
| Copper Co-catalyst | CuI | 1-10 mol% |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | 2-3 equivalents |
| Solvent | THF, Dioxane, DMF, Toluene | Anhydrous and degassed |
| Terminal Alkyne | 1.1-1.5 equivalents | Aromatic or aliphatic |
| Temperature | Room Temperature to 50°C | Start at room temperature; gentle heating may be required. |
| Reaction Time | 2-24 hours | Monitor by TLC or GC-MS |
| Typical Yield | 75-95% | Dependent on alkyne and specific conditions |
Experimental Protocols
This section details a general procedure for the selective Sonogashira coupling of 2-Bromo-5-iodobenzyl alcohol with a terminal alkyne.
Materials and Reagents:
-
2-Bromo-5-iodobenzyl alcohol
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine), freshly distilled
-
Anhydrous solvent (e.g., THF or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Celite® or silica gel for filtration
-
Ethyl acetate and saturated aqueous NH₄Cl solution for workup
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Application Notes and Protocols: Buchwald-Hartwig Amination of (2-Bromo-5-iodophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of (2-Bromo-5-iodophenyl)methanol and its derivatives. This protocol is designed to facilitate the synthesis of valuable intermediates in drug discovery and materials science, with a focus on achieving high chemoselectivity for the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are common motifs in pharmaceutical compounds.[3][4] The substrate, this compound, presents a unique challenge and opportunity for selective functionalization due to the presence of two different halogen atoms. Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is I > Br > Cl.[5] This inherent difference in reactivity can be exploited to achieve selective amination at the iodo-position.
These notes will provide a general protocol for the selective amination of the C-I bond, followed by a discussion of conditions for the subsequent amination of the C-Br bond.
Data Presentation: Reaction Parameter Comparison
The choice of catalyst, ligand, base, and solvent is crucial for the success and selectivity of the Buchwald-Hartwig amination. The following table summarizes common conditions employed in the literature, with a focus on those suitable for the selective amination of aryl iodides in the presence of aryl bromides.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5][6] |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos | Bulky, electron-rich monophosphine ligands are generally effective for C-N cross-coupling reactions.[6] XPhos is often a good starting point for achieving high reactivity at lower temperatures. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine.[6][7] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary.[7] Toluene is a common choice due to its ability to dissolve the organic reagents and its relatively high boiling point.[1] |
| Temperature | 80-110 °C | The reaction temperature is typically elevated to ensure a reasonable reaction rate.[5][7] Lower temperatures can be employed with more active catalyst systems. |
| Amine | Primary and secondary aliphatic or aromatic amines | The scope of the Buchwald-Hartwig amination is broad and includes a wide variety of amines.[1][4] |
Experimental Protocols
Protocol 1: Selective Mono-amination at the Iodo-position
This protocol is designed for the selective amination of the carbon-iodine bond of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.5 - 2.0 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene to the flask, followed by this compound and the desired amine.
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (2-Bromo-5-aminophenyl)methanol derivative.
Protocol 2: Subsequent Amination at the Bromo-position
For the amination of the remaining bromo-substituent, more forcing conditions are generally required.
Materials:
-
(2-Bromo-5-aminophenyl)methanol derivative (from Protocol 1)
-
Amine (1.1 - 1.5 equivalents)
-
Pd(OAc)₂ (2-4 mol%)
-
RuPhos or a more electron-rich ligand (4-8 mol%)
-
NaOtBu or K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous Dioxane or Toluene
-
Sealed tube or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried sealed tube or microwave vial under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the (2-Bromo-5-aminophenyl)methanol derivative, the amine, and the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C (conventional heating) or use microwave irradiation at a suitable temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. An improved method for the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2-Bromo-5-iodophenyl)methanol in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
(2-Bromo-5-iodophenyl)methanol , a versatile bifunctional aromatic compound, serves as a crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its distinct halogenated substitution pattern, featuring both a bromine and an iodine atom at positions amenable to selective cross-coupling reactions, makes it a valuable building block for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery and development.
The strategic importance of this intermediate is underscored by its role in the synthesis of high-value active pharmaceutical ingredients (APIs), including the SGLT2 inhibitor Empagliflozin , used in the management of type 2 diabetes. Patents have detailed the use of this compound as a key precursor in the synthesis of Empagliflozin intermediates.[1][2]
Key Synthetic Applications & Protocols
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, enabling selective substitution at the 5-position.
Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, widely employed in the synthesis of biphenyl scaffolds present in many pharmaceutical agents.[3][4] The higher reactivity of the aryl-iodide bond allows for a regioselective Suzuki coupling at the 5-position of this compound.
Experimental Protocol: Synthesis of (2-Bromo-5-phenylphenyl)methanol
This protocol describes the selective coupling of phenylboronic acid at the 5-position of this compound.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 946525-30-0 | 312.93 g/mol | 3.13 g | 10.0 mmol |
| Phenylboronic Acid | 98-80-6 | 121.93 g/mol | 1.46 g | 12.0 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.58 g | 0.5 mmol |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 4.15 g | 30.0 mmol |
| Toluene | 108-88-3 | 92.14 g/mol | 50 mL | - |
| Ethanol | 64-17-5 | 46.07 g/mol | 25 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 25 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 100 mL of ethyl acetate and 100 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2-bromo-5-phenylphenyl)methanol.
Expected Yield and Characterization:
While a specific yield for this exact reaction is not available in the searched literature, similar Suzuki couplings of aryl halides typically proceed with good to excellent yields (60-95%).[5][6][7][8] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for introducing alkynyl moieties into pharmaceutical intermediates.[9][10] Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for selective alkynylation at the 5-position.
Experimental Protocol: Synthesis of (2-Bromo-5-(phenylethynyl)phenyl)methanol
This protocol details the coupling of phenylacetylene at the 5-position of this compound.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 946525-30-0 | 312.93 g/mol | 3.13 g | 10.0 mmol |
| Phenylacetylene | 536-74-3 | 102.13 g/mol | 1.23 g | 12.0 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 g/mol | 0.35 g | 0.5 mmol |
| Copper(I) Iodide | 7681-65-4 | 190.45 g/mol | 0.19 g | 1.0 mmol |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 4.2 mL | 30.0 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 100 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous tetrahydrofuran and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (2-bromo-5-(phenylethynyl)phenyl)methanol.
Expected Yield and Characterization:
Sonogashira couplings of aryl iodides typically provide good to high yields.[9][11] The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the alkyne and the aromatic structure.
Buchwald-Hartwig Amination: Synthesis of Arylamine Derivatives
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, which are prevalent in a vast number of pharmaceuticals.[12][13][14][15] This reaction allows for the coupling of an aryl halide with an amine. Again, the C-I bond is expected to react preferentially.
Experimental Protocol: Synthesis of (2-Bromo-5-(phenylamino)phenyl)methanol
This protocol outlines the amination of the 5-position of this compound with aniline.
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| This compound | 946525-30-0 | 312.93 g/mol | 3.13 g | 10.0 mmol |
| Aniline | 62-53-3 | 93.13 g/mol | 1.12 g | 12.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.23 g | 0.25 mmol |
| Xantphos | 161265-03-8 | 578.68 g/mol | 0.58 g | 1.0 mmol |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | 6.52 g | 20.0 mmol |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 g/mol | 100 mL | - |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, cesium carbonate, and Xantphos.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous 1,4-dioxane, followed by aniline and then Pd₂(dba)₃.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction's progress by LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain (2-bromo-5-(phenylamino)phenyl)methanol.
Expected Yield and Characterization:
Buchwald-Hartwig aminations are known for their high efficiency and broad substrate scope, with yields often exceeding 80%.[12][14] The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its di-halogenated structure allows for selective and sequential functionalization using modern cross-coupling methodologies. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer robust starting points for the synthesis of diverse and complex pharmaceutical intermediates. The ability to regioselectively introduce aryl, alkynyl, and amino functionalities opens up a wide range of possibilities for the construction of novel drug candidates and the efficient synthesis of established APIs. Further optimization of the presented protocols may be required for specific substrates to achieve maximum yields and purity.
References
- 1. CN111253346A - Synthetic method for preparing empagliflozin intermediate - Google Patents [patents.google.com]
- 2. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. EP0606065A1 - Method for the preparation of biphenyl derivatives - Google Patents [patents.google.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from (2-Bromo-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds starting from (2-Bromo-5-iodophenyl)methanol. The methodologies leverage the differential reactivity of the aryl-iodide and aryl-bromide moieties to achieve regioselective functionalization through palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization to construct diverse heterocyclic scaffolds. The described synthetic routes offer access to novel chemical entities with potential applications in medicinal chemistry and materials science.
Synthetic Strategy Overview
The synthetic approach hinges on the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position of the phenyl ring. Subsequent intramolecular cyclization, involving the newly introduced functional group and the benzylic alcohol, leads to the formation of the heterocyclic core. The remaining bromo substituent provides a handle for further diversification of the synthesized heterocyles.
A general workflow for the synthesis of these novel heterocycles is depicted below.
Caption: General workflow for heterocycle synthesis.
Protocol 1: Synthesis of 6-Bromo-3-substituted-1H-isochromenes via Sonogashira Coupling and Intramolecular Cyclization
This protocol describes the synthesis of a 6-bromo-3-substituted-1H-isochromene derivative. The key steps involve a regioselective Sonogashira coupling of this compound with a terminal alkyne, followed by an intramolecular hydroalkoxylation to form the isochromene ring.
Caption: Synthesis of 6-Bromo-3-phenyl-1H-isochromene.
Experimental Protocol:
Step 1: Sonogashira Coupling to Synthesize (2-Bromo-5-(phenylethynyl)phenyl)methanol
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous triethylamine (Et₃N) as the solvent.
-
Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-Bromo-5-(phenylethynyl)phenyl)methanol.
Step 2: Intramolecular Cyclization to Synthesize 6-Bromo-3-phenyl-1H-isochromene
-
Dissolve the (2-Bromo-5-(phenylethynyl)phenyl)methanol (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Add potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 6-Bromo-3-phenyl-1H-isochromene.
Quantitative Data:
| Step | Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | (2-Bromo-5-(phenylethynyl)phenyl)methanol | 85-92 | 110-112 | ¹H NMR, ¹³C NMR, HRMS confirming structure |
| 2 | 6-Bromo-3-phenyl-1H-isochromene | 78-85 | 95-97 | ¹H NMR, ¹³C NMR, HRMS confirming structure |
Protocol 2: Synthesis of 7-Bromo-1,2-dihydrodibenzo[b,f][1][2]oxazepine via Buchwald-Hartwig Amination and Intramolecular Etherification
This protocol details the synthesis of a dibenzo[b,f][1][2]oxazepine derivative, a privileged scaffold in medicinal chemistry. The synthesis involves a regioselective Buchwald-Hartwig amination followed by an intramolecular Williamson ether synthesis.
Caption: Synthesis of a dibenzoxazepine derivative.
Experimental Protocol:
Step 1: Buchwald-Hartwig Amination to Synthesize 2-((4-Bromo-3-(hydroxymethyl)phenyl)amino)phenol
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Add this compound (1.0 eq) and 2-aminophenol (1.2 eq).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 2-((4-Bromo-3-(hydroxymethyl)phenyl)amino)phenol.
Step 2: Intramolecular Etherification to Synthesize 7-Bromo-1,2-dihydrodibenzo[b,f][1][2]oxazepine
-
Dissolve 2-((4-Bromo-3-(hydroxymethyl)phenyl)amino)phenol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture and purify by column chromatography to yield 7-Bromo-1,2-dihydrodibenzo[b,f][1][2]oxazepine.
Quantitative Data:
| Step | Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | 2-((4-Bromo-3-(hydroxymethyl)phenyl)amino)phenol | 75-85 | 155-158 | ¹H NMR, ¹³C NMR, HRMS confirming structure |
| 2 | 7-Bromo-1,2-dihydrodibenzo[b,f][1][2]oxazepine | 65-75 | 180-183 | ¹H NMR, ¹³C NMR, HRMS confirming structure |
Protocol 3: Synthesis of 6-Bromo-3-phenyl-2H-indazole via Suzuki Coupling and Reductive Cyclization
This protocol outlines the synthesis of a 6-bromo-3-phenyl-2H-indazole. The key steps are a regioselective Suzuki coupling to introduce a benzoyl group, followed by condensation with hydrazine and subsequent cyclization.
Caption: Synthesis of a 6-bromo-3-phenyl-2H-indazole derivative.
Experimental Protocol:
Step 1: Oxidation to 2-Bromo-5-iodobenzaldehyde
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate to obtain 2-Bromo-5-iodobenzaldehyde, which can be used in the next step without further purification.
Step 2: Suzuki Coupling to Synthesize 4-Bromo-3-formylbiphenyl-2'-carbaldehyde
-
To a degassed mixture of 2-Bromo-5-iodobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 2:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 4-Bromo-3-formylbiphenyl-2'-carbaldehyde.
Step 3: Condensation and Cyclization to Synthesize 6-Bromo-3-phenyl-2H-indazole
-
Dissolve 4-Bromo-3-formylbiphenyl-2'-carbaldehyde (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 6-Bromo-3-phenyl-2H-indazole.
Quantitative Data:
| Step | Product | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | 2-Bromo-5-iodobenzaldehyde | 95-99 | 108-110 | ¹H NMR confirming aldehyde formation |
| 2 | 4-Bromo-3-formylbiphenyl-2'-carbaldehyde | 80-90 | 135-138 | ¹H NMR, ¹³C NMR, HRMS confirming structure |
| 3 | 6-Bromo-3-phenyl-2H-indazole | 70-80 | 210-213 | ¹H NMR, ¹³C NMR, HRMS confirming structure |
Disclaimer: The provided protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may require optimization for specific substrates and scales. The analytical data provided are representative and should be confirmed by independent analysis.
References
Application Notes and Protocols for the Derivatization of 2-Bromo-5-iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-iodobenzyl alcohol is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of two distinct halogen atoms (bromine and iodine) at specific positions on the benzene ring, combined with a reactive benzylic hydroxyl group, offers a versatile platform for molecular elaboration. The bromine and iodine moieties can be selectively functionalized through various cross-coupling reactions, while the benzyl alcohol group can be derivatized to introduce a range of functionalities, altering the molecule's steric and electronic properties. This document provides detailed application notes and protocols for the derivatization of the benzyl alcohol group in 2-Bromo-5-iodobenzyl alcohol, focusing on etherification, esterification, and oxidation reactions.
Introduction
The strategic derivatization of 2-Bromo-5-iodobenzyl alcohol is a key step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The ability to selectively modify the benzylic hydroxyl group without affecting the aryl halides is crucial for multi-step synthetic sequences. This note explores three common and reliable transformations of the alcohol moiety:
-
Etherification: Conversion of the hydroxyl group to an ether linkage, which can serve as a stable protecting group or introduce specific alkyl or aryl functionalities.
-
Esterification: Formation of an ester from the alcohol, a common functional group in bioactive molecules and prodrugs.
-
Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde, a versatile precursor for a wide array of subsequent chemical transformations.
These derivatizations allow for the fine-tuning of molecular properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical parameters in drug design and materials science.
Derivatization Reactions
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from alcohols.[1] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide. For a primary benzylic alcohol like 2-Bromo-5-iodobenzyl alcohol, this method is highly efficient.
Reaction Scheme:
Caption: General scheme for Williamson ether synthesis.
Experimental Protocol: Synthesis of 2-Bromo-5-iodobenzyl methyl ether
Materials:
-
2-Bromo-5-iodobenzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-Bromo-5-iodobenzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Bromo-5-iodobenzyl methyl ether.
Quantitative Data (Expected):
| Derivative | Alkylating Agent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| Methyl Ether | Methyl Iodide | NaH | DMF | 12-16 | 85-95 |
| Ethyl Ether | Ethyl Bromide | NaH | DMF | 12-16 | 80-90 |
| Benzyl Ether | Benzyl Bromide | NaH | THF | 12-16 | 85-95 |
Esterification with Acyl Chlorides
Esterification of 2-Bromo-5-iodobenzyl alcohol can be readily achieved by reaction with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This method is generally high-yielding and proceeds under mild conditions.
Reaction Scheme:
Caption: General scheme for esterification with acyl chlorides.
Experimental Protocol: Synthesis of 2-Bromo-5-iodobenzyl acetate
Materials:
-
2-Bromo-5-iodobenzyl alcohol
-
Acetyl chloride (CH₃COCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-Bromo-5-iodobenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.3 M).
-
Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-Bromo-5-iodobenzyl acetate. For benzyl alcohol, a 98% yield has been reported for a similar uncatalyzed, solvent-free reaction with acetyl chloride.[2][3][4]
Quantitative Data (Expected):
| Derivative | Acylating Agent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |
| Acetate | Acetyl Chloride | Pyridine | DCM | 2-4 | >95 |
| Benzoate | Benzoyl Chloride | Pyridine | DCM | 2-4 | >95 |
| Pivaloate | Pivaloyl Chloride | Triethylamine | DCM | 4-8 | 85-95 |
Oxidation to 2-Bromo-5-iodobenzaldehyde
The selective oxidation of primary benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis. Reagents such as Pyridinium Chlorochromate (PCC) or activated Manganese Dioxide (MnO₂) are commonly employed for this purpose as they typically do not over-oxidize the aldehyde to a carboxylic acid.[5][6]
Reaction Scheme:
References
Application Note: Selective Metal-Halogen Exchange on (2-Bromo-5-iodophenyl)methanol for the Synthesis of Functionalized Benzyl Alcohol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed experimental protocol for the selective metal-halogen exchange on (2-bromo-5-iodophenyl)methanol. It includes quantitative data presentation, a step-by-step experimental procedure, and visualizations of the experimental workflow and chemical transformations.
Introduction
Aryl halides are pivotal building blocks in organic synthesis, serving as precursors for a myriad of cross-coupling reactions to form complex molecular architectures. The selective functionalization of dihalogenated aromatic compounds presents a significant challenge, requiring precise control over reaction conditions. This application note details a robust protocol for the selective metal-halogen exchange at the iodine position of this compound. The rate of lithium-halogen exchange is kinetically controlled and follows the trend I > Br > Cl, enabling high selectivity.[1] Due to the high basicity of organolithium reagents, which react with acidic protons, the hydroxyl group of the starting material must first be protected.[2][3] A benzyl ether is a suitable protecting group that can be readily introduced and later removed under mild conditions.[4][5] The resulting organolithium intermediate can then be trapped with an electrophile, paving the way for the synthesis of diverse substituted benzyl alcohol derivatives.
Experimental Overview
The overall experimental procedure involves three key stages:
-
Protection of the Alcohol: The hydroxyl group of this compound is protected as a benzyl ether to prevent interference from the acidic proton during the metal-halogen exchange.
-
Selective Metal-Halogen Exchange: A selective lithium-iodine exchange is performed at low temperature using an organolithium reagent.
-
Electrophilic Quench and Deprotection: The resulting aryllithium species is reacted with an electrophile, followed by the removal of the benzyl protecting group to yield the desired functionalized product.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Benzyl Bromide (BnBr) | ≥99% | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | Reagent Grade | Commercially Available |
| Diethyl Ether (Et2O), anhydrous | Reagent Grade | Commercially Available |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | ACS Grade | Commercially Available |
| Saturated Aqueous Sodium Bicarbonate (NaHCO3) | ACS Grade | Commercially Available |
| Brine (Saturated Aqueous NaCl) | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available |
| Palladium on Carbon (Pd/C), 10% | Reagent Grade | Commercially Available |
| Hydrogen Gas (H2) | High Purity | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
3.2. Step-by-Step Procedure
Step 1: Protection of this compound as a Benzyl Ether
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-bromo-2-((benzyloxy)methyl)-4-iodobenzene.
Step 2: Selective Lithium-Iodine Exchange and Electrophilic Quench
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the protected alcohol, 1-bromo-2-((benzyloxy)methyl)-4-iodobenzene (1.0 eq).
-
Dissolve the substrate in anhydrous diethyl ether (0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.2 eq) dropwise and stir for an additional 2 hours at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography or taken directly to the next step.
Step 3: Deprotection of the Benzyl Ether
-
Dissolve the crude product from the previous step in methanol (0.1 M).
-
To this solution, add 10% Pd/C (0.1 eq by weight).
-
Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final functionalized (2-bromophenyl)methanol derivative.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Protection | This compound | NaH, BnBr | THF | 0 to RT | 12 | 85-95 |
| 2. Li-I Exchange | 1-Bromo-2-((benzyloxy)methyl)-4-iodobenzene | n-BuLi, Electrophile | Et2O | -78 | 3 | 70-85 |
| 3. Deprotection | Functionalized Benzyl Ether | H2, 10% Pd/C | MeOH | RT | 12 | 90-99 |
Visualizations
Caption: Experimental workflow for the selective functionalization of this compound.
Caption: Reaction pathway for the selective metal-halogen exchange and subsequent functionalization.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water.[6] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.
-
Sodium hydride is also highly flammable and reactive towards water.
-
Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Hydrogen gas is flammable and should be handled with care, ensuring there are no nearby ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
This application note provides a detailed and reliable protocol for the selective metal-halogen exchange on this compound. The key to the selectivity of this transformation lies in the differential reactivity of the carbon-halogen bonds, with the carbon-iodine bond being significantly more susceptible to cleavage by organolithium reagents than the carbon-bromine bond. The protection of the acidic benzylic alcohol is a critical step to ensure the success of the reaction. This methodology offers a versatile platform for the synthesis of a wide range of functionalized benzyl alcohol derivatives, which are valuable intermediates in medicinal chemistry and materials science.
References
Application Notes and Protocols: The Strategic Use of (2-Bromo-5-iodophenyl)methanol in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-iodophenyl)methanol is a versatile, halogen-rich building block with significant potential in the synthesis of complex bioactive molecules. Its strategic importance lies in the differential reactivity of its bromine and iodine substituents, allowing for sequential and site-selective cross-coupling reactions. This, combined with the reactivity of the benzylic alcohol, provides a powerful toolkit for medicinal chemists to construct novel molecular architectures targeting a range of biological pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective inhibitor of the BAZ2A/B bromodomains, which are implicated in cancer pathogenesis. The protocols are based on established synthetic methodologies and provide a roadmap for the rational design and synthesis of novel epigenetic modulators.
BAZ2A/B Bromodomain Inhibition: A Promising Therapeutic Strategy
The BAZ2A and BAZ2B proteins are key components of the nucleolar remodeling complex (NoRC), which plays a critical role in regulating the expression of non-coding RNAs. Aberrant activity of these bromodomains has been linked to various cancers, making them attractive targets for therapeutic intervention. Inhibitors of BAZ2A/B can modulate gene expression and have shown promise in preclinical studies. The synthetic accessibility of potent inhibitors is a critical step in advancing these therapeutic strategies.
Synthetic Strategy: A Stepwise Approach to a BAZ2A/B Inhibitor
The synthetic approach outlined below leverages the unique reactivity of this compound to construct a complex heterocyclic scaffold, analogous to known BAZ2A/B inhibitors like GSK2801. The key steps involve:
-
Oxidation of the benzylic alcohol to the corresponding aldehyde.
-
Condensation and cyclization to form a dihydropyridine core.
-
Selective Suzuki-Miyaura cross-coupling at the more reactive iodine position.
-
Aromatization to yield the final pyridyl-based inhibitor.
This modular approach allows for the introduction of diversity at various points in the synthesis, enabling the exploration of structure-activity relationships (SAR).
Quantitative Data Summary
The following tables summarize the expected yields and purity for the key steps in the synthesis of the target BAZ2A/B inhibitor.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Oxidation | This compound | 2-Bromo-5-iodobenzaldehyde | 90-95 | >98 |
| 2 | Hantzsch Dihydropyridine Synthesis | 2-Bromo-5-iodobenzaldehyde | Dihydropyridine Intermediate | 75-85 | >95 |
| 3 | Suzuki-Miyaura Coupling | Dihydropyridine Intermediate | Arylated Dihydropyridine | 70-80 | >95 |
| 4 | Aromatization | Arylated Dihydropyridine | Final BAZ2A/B Inhibitor | 80-90 | >99 |
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-Bromo-5-iodobenzaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using manganese dioxide (MnO₂).
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (10.0 eq)
-
Dichloromethane (DCM)
-
Celatom® or filter aid
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound in DCM (0.1 M), add activated MnO₂.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO₂.
-
Wash the filter cake with additional DCM.
-
Combine the organic filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to afford 2-bromo-5-iodobenzaldehyde as a solid.
Protocol 2: Hantzsch Dihydropyridine Synthesis
This protocol outlines the one-pot synthesis of a dihydropyridine intermediate from the aldehyde obtained in Protocol 1.
Materials:
-
2-Bromo-5-iodobenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.2 eq)
-
Ammonium acetate (1.1 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-iodobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol (0.2 M).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the dihydropyridine intermediate.
Protocol 3: Selective Suzuki-Miyaura Cross-Coupling
This protocol describes the selective coupling of an arylboronic acid at the iodine position of the dihydropyridine intermediate.
Materials:
-
Dihydropyridine intermediate (1.0 eq)
-
(2-(Methylsulfonyl)phenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the dihydropyridine intermediate, (2-(methylsulfonyl)phenyl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Aromatization of the Dihydropyridine Ring
This final step involves the oxidation of the dihydropyridine ring to the corresponding pyridine.
Materials:
-
Arylated Dihydropyridine (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the arylated dihydropyridine in DCM (0.1 M).
-
Add DDQ portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final BAZ2A/B inhibitor.
Visualizing the Synthetic and Biological Pathways
To further clarify the experimental workflow and the biological context, the following diagrams have been generated.
Caption: Synthetic workflow for the BAZ2A/B inhibitor.
Caption: BAZ2A/B signaling pathway and inhibitor action.
Scalable Synthesis of 2-Bromo-5-iodobenzyl Alcohol and Its Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable synthesis protocols for 2-Bromo-5-iodobenzyl alcohol and its key derivatives. This versatile building block is of significant interest in medicinal chemistry due to the orthogonal reactivity of its bromine and iodine substituents, making it a valuable scaffold for the synthesis of complex molecules, including kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. The protocols outlined below are designed for scalability and reproducibility in a research and drug development setting.
Synthesis of 2-Bromo-5-iodobenzyl Alcohol
Two primary scalable synthetic routes for 2-Bromo-5-iodobenzyl alcohol have been established, starting from either o-toluidine or o-bromobenzoic acid.
Protocol 1: Synthesis from o-Toluidine
This four-step synthesis offers a cost-effective route with readily available starting materials.
Workflow Diagram:
Caption: Synthesis of 2-Bromo-5-iodobenzyl alcohol from o-Toluidine.
Experimental Protocol:
Step 1: Iodination of o-Toluidine
-
In a suitable reaction vessel, suspend o-toluidine in an aqueous solution of sodium bicarbonate.
-
Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) and cool the mixture.
-
Slowly add an iodinating reagent (e.g., iodine monochloride) while maintaining the temperature.
-
Stir until the reaction is complete (monitor by TLC/LC-MS).
-
Extract the product, 2-methyl-4-iodoaniline, with an organic solvent, wash, dry, and concentrate.
Step 2: Diazotization and Bromination
-
Dissolve 2-methyl-4-iodoaniline in an acidic solution (e.g., sulfuric acid) and cool.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
In a separate vessel, prepare a solution of cuprous bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the cuprous bromide solution at an elevated temperature.
-
After completion, cool the mixture and extract the product, 2-bromo-4-iodotoluene.
Step 3: Radical Bromination
-
Dissolve 2-bromo-4-iodotoluene in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to initiate the reaction and reflux until completion (monitor by TLC/GC).
-
Cool the reaction, filter off the succinimide, and wash the filtrate.
-
Remove the solvent to obtain 2-bromo-1-(bromomethyl)-4-iodobenzene.
Step 4: Hydrolysis
-
Dissolve the 2-bromo-1-(bromomethyl)-4-iodobenzene in a suitable solvent (e.g., aqueous acetone).
-
Add a base (e.g., sodium carbonate) and heat the mixture to reflux.
-
Monitor the reaction until the starting material is consumed.
-
Cool the mixture, remove the organic solvent, and extract the product, 2-bromo-5-iodobenzyl alcohol.
-
Purify by recrystallization or column chromatography.
Quantitative Data Summary (Protocol 1):
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1. Iodination | 2-Methyl-4-iodoaniline | o-Toluidine | ICl, NaHCO₃, TBAB | 85-95 |
| 2. Sandmeyer Reaction | 2-Bromo-4-iodotoluene | 2-Methyl-4-iodoaniline | NaNO₂, H₂SO₄, CuBr, HBr | 70-80 |
| 3. Bromination | 2-Bromo-1-(bromomethyl)-4-iodobenzene | 2-Bromo-4-iodotoluene | NBS, AIBN | 80-90 |
| 4. Hydrolysis | 2-Bromo-5-iodobenzyl alcohol | 2-Bromo-1-(bromomethyl)-4-iodobenzene | Na₂CO₃, Acetone/H₂O | 90-98 |
Protocol 2: Synthesis from o-Bromobenzoic Acid
This route provides an alternative pathway, particularly useful if o-bromobenzoic acid is a more accessible starting material.
Workflow Diagram:
Caption: Synthesis of 2-Bromo-5-iodobenzyl alcohol from o-Bromobenzoic Acid.
Experimental Protocol:
Step 1: Iodination of o-Bromobenzoic Acid
-
Dissolve o-bromobenzoic acid in a strong acid (e.g., sulfuric acid).
-
Add an iodinating reagent such as N-iodosuccinimide (NIS) in portions at a controlled temperature.
-
Stir the reaction mixture until completion.
-
Quench the reaction with water and extract the product, 2-bromo-5-iodobenzoic acid.
Step 2: Formation of Acyl Chloride
-
Suspend 2-bromo-5-iodobenzoic acid in an inert solvent (e.g., toluene).
-
Add thionyl chloride or oxalyl chloride and a catalytic amount of DMF.
-
Heat the mixture to reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield 2-bromo-5-iodobenzoyl chloride.
Step 3: Reduction to Benzyl Alcohol
-
Dissolve the crude 2-bromo-5-iodobenzoyl chloride in a suitable solvent (e.g., THF or ethanol).
-
Cool the solution and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction at room temperature until the reduction is complete.
-
Quench the reaction carefully with an acidic solution.
-
Extract the product, 2-bromo-5-iodobenzyl alcohol, and purify.
Quantitative Data Summary (Protocol 2):
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1. Iodination | 2-Bromo-5-iodobenzoic acid | o-Bromobenzoic acid | NIS, H₂SO₄ | 70-80 |
| 2. Acyl Chloride Formation | 2-Bromo-5-iodobenzoyl chloride | 2-Bromo-5-iodobenzoic acid | SOCl₂ or (COCl)₂ | 90-95 (crude) |
| 3. Reduction | 2-Bromo-5-iodobenzyl alcohol | 2-Bromo-5-iodobenzoyl chloride | NaBH₄ | 85-95 |
Synthesis of 2-Bromo-5-iodobenzyl Alcohol Derivatives
The hydroxyl group of 2-bromo-5-iodobenzyl alcohol serves as a versatile handle for the synthesis of various derivatives, such as ethers and esters.
Williamson Ether Synthesis of 2-Bromo-5-iodobenzyl Ethers
This method is a reliable approach for the preparation of a wide range of ether derivatives. The synthesis first requires the conversion of the alcohol to a more reactive benzyl halide.
Workflow Diagram:
Caption: Williamson Ether Synthesis of 2-Bromo-5-iodobenzyl Ethers.
Experimental Protocol:
Step 1: Preparation of 2-Bromo-5-iodobenzyl Bromide
-
Dissolve 2-bromo-5-iodobenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with ice water and extract the product. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to yield 2-bromo-5-iodobenzyl bromide.
Step 2: Ether Formation
-
In a separate flask, dissolve the desired alcohol or phenol in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a strong base (e.g., sodium hydride) at 0 °C to generate the alkoxide or phenoxide.
-
Stir for a short period, then add a solution of 2-bromo-5-iodobenzyl bromide in the same solvent.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Quench the reaction with water and extract the ether product.
-
Purify by column chromatography.
Quantitative Data Summary (Williamson Ether Synthesis):
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |
| 1. Bromination | 2-Bromo-5-iodobenzyl bromide | 2-Bromo-5-iodobenzyl alcohol | PBr₃ or SOBr₂ | 85-95 |
| 2. Etherification | 2-Bromo-5-iodobenzyl Ether | 2-Bromo-5-iodobenzyl bromide, Alcohol/Phenol | NaH | 70-90 |
Esterification of 2-Bromo-5-iodobenzyl Alcohol
Ester derivatives can be readily prepared by reacting 2-bromo-5-iodobenzyl alcohol with carboxylic acids or their activated derivatives.
Workflow Diagram:
Caption: Esterification of 2-Bromo-5-iodobenzyl Alcohol.
Experimental Protocol (using an Acyl Chloride):
-
Dissolve 2-bromo-5-iodobenzyl alcohol in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base, such as pyridine or triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the ester product.
-
Wash the organic layer with dilute acid (to remove the base), saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain the crude ester, which can be purified by chromatography or recrystallization.
Quantitative Data Summary (Esterification):
| Reaction | Product | Starting Materials | Key Reagents | Typical Yield (%) |
| Esterification | 2-Bromo-5-iodobenzyl Ester | 2-Bromo-5-iodobenzyl alcohol, Carboxylic Acid/Acyl Chloride | Acid catalyst or Base | 80-95 |
Applications in Drug Discovery
The unique substitution pattern of 2-bromo-5-iodobenzyl alcohol and its derivatives makes them highly valuable in the synthesis of targeted therapeutics. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions.
Role in Cross-Coupling Reactions
The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the selective introduction of a substituent at the 5-position, leaving the 2-bromo position available for subsequent transformations.
Logical Relationship Diagram:
Application Notes and Protocols for One-Pot Reaction Strategies Involving (2-Bromo-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of one-pot reaction strategies utilizing (2-Bromo-5-iodophenyl)methanol, a versatile building block for the synthesis of complex organic molecules. The differential reactivity of the iodo and bromo substituents allows for selective, sequential transformations in a single reaction vessel, offering significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. This document outlines detailed protocols for plausible one-pot sequential cross-coupling reactions and provides quantitative data from analogous systems to guide reaction optimization.
Introduction to One-Pot Reactions with this compound
This compound is a valuable starting material in medicinal chemistry and materials science due to its trifunctional nature: a reactive iodine atom, a less reactive bromine atom, and a nucleophilic hydroxymethyl group. This arrangement allows for a variety of one-pot transformations, including sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions, as well as coupling followed by intramolecular cyclization.
The significantly greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions is the cornerstone of these one-pot strategies. The Sonogashira coupling, for instance, can be performed selectively at the iodo-position under milder conditions, leaving the bromo-position intact for a subsequent, more forcing Suzuki-Miyaura coupling. This chemoselectivity enables the controlled and efficient construction of highly substituted aromatic compounds.
Application: One-Pot Sequential Sonogashira/Suzuki-Miyaura Coupling
A prime application of this compound is in the one-pot synthesis of unsymmetrically substituted phenyl derivatives. This strategy involves an initial Sonogashira coupling of a terminal alkyne at the 5-position (iodine) followed by a Suzuki-Miyaura coupling of a boronic acid at the 2-position (bromine). This approach is highly valuable for the rapid generation of molecular diversity in drug discovery programs.
Experimental Protocol: One-Pot Sequential Sonogashira/Suzuki-Miyaura Coupling of this compound
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triethylamine (Et₃N)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)
-
Anhydrous, degassed water
-
Nitrogen or Argon atmosphere
Procedure:
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (10 mL).
-
Add triethylamine (2.5 mmol, 2.5 equiv.) followed by the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 2: Suzuki-Miyaura Coupling (in the same pot)
-
To the reaction mixture from Step 1, add the arylboronic acid (1.5 mmol, 1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and a solution of potassium carbonate (3.0 mmol, 3.0 equiv.) in degassed water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for individual Sonogashira and Suzuki-Miyaura couplings of analogous aryl halides, which can serve as a guide for optimizing the one-pot protocol.
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |
| 2 | 1-Iodo-4-methoxybenzene | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 50 | 6 | 92 |
| 3 | 4-Iodobenzyl alcohol | 1-Hexyne | PdCl₂(dppf) (2) | CuI (3) | DIPA | 1,4-Dioxane | 60 | 5 | 88 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 94 |
| 3 | 4-Bromobenzyl alcohol | 3-Furylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF/H₂O | 110 | 12 | 91 |
Mandatory Visualization
Caption: Workflow for the one-pot sequential Sonogashira-Suzuki coupling.
Caption: Catalytic cycles for the sequential cross-coupling reactions.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of (2-Bromo-5-iodophenyl)methanol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields and achieve selective coupling for (2-Bromo-5-iodophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or I'm getting no product. What are the primary causes?
A1: Low or no product formation can stem from several critical factors. The most common issues include:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Incomplete degassing of solvents and reagents can lead to catalyst oxidation and inactivation.[1][2] The benzyl alcohol moiety in the substrate can also sometimes coordinate with the catalyst, impeding its activity.
-
Poor Reagent Quality: Boronic acids can degrade over time, particularly with exposure to moisture, forming boroxines which are less reactive.[1] Ensure all reagents, including the aryl halide, are pure.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial and highly interdependent.[3][4] An inappropriate combination can halt the catalytic cycle. For instance, the base must be soluble enough in the solvent system to be effective.[1]
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. A poorly chosen ligand can result in slow or incomplete conversion.[1] For substrates with functional groups like alcohols, bulky, electron-rich phosphine ligands are often more effective.[1][2]
Q2: How can I achieve selective coupling at the iodine position over the bromine position?
A2: The inherent reactivity order for halides in Suzuki coupling is I > Br > Cl.[5] To exploit this and achieve high selectivity for the C-I bond, you should carefully control the reaction conditions.
-
Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ often provide good selectivity for the more reactive C-I bond under controlled conditions.[6] Using bulky and electron-rich phosphine ligands can further enhance this selectivity by favoring oxidative addition at the less sterically hindered and more reactive iodine site.[6][7]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 50-80 °C) can enhance selectivity. Higher temperatures may provide enough energy to initiate coupling at the less reactive C-Br bond, leading to a mixture of products.[7][8]
-
Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for too long after the initial C-I coupling is complete can lead to the secondary, slower coupling at the C-Br bond.
Q3: I'm observing significant side products like homocoupling and dehalogenation. How can I minimize these?
A3: Side reactions directly reduce the yield of your desired product.
-
Homocoupling: This occurs when the boronic acid couples with itself and is often promoted by the presence of oxygen.[1][3] The most effective solution is rigorous degassing of all solvents and reagents and maintaining a strict inert (Nitrogen or Argon) atmosphere throughout the experiment.[1][9]
-
Dehalogenation (Protodehalogenation): This is the replacement of a halogen atom with hydrogen.[1][10] It can be caused by hydride sources in the reaction mixture, such as certain bases or alcohol solvents.[10] To minimize this, consider using a non-protic solvent, a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and ensuring your boronic acid is of high quality.[1][2]
Q4: Does the benzyl alcohol functional group on my starting material cause problems?
A4: Yes, the hydroxyl group can potentially cause issues. It can coordinate to the palladium center, which may inhibit the catalytic cycle.[1] Additionally, as a source of active hydrogen, it can contribute to dehalogenation side reactions, especially when using certain bases.[10] Using bulky ligands can sometimes mitigate catalyst inhibition, and choosing a milder, non-hydroxide base can reduce dehalogenation.[1]
Troubleshooting and Optimization
Parameter Optimization Tables
For a substrate like this compound, achieving selective C-I coupling is the primary goal. The following tables summarize key parameters to consider.
Table 1: Catalyst and Ligand Selection for C-I vs. C-Br Selectivity
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Selectivity Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 2 - 5% | Good baseline selectivity for C-I coupling at moderate temperatures.[6] |
| Pd(OAc)₂ | SPhos or XPhos | 1 - 3% | Bulky, electron-rich ligands. Can improve reaction rates and selectivity for C-I.[1] |
| PdCl₂(dppf) | dppf (internal) | 2 - 5% | Often robust and effective for a range of substrates.[11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1 - 3% | Very bulky and electron-rich ligand, good for accelerating oxidative addition.[12] |
Table 2: Influence of Base and Solvent on Reaction Yield
| Base (equiv.) | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ (2-3) | Toluene/H₂O (4:1) | 80 - 90 | A common, effective system. Water helps solubilize the inorganic base.[1][3] |
| Cs₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80 - 100 | Cesium carbonate is more soluble and often gives higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O (4:1) | 70 - 80 | A strong, non-hydroxide base that can be very effective and minimize dehalogenation.[1] |
| KF (3) | Anhydrous THF | 70 | Useful for base-sensitive substrates, as it activates the boronic acid without being strongly basic.[12] |
Key Experimental Protocols
General Protocol for Selective Suzuki Coupling at the Iodine Position
This protocol is a starting point and should be optimized based on the specific boronic acid used.
-
Reagent Preparation:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1 - 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv.)
-
Solvent system (e.g., Toluene/Water, 4:1 v/v)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Degassing and Reaction:
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the starting material (typically 2-12 hours), cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired (2-bromo-5-arylphenyl)methanol.
-
Visual Guides
Suzuki Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low-yield Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of 2-Bromo-5-iodobenzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Bromo-5-iodobenzyl alcohol in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of 2-Bromo-5-iodobenzyl alcohol?
A1: 2-Bromo-5-iodobenzyl alcohol is a substituted benzyl alcohol. Its solubility is influenced by the polar hydroxyl (-OH) group and the large, nonpolar di-halogenated phenyl ring. The hydroxyl group allows for hydrogen bonding, contributing to some solubility in polar protic solvents. However, the bulky and hydrophobic bromo-iodophenyl group significantly limits its solubility in many common organic solvents. It is expected to have low solubility in nonpolar solvents and is practically insoluble in water.
Q2: I'm observing a slow or incomplete reaction. Could the insolubility of 2-Bromo-5-iodobenzyl alcohol be the cause?
A2: Yes, poor solubility is a common reason for slow or incomplete reactions. If the starting material does not dissolve sufficiently in the reaction solvent, the concentration of the reactant in the solution phase is low, leading to a reduced reaction rate. Visual inspection for undissolved solid material at the start and during the reaction is a key indicator.
Q3: Are there any simple, initial steps to try and dissolve 2-Bromo-5-iodobenzyl alcohol in my reaction mixture?
A3: The most straightforward initial steps are gentle heating and sonication. Increasing the temperature of the reaction mixture often enhances the solubility of organic solids. Sonication, the application of ultrasound energy, can also aid in dissolution by breaking up solid particles and increasing the surface area for solvation.[1][2]
Q4: When should I consider using a co-solvent?
A4: A co-solvent is a good option when a single solvent system fails to provide adequate solubility. If 2-Bromo-5-iodobenzyl alcohol is poorly soluble in your primary reaction solvent, adding a miscible co-solvent in which the compound is more soluble can significantly improve the overall solvent power of the mixture.
Q5: What is a phase-transfer catalyst and how can it help with solubility issues?
A5: A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[3][4] This is particularly useful in biphasic reactions (e.g., a solid-liquid or liquid-liquid system) where the reactants are in different phases. A PTC can help bring a reactant, such as a salt from an aqueous phase or solid phase, into an organic phase where the 2-Bromo-5-iodobenzyl alcohol is dissolved, thereby enabling the reaction to proceed.
Troubleshooting Guide: Enhancing the Solubility of 2-Bromo-5-iodobenzyl Alcohol
This guide provides a systematic approach to addressing solubility challenges with 2-Bromo-5-iodobenzyl alcohol.
Issue 1: Undissolved solid 2-Bromo-5-iodobenzyl alcohol observed in the reaction flask.
Root Cause: The chosen solvent has insufficient solvating power for 2-Bromo-5-iodobenzyl alcohol at the current reaction temperature.
Solutions:
-
Gentle Heating: Gradually increase the temperature of the reaction mixture while stirring vigorously. Monitor for dissolution. Be mindful of the thermal stability of all reactants and catalysts.
-
Sonication: Place the reaction flask in an ultrasonic bath for 15-30 minute intervals.[1] This can help break down solid agglomerates and enhance dissolution.
-
Co-solvent Addition: If heating or sonication is insufficient, introduce a co-solvent. Choose a co-solvent that is miscible with the primary solvent and in which 2-Bromo-5-iodobenzyl alcohol is known to have better solubility (see Table 1). Start with a small amount (e.g., 10% v/v) and gradually increase the proportion while observing for dissolution.
-
Solvent Screening: If the reaction chemistry allows, consider switching to a different primary solvent. Use the solubility data in Table 1 as a guide to select a more suitable solvent.
Issue 2: Reaction is biphasic (e.g., solid-liquid or liquid-liquid) and proceeding very slowly.
Root Cause: The reaction is limited by the rate of mass transfer between the two phases. Even if 2-Bromo-5-iodobenzyl alcohol is dissolved in the organic phase, the other reactant may be in a separate, immiscible phase (e.g., an aqueous solution of a base or a solid salt).
Solutions:
-
Vigorous Stirring: Increase the stirring rate to create a fine emulsion or suspension, which maximizes the interfacial area between the phases.
-
Phase-Transfer Catalysis (PTC): Add a catalytic amount (typically 1-5 mol%) of a suitable phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether.[3][4] The PTC will help transport the reactant from the solid or aqueous phase into the organic phase.
-
Use of Surfactants: In some cases, adding a surfactant can help to emulsify the two phases and increase the interfacial area, thereby accelerating the reaction.
Data Presentation
Table 1: Estimated Solubility of 2-Bromo-5-iodobenzyl Alcohol in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale & Notes |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble | Often used in the synthesis and reactions of similar compounds.[5] Good for dissolving a range of polar and nonpolar functionalities. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity and ability to dissolve a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Very high polarity; 2-bromobenzyl alcohol is known to be soluble in DMSO.[6] |
| Acetonitrile (MeCN) | Polar Aprotic | Moderately Soluble | Polar nature should allow for some solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | A versatile solvent for many organic compounds. |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Sparingly to Moderately Soluble | Used in the work-up and purification of related compounds, suggesting some solubility.[7] |
| Toluene | Nonpolar Aprotic | Sparingly Soluble | Used in the purification of 2-Bromo-5-iodobenzyl alcohol, indicating some solubility, likely enhanced at higher temperatures.[5] |
| Methanol (MeOH) | Polar Protic | Soluble | The hydroxyl group can hydrogen bond with methanol. 2-bromobenzyl alcohol is soluble in methanol.[6] |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, should be a good solvent due to hydrogen bonding. |
| Water | Polar Protic | Insoluble | The large, nonpolar aromatic ring makes it highly hydrophobic. Benzyl alcohol itself has limited water solubility.[8][9] |
Experimental Protocols
Protocol 1: Solubility Testing Workflow
This protocol outlines a general procedure for determining the qualitative solubility of 2-Bromo-5-iodobenzyl alcohol in various solvents.
Materials:
-
2-Bromo-5-iodobenzyl alcohol
-
A selection of test solvents (e.g., THF, DMF, Toluene, Methanol)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block
Procedure:
-
Preparation: Add approximately 10 mg of 2-Bromo-5-iodobenzyl alcohol to a small, clean vial.
-
Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL increments) to the vial.
-
Agitation: After each addition, cap the vial and vortex or stir vigorously for 1-2 minutes.
-
Observation: Visually inspect the mixture for undissolved solid.
-
Heating (Optional): If the solid does not dissolve at room temperature, gently heat the vial in a water bath or on a heating block (e.g., to 40-50 °C) and continue to agitate. Observe for any change in solubility.
-
Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for complete dissolution at a given temperature.
-
Record Keeping: Record the approximate volume of solvent required to dissolve the solid and the temperature at which dissolution occurred.
Protocol 2: Using a Co-solvent to Enhance Solubility
This protocol describes how to use a co-solvent in a reaction where 2-Bromo-5-iodobenzyl alcohol has poor solubility in the primary solvent.
Procedure:
-
Initial Setup: In a reaction flask, combine 2-Bromo-5-iodobenzyl alcohol and any other solid reagents.
-
Primary Solvent Addition: Add the primary reaction solvent in which the other reactants are soluble but 2-Bromo-5-iodobenzyl alcohol is not.
-
Co-solvent Addition: While stirring, slowly add the co-solvent (e.g., THF or DMF) in small portions (e.g., 5-10% of the primary solvent volume at a time).
-
Monitoring: After each addition, allow the mixture to stir for several minutes and observe for dissolution of the 2-Bromo-5-iodobenzyl alcohol.
-
Temperature Adjustment: If necessary, gently warm the mixture to aid dissolution.
-
Reaction Initiation: Once a homogeneous solution is achieved, or the maximum tolerable amount of co-solvent has been added, proceed with the addition of any liquid reagents and bring the reaction to the desired temperature.
-
Optimization: The optimal ratio of primary solvent to co-solvent may need to be determined empirically for the best reaction outcome.
Protocol 3: Application of Sonication for Dissolution
This protocol details the use of an ultrasonic bath to aid in the dissolution of 2-Bromo-5-iodobenzyl alcohol.
Procedure:
-
Reaction Mixture Preparation: Combine 2-Bromo-5-iodobenzyl alcohol and the reaction solvent in a round-bottom flask or other suitable reaction vessel.
-
Ultrasonic Bath Setup: Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Sonication: Turn on the ultrasonic bath. Sonicate the mixture for 15-30 minute intervals.
-
Monitoring: After each sonication interval, visually inspect the mixture for dissolution. If necessary, briefly remove the flask and swirl to ensure uniform exposure to the ultrasound.
-
Temperature Control: Be aware that prolonged sonication can cause the bath to warm up. If the reaction is temperature-sensitive, monitor the bath temperature and add ice as needed.
-
Continuation of Reaction: Once the solid has dissolved, or no further dissolution is observed, the reaction can be proceeded as planned.
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting the poor solubility of 2-Bromo-5-iodobenzyl alcohol.
Caption: A logical relationship diagram illustrating the process of overcoming poor solubility in a reaction mixture.
References
- 1. youtube.com [youtube.com]
- 2. byjus.com [byjus.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactions with (2-Bromo-5-iodophenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Bromo-5-iodophenyl)methanol. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of reactions involving this versatile dihalogenated building block and minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, selective functionalization at the iodine-bearing position is the expected outcome under standard conditions.
Q2: What are the most common side products observed in reactions with this compound?
A2: The most common side products are typically associated with the specific type of cross-coupling reaction being performed. However, some general side products to be aware of include:
-
Hydrodehalogenation: This is the replacement of a halogen atom (either bromine or iodine) with a hydrogen atom, leading to the formation of (2-bromophenyl)methanol or (5-iodophenyl)methanol.
-
Homocoupling: Dimerization of the starting material or the coupling partner can occur. For example, in a Suzuki reaction, the boronic acid can homocouple, and in a Sonogashira reaction, the terminal alkyne can undergo Glaser coupling.
-
Double-coupling: While reaction at the iodine is preferred, under more forcing conditions (e.g., higher temperatures, longer reaction times, higher catalyst loading), reaction at the bromine position can also occur, leading to a disubstituted product.
-
Decomposition of the Catalyst: The formation of palladium black is a visual indicator of catalyst decomposition, which can lead to incomplete reactions and low yields.
Q3: Can the benzylic alcohol functional group interfere with the reaction?
A3: While many cross-coupling reactions are tolerant of the alcohol functionality, it can potentially coordinate to the metal catalyst. In most cases, protection of the alcohol is not necessary. However, if you are experiencing issues with catalyst deactivation or low yields, and other troubleshooting steps have failed, protection of the alcohol as a silyl ether (e.g., TBDMS ether) or a methoxymethyl (MOM) ether could be considered.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low yield of the desired mono-arylated product at the 5-position.
-
Potential Cause: Inefficient catalyst system, improper base selection, or suboptimal reaction temperature.
-
Troubleshooting Steps:
-
Catalyst and Ligand: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: The choice of base is critical for the transmetalation step. If carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are giving low yields, switching to a phosphate base like K₃PO₄ may be more effective.
-
Solvent: Ensure your solvent system (e.g., dioxane/water, toluene/water) effectively dissolves both the organic and inorganic reagents. The ratio of the organic solvent to water can be optimized.
-
Temperature: While the C-I bond is reactive, if the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may improve the reaction rate.
-
Issue: Significant formation of the debrominated side product, (5-arylphenyl)methanol.
-
Potential Cause: The formation of palladium-hydride species, which can arise from the solvent, base, or impurities.
-
Troubleshooting Steps:
-
Reagent Purity: Use anhydrous and thoroughly degassed solvents. Ensure the base is dry.
-
Base Selection: Stronger bases can sometimes promote the formation of hydride species. If using a strong base like an alkoxide, consider switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: Bulky, electron-rich ligands that promote rapid reductive elimination can often outcompete the hydrodehalogenation pathway.
-
Issue: Formation of the di-arylated product.
-
Potential Cause: Reaction conditions are too harsh, leading to the secondary coupling at the less reactive C-Br bond.
-
Troubleshooting Steps:
-
Temperature: Lower the reaction temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed and the desired mono-arylated product is formed.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess may drive the reaction towards double coupling.
-
| Parameter | Effect on Di-substitution | Effect on Debromination | Recommendation for Selectivity |
| Temperature | Increases with higher temp. | Can increase with higher temp. | Use the lowest effective temperature (e.g., 80-90 °C) |
| Reaction Time | Increases with longer time | Can increase with longer time | Monitor reaction closely and quench upon completion |
| Catalyst Loading | May increase with higher loading | Can increase with higher loading | Use 1-3 mol% of palladium |
| Ligand | Bulky ligands can favor mono-substitution | Bulky ligands can suppress | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) |
| Base | Stronger bases may promote | Stronger bases can promote | Use K₃PO₄ or Cs₂CO₃ |
Table 1. Influence of Reaction Parameters on Side Product Formation in Suzuki-Miyaura Coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sonogashira Coupling
Issue: Significant homocoupling of the terminal alkyne (Glaser coupling).
-
Potential Cause: Presence of oxygen and/or high concentration of the copper (I) co-catalyst.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using thoroughly degassed solvents. Freeze-pump-thaw cycles for solvent degassing are highly recommended.
-
Copper (I) Concentration: Reduce the amount of the copper (I) iodide co-catalyst to the minimum effective concentration (e.g., 1-2 mol%).
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These often employ a palladium catalyst with a bulky phosphine ligand and an organic base like pyrrolidine or piperidine.
-
Slow Addition: A slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low and minimize homocoupling.
-
Issue: Formation of palladium black and low product yield.
-
Potential Cause: Decomposition of the palladium(0) catalyst due to oxygen, impurities, or high temperature.
-
Troubleshooting Steps:
-
Reagent and Solvent Purity: Use freshly purified reagents and anhydrous, degassed solvents.
-
Inert Atmosphere: Improve inert atmosphere techniques.
-
Temperature: If heating is required, ensure the temperature is not excessively high. For the reactive C-I bond, the reaction may proceed at room temperature or with gentle heating.
-
| Parameter | Effect on Alkyne Homocoupling | Effect on Catalyst Decomposition | Recommendation for Clean Reaction |
| Oxygen | Major promoter | Major cause | Rigorously exclude oxygen |
| Copper(I) loading | Increases with higher loading | - | Use minimal effective amount (1-2 mol%) or copper-free conditions |
| Temperature | Can increase side reactions | Increases at high temperatures | Start at room temperature; heat gently if necessary |
| Base | Amine base is crucial | Can affect catalyst stability | Use a high-purity amine base (e.g., Et₃N, DIPEA) |
Table 2. Influence of Reaction Parameters on Side Product Formation in Sonogashira Coupling.
Experimental Protocol: Selective Sonogashira Coupling
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF and Et₃N (typically a 2:1 to 1:1 mixture).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Buchwald-Hartwig Amination
Issue: Low or no conversion of the starting material.
-
Potential Cause: Inactive catalyst, poor choice of ligand, or inappropriate base.
-
Troubleshooting Steps:
-
Catalyst and Ligand: For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are often necessary. Consider using a palladium pre-catalyst for reliable generation of the active Pd(0) species.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is of high quality and handled under inert conditions.
-
Reagent Purity: Use anhydrous, degassed solvents. Impurities in the amine coupling partner can poison the catalyst.
-
Issue: Significant formation of hydrodehalogenation products ((2-bromophenyl)methanol and/or (5-iodophenyl)methanol).
-
Potential Cause: Generation of palladium-hydride species.
-
Troubleshooting Steps:
-
Base Selection: While a strong base is needed, an excess or a particularly reactive base can promote hydrodehalogenation. Use the recommended stoichiometry of the base.
-
Solvent: Solvents like t-butanol can sometimes act as hydride sources. Toluene or dioxane are common choices.
-
Ligand Effects: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different bulky biarylphosphine ligands may be beneficial.
-
| Parameter | Effect on Yield | Effect on Hydrodehalogenation | Recommendation for High Yield |
| Ligand | Critical for success | Can be suppressed by appropriate ligand | Use bulky, electron-rich biarylphosphine ligands |
| Base | Strong base is essential | Can be a source of hydride | Use high-purity NaOtBu or LHMDS |
| Temperature | Higher temp. may be needed | Can increase at higher temp. | Optimize temperature (e.g., 80-110 °C) |
| Solvent | Can influence catalyst activity | Can be a hydride source | Use anhydrous toluene or dioxane |
Table 3. Influence of Reaction Parameters on Buchwald-Hartwig Amination.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add the anhydrous, degassed toluene and stir for a few minutes.
-
Add this compound, the amine, and NaOtBu.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Technical Support Center: Purification of Products Derived from (2-Bromo-5-iodophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (2-Bromo-5-iodophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of compounds synthesized from this compound?
A1: this compound is a versatile starting material for synthesizing a variety of derivatives. The most common transformations involve the hydroxyl group, leading to the formation of ethers and esters. Additionally, the bromo and iodo substituents can participate in various cross-coupling reactions.
Q2: What are the typical impurities encountered in reactions involving this compound?
A2: Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation or over-acylation), and residual reagents or catalysts. Given the polyhalogenated nature of the starting material, regioisomeric byproducts from reactions at the alternative halogen site can also be a concern, although the iodine is generally more reactive in many cross-coupling reactions.
Q3: Which purification techniques are most suitable for products derived from this compound?
A3: The choice of purification technique depends on the scale of the reaction and the nature of the product and impurities. The most common and effective methods are:
-
Flash Column Chromatography: Ideal for purifying gram-scale quantities of products.
-
Recrystallization: A powerful technique for purifying solid products, especially at a larger scale.
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving high purity, particularly for small-scale purifications or for separating challenging mixtures.
Troubleshooting Guides
Flash Column Chromatography
Flash column chromatography is a primary method for the purification of derivatives of this compound.
Problem 1: Poor separation of the desired product from impurities.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
TLC Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.5 for the desired compound.[1]
-
Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the eluent polarity (e.g., increase the hexane content in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), increase the eluent polarity.
-
Solvent System Selection: For moderately polar compounds like benzyl ethers and esters, start with mixtures of hexanes and ethyl acetate. For more polar compounds, consider using dichloromethane/methanol systems.
-
Problem 2: The compound streaks on the TLC plate and column.
-
Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel.
-
Solution: Add a small amount of a modifier to the eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.
Problem 3: The compound appears to be decomposing on the column.
-
Possible Cause: Some compounds are sensitive to the acidic nature of silica gel.
-
Solution:
-
Deactivate Silica: Pre-treat the silica gel by flushing the column with a solution of 1-5% triethylamine in the eluent, followed by the eluent alone, before loading the sample.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
-
Recrystallization
Recrystallization is an effective technique for purifying solid derivatives.
Problem 1: The compound does not crystallize from the solution.
-
Possible Cause: The solution is not supersaturated, the wrong solvent was chosen, or there are too many impurities.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent.
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For haloaromatic compounds, common recrystallization solvents include hexanes, ethanol, methanol, or mixtures like ethyl acetate/hexanes.[2]
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or it is being cooled too quickly.
-
Solution:
-
Dilute the Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Preparative HPLC
Preparative HPLC is used for final purification to achieve high purity.
Problem 1: Poor separation of peaks.
-
Possible Cause: The mobile phase or column is not optimal for the separation.
-
Solution:
-
Mobile Phase Optimization: For reverse-phase HPLC (e.g., C18 column), adjust the gradient of the aqueous and organic phases (e.g., water and acetonitrile). Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.
-
Column Selection: If separation on a C18 column is poor, consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
Problem 2: Broad peaks.
-
Possible Cause: Column overloading, or secondary interactions with the stationary phase.
-
Solution:
-
Reduce Sample Load: Inject a smaller amount of the sample onto the column.
-
Mobile Phase Modifier: Ensure an appropriate modifier (like TFA) is used to minimize secondary interactions.
-
Data Presentation
Table 1: Suggested Starting Conditions for Flash Column Chromatography
| Derivative Type | Starting Solvent System (v/v) | Target Rf | Notes |
| Benzyl Ethers | 5-20% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Adjust polarity based on the ether substituent. |
| Benzyl Esters | 10-30% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Polarity will depend on the R-group of the ester. |
| More Polar Derivatives | 1-10% Methanol in Dichloromethane | 0.2 - 0.4 | May be necessary for derivatives with additional polar functional groups. |
Note: These are general starting points. The optimal solvent system must be determined experimentally using TLC.
Table 2: General Recrystallization Solvents for Aromatic Halides and Benzyl Alcohols
| Solvent/Solvent System | Compound Polarity | Notes |
| Hexanes or Heptane | Non-polar | Good for non-polar derivatives. |
| Ethanol or Methanol | Polar | Effective for more polar compounds. |
| Ethyl Acetate / Hexanes | Intermediate Polarity | A versatile mixed-solvent system.[2] |
| Toluene | Non-polar to Intermediate | Can be effective for aromatic compounds. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a solvent system that gives a target Rf of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity (gradient elution) or using the predetermined isocratic solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product has high solubility when hot and low solubility when cold. A patent for the purification of the parent compound, 5-iodo-2-bromobenzyl alcohol, suggests a mixed solvent system of ethyl acetate and n-hexane.[2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Protocol 3: General Procedure for Preparative HPLC
-
Sample Preparation: Dissolve the partially purified product in the mobile phase and filter through a 0.45 µm filter.
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal mobile phase, gradient, and column. A common starting point is a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Scale-Up to Preparative HPLC: Transfer the method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
-
Isolation: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is water-based.
Mandatory Visualizations
Caption: General purification workflow for derivatives of this compound.
Caption: Troubleshooting decision tree for flash column chromatography.
References
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling of 2-Bromo-5-iodobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-coupling of 2-Bromo-5-iodobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration for selective cross-coupling of 2-Bromo-5-iodobenzyl alcohol?
A1: The primary consideration is the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium catalyst.[1] This allows for selective functionalization at the 5-position (iodo) under milder reaction conditions, leaving the 2-position (bromo) available for subsequent transformations.
Q2: What is a typical starting catalyst loading for selective Suzuki-Miyaura coupling at the iodo-position?
A2: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.
Q3: How does the choice of ligand affect the optimal catalyst loading and selectivity?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for promoting the coupling of aryl halides. These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition selectively at the C-I bond, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.
Q4: Can I achieve selective coupling at the C-2 (bromo) position first?
A4: While the C-I bond is intrinsically more reactive, achieving selectivity for the C-Br bond is challenging but can sometimes be accomplished through careful catalyst and ligand selection. Certain specialized catalyst systems may favor the C-Br position, but this is less common. Typically, the C-2 position is functionalized after the C-5 position has reacted by employing more forcing conditions such as higher temperatures and longer reaction times.
Q5: What are common side reactions to watch for during the cross-coupling of 2-Bromo-5-iodobenzyl alcohol?
A5: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid or the aryl halide. This can sometimes be minimized by lowering the catalyst loading and ensuring anaerobic conditions.
-
Proto-dehalogenation: Replacement of a halogen with a hydrogen atom. This can be influenced by the solvent, base, and presence of water.
-
Double Coupling: Reaction at both the iodo and bromo positions. This is more likely to occur with higher catalyst loading, higher temperatures, and longer reaction times.
-
Reaction at the benzyl alcohol: The hydroxyl group can potentially coordinate to the catalyst or react under certain conditions, though this is less common in standard cross-coupling protocols.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Mono-coupled Product (at C-I) | 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently. | - Use a pre-catalyst that readily forms the active Pd(0) species. - If using a Pd(II) source, ensure proper pre-activation. - Use fresh, high-quality catalyst and reagents. |
| 2. Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal. | - Screen different solvents (e.g., dioxane, THF, toluene, often with water). - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Gradually increase the reaction temperature. | |
| 3. Inappropriate Ligand: The chosen ligand may not be suitable. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | |
| Poor Selectivity (Coupling at both C-I and C-Br) | 1. Reaction Conditions Too Harsh: High temperature or prolonged reaction time. | - Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| 2. High Catalyst Loading: Excess catalyst can promote the reaction at the less reactive C-Br bond. | - Decrease the catalyst loading incrementally (e.g., from 5 mol% to 2 mol%, then 1 mol%). | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can lead to catalyst deactivation and promote homocoupling. | - Ensure all solvents and the reaction mixture are thoroughly degassed. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| 2. High Catalyst Concentration: Can favor the homocoupling pathway. | - Reduce the catalyst loading. | |
| Proto-deiodination (Loss of Iodine) | 1. Hydride Source: The solvent or base may be acting as a hydride donor. | - Use anhydrous solvents if possible (unless water is a required co-solvent). - Consider using a non-hydridic base. |
| 2. High Temperature: Can promote this side reaction. | - Attempt the reaction at a lower temperature. |
Data Presentation
Table 1: General Starting Conditions for Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position
| Parameter | Recommended Starting Condition | Range for Optimization |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd₂(dba)₃, Buchwald Precatalysts |
| Catalyst Loading | 2-5 mol% | 0.5-10 mol% |
| Ligand (if applicable) | dppf, SPhos, XPhos | Buchwald ligands, other biarylphosphines |
| Ligand:Pd Ratio | 1:1 to 2:1 | 1:1 to 4:1 |
| Base | K₂CO₃ or K₃PO₄ | Cs₂CO₃, Na₂CO₃, phosphates |
| Base Equivalents | 2.0-3.0 | 1.5-4.0 |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | THF, DMF, other aqueous mixtures |
| Temperature | 80-100 °C | Room Temperature to 120 °C |
| Boronic Acid Equiv. | 1.1-1.5 | 1.0-2.0 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-5 (Iodo) Position
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-iodobenzyl alcohol (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) via syringe.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-iodobenzyl alcohol.
Caption: A logical troubleshooting workflow for optimizing the cross-coupling reaction.
References
Preventing dehalogenation of (2-Bromo-5-iodophenyl)methanol during reactions
Topic: Preventing Dehalogenation During Synthetic Reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to mitigate the undesired dehalogenation of (2-Bromo-5-iodophenyl)methanol in chemical reactions, particularly palladium-catalyzed cross-couplings.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation, and why is it a significant issue with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, iodine or bromine) on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of hydrodehalogenated byproducts, such as (2-bromophenyl)methanol or (5-iodophenyl)methanol, which reduces the yield of the desired product and complicates purification.[1]
Q2: Which halogen on this compound is more susceptible to reaction and dehalogenation?
A2: The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is I > Br > Cl.[1][2][3][4] Therefore, the iodine atom at the C-5 position is the most likely site for both the desired coupling and undesired dehalogenation, especially under mild conditions.[2]
Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A3: The most common cause is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1][5] These highly reactive species can transfer a hydride to the aryl halide intermediate, leading to the dehalogenated product. Sources of hydride can include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can generate hydrides via β-hydride elimination.[5]
-
Solvents: Protic solvents like alcohols or residual water can act as hydride donors. Solvents like DMF can also degrade at high temperatures to produce hydride sources.[5]
-
Reagents: Impurities in reagents, such as boranes (B-H species) in boronic acids, can contribute to Pd-H formation.[5]
-
Radical Pathways: Dehalogenation can also occur through radical mechanisms, which may be initiated by light or heat.[6][7][8][9]
Q4: Does the free hydroxyl group of this compound contribute to dehalogenation?
A4: Yes, the free hydroxyl (-OH) group can significantly contribute to dehalogenation. Its acidic proton can be removed by the base in the reaction, forming an alkoxide. This alkoxide can then serve as a hydrogen atom donor. Furthermore, the hydroxyl group can coordinate to the palladium center, altering its reactivity and potentially promoting side reactions.[10][11] For reactions involving strong bases or organometallic reagents, the acidic proton will interfere, making protection of the alcohol essential.[12][13]
Q5: When should I protect the alcohol group, and what are some suitable protecting groups?
A5: It is highly recommended to protect the alcohol group before attempting most cross-coupling reactions, especially when using strong bases or sensitive organometallic reagents. Protection prevents the acidic proton from interfering and reduces potential hydride-donor pathways.[11][12] Common and effective protecting groups for alcohols include:
-
Silyl Ethers: tert-Butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers are robust, easy to install, and can be removed with a fluoride source (e.g., TBAF).[12][13]
-
Other Ethers: Tetrahydropyranyl (THP) or methoxymethyl (MOM) ethers are stable to bases and nucleophiles but are typically removed under acidic conditions.[13][14]
Troubleshooting Guide: Minimizing Dehalogenation
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Significant De-iodination (Formation of 2-bromobenzyl alcohol byproduct) | 1. Inappropriate Base: Strong alkoxide bases (NaOtBu, KOtBu) are promoting Pd-H formation.[5] 2. Suboptimal Ligand: The ligand is not promoting reductive elimination quickly enough. 3. High Temperature: Elevated temperatures favor side reactions.[11] 4. Unprotected Alcohol: The free -OH group is acting as a hydride source. | 1. Switch to a Milder Base: Use inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][5][11] 2. Use Bulky, Electron-Rich Ligands: Employ ligands like XPhos, SPhos, or dppf to accelerate the desired coupling over dehalogenation.[2][5] 3. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C). 4. Protect the Alcohol: Convert the hydroxyl group to a silyl ether (e.g., TBDMS ether) before the coupling reaction.[11] |
| Reaction is Sluggish or Fails | 1. Catalyst Inactivity: The palladium catalyst is not sufficiently active at lower temperatures. 2. Slow Transmetalation: The transfer of the organometallic reagent to the palladium center is slow. | 1. Screen Catalysts/Ligands: Test different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and more active ligands.[2] 2. Solvent Choice: Ensure the use of high-purity, anhydrous, and degassed aprotic solvents like toluene or dioxane.[5][15][16] |
| Dehalogenation of Both Iodine and Bromine | 1. Forcing Reaction Conditions: High temperature, long reaction time, or an overly active catalyst system is causing reaction at the less reactive C-Br bond. | 1. Optimize for Mono-Coupling: Use milder conditions (lower temperature, shorter time) to selectively target the C-I bond. 2. Control Stoichiometry: Use only a slight excess (1.05-1.2 equivalents) of the coupling partner. |
| Inconsistent Results | 1. Atmospheric Contamination: Presence of oxygen or moisture is deactivating the catalyst or promoting side reactions. 2. Light Exposure: Radical dehalogenation may be initiated by ambient light.[6][7][8][9][11] | 1. Ensure Inert Atmosphere: Use proper Schlenk techniques or a glovebox to rigorously exclude air and moisture.[5][11] 2. Protect from Light: Wrap the reaction vessel in aluminum foil.[11] |
Quantitative Data Summary
The selection of reaction parameters is critical to maximize the yield of the desired product while minimizing dehalogenation. The following table illustrates general trends based on literature for similar substrates.
| Substrate | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) | Reference Principle |
| Protected Di-haloaryl | PPh₃ | NaOtBu | Dioxane | 100 | ~40-50 | ~30-40 | [5][16] |
| Protected Di-haloaryl | XPhos | K₃PO₄ | Toluene | 80 | >90 | <5 | [2][5] |
| Unprotected Di-haloaryl | XPhos | K₃PO₄ | Toluene/H₂O | 80 | ~60-70 | ~15-25 | [11] |
Note: Data is illustrative and compiled from general trends reported for analogous aryl halides.
Key Experimental Protocols
Protocol 1: Protection of this compound as a TBDMS Ether
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), anhydrous dichloromethane (DCM), and triethylamine (1.5 equiv.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.
Protocol 2: Optimized Suzuki-Miyaura Coupling at the C-I Position
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add the TBDMS-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and powdered K₃PO₄ (2.0 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Degassing: Further degas the reaction mixture with three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the sealed reaction vessel to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the coupled product. The TBDMS group can be removed in a subsequent step if desired.
Visualized Workflows and Pathways
Caption: A workflow for troubleshooting dehalogenation.
Caption: Competing cycles of cross-coupling and dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Sonogashira Reactions with 2-Bromo-5-iodobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonogashira reactions involving 2-bromo-5-iodobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Sonogashira coupling with 2-Bromo-5-iodobenzyl alcohol?
A1: The Sonogashira coupling reaction is highly selective towards the carbon-iodine bond over the carbon-bromine bond. The general order of reactivity for aryl halides in this reaction is I > OTf > Br > Cl.[1][2] Consequently, the coupling reaction will preferentially occur at the 5-position (iodo) of the benzyl alcohol, leaving the 2-position (bromo) intact for potential subsequent transformations.[1][2]
Q2: Can the benzylic alcohol group interfere with the reaction?
A2: While the Sonogashira coupling is generally tolerant of a wide range of functional groups, the hydroxyl group of the benzyl alcohol can potentially coordinate with the metal catalysts.[3] In most cases, this does not significantly hinder the reaction. However, if you suspect interference or observe low yields, protection of the alcohol as a silyl ether (e.g., TBDMS ether) prior to the coupling reaction is a viable strategy. The protecting group can then be removed post-coupling.[3]
Q3: Is a copper co-catalyst necessary for this reaction?
A3: The classic Sonogashira reaction protocol utilizes a copper(I) co-catalyst, typically copper(I) iodide (CuI), to facilitate the transmetalation step and increase the reaction rate.[4][5] However, copper-free protocols have been developed and can be advantageous in minimizing the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction.[6][7]
Q4: My reaction mixture turned black, and the yield is low. What does this indicate?
A4: The formation of a black precipitate, commonly referred to as "palladium black," signifies the decomposition and precipitation of the palladium(0) catalyst.[3][8] This is a frequent cause of low or no product yield. Catalyst decomposition can be triggered by the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[3]
Q5: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can this be minimized?
A5: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper co-catalyst.[3][7] To mitigate this, it is crucial to perform the reaction under strictly inert conditions using degassed solvents. Reducing the amount of the copper(I) iodide co-catalyst or employing a copper-free protocol can also be effective.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Reaction or Low Yield | Inactive or decomposed catalyst | Use fresh palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[3] |
| Insufficiently inert atmosphere | Thoroughly degas all solvents and reagents (e.g., using freeze-pump-thaw cycles or by bubbling with an inert gas). Maintain a positive pressure of argon or nitrogen throughout the reaction.[3][5] | |
| Inappropriate solvent | Ensure all reactants are soluble in the chosen solvent. Consider switching to a different solvent or using a co-solvent system (e.g., THF/triethylamine).[3] | |
| Incorrect base | The base is essential for deprotonating the terminal alkyne. Use a suitable amine base like triethylamine or diisopropylamine in sufficient excess.[5] | |
| Low reaction temperature | While many Sonogashira reactions proceed at room temperature, less reactive substrates may require heating. Incrementally increase the temperature (e.g., to 40-60 °C).[3] | |
| Lack of Regioselectivity (Reaction at the Bromo-position) | High reaction temperature | Coupling at the more reactive iodo-position can often be achieved at or near room temperature. Higher temperatures can lead to a decrease in selectivity and promote reaction at the less reactive bromo-position.[2][6] |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-alkynylated product is predominantly formed to avoid subsequent reaction at the bromine site.[2] | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Product) | |
| Presence of oxygen | Rigorously exclude oxygen from the reaction setup.[3][5] | |
| High copper catalyst loading | Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).[3] Consider a copper-free protocol.[6] | |
| Dehalogenation (Loss of Iodo or Bromo group) | ||
| High reaction temperature | Higher temperatures can promote dehalogenation. If possible, run the reaction at a lower temperature for a longer duration.[6] | |
| Choice of base and solvent | The nature of the base and solvent can influence dehalogenation. Amine bases can sometimes act as a hydride source.[6] |
Experimental Protocol: Selective Sonogashira Coupling of 2-Bromo-5-iodobenzyl alcohol
This protocol describes a general procedure for the selective Sonogashira coupling at the iodo-position.
Materials and Reagents:
-
2-Bromo-5-iodobenzyl alcohol
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-5-iodobenzyl alcohol (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and CuI (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 eq.).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise via syringe.
-
Stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, it can be gently heated to 40-50°C.[1]
-
Upon completion (consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Bromo-5-(alkynyl)benzyl alcohol.
Visualizing the Process
Caption: A logical workflow for troubleshooting a failed Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira reaction highlighting selectivity.
References
Technical Support Center: Regioselective Reactions on (2-Bromo-5-iodophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-5-iodophenyl)methanol. Our aim is to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?
A1: In general, palladium-catalyzed cross-coupling reactions on this compound will preferentially occur at the carbon-iodine (C-I) bond. This is due to the lower bond dissociation energy of the C-I bond compared to the carbon-bromine (C-Br) bond, making the oxidative addition step of the catalytic cycle faster at the iodo position. The typical reactivity order for aryl halides is I > Br > Cl.[1][2]
Q2: How can I favor the reaction at the less reactive C-Br bond?
A2: While challenging, achieving selectivity for the C-Br bond is possible by manipulating the reaction conditions. Strategies include:
-
Ligand Selection: Employing bulky electron-rich phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can sometimes favor reaction at the more sterically hindered or less electronically favorable site.[3]
-
Catalyst System: Certain catalyst systems, including the use of multinuclear palladium catalysts or altering the palladium-to-ligand ratio, have been shown to invert the typical regioselectivity in dihalogenated substrates.[1][3]
-
Sequential Coupling: A common strategy is to first react the more reactive C-I bond under standard conditions, isolate the monobrominated product, and then perform a second cross-coupling reaction at the C-Br position.
Q3: Does the hydroxymethyl group on this compound interfere with the reaction?
A3: The hydroxymethyl (-CH₂OH) group can potentially interfere with certain reactions.
-
In Grignard reagent formation , the acidic proton of the hydroxyl group will quench the Grignard reagent. Therefore, protection of the alcohol is necessary before attempting to form the Grignard reagent.
-
In lithiation reactions , the acidic proton will be deprotonated by strong bases like n-butyllithium.
-
In palladium-catalyzed cross-coupling reactions , the alcohol is generally tolerated. However, under strongly basic conditions or at high temperatures, side reactions can occur. Protection of the hydroxyl group is a good practice to ensure clean reactions and high yields, especially in complex syntheses.[4][5][6][7][8]
Q4: What are suitable protecting groups for the hydroxymethyl group?
A4: Common protecting groups for primary alcohols like the hydroxymethyl group include:
-
Silyl ethers: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS) ethers are widely used. They are installed using the corresponding silyl chloride and a base (e.g., imidazole, triethylamine) and can be removed with fluoride sources (e.g., TBAF, HF).
-
Benzyl ether (Bn): Formed using benzyl bromide (BnBr) and a base (e.g., NaH). It is stable to many reaction conditions and can be removed by hydrogenolysis (H₂, Pd/C).
-
p-Methoxybenzyl ether (PMB): Similar to the benzyl ether but can be cleaved under oxidative conditions (e.g., DDQ, CAN) in addition to hydrogenolysis.[4]
Troubleshooting Guides
Issue 1: Poor or No Regioselectivity in Suzuki-Miyaura Coupling
Symptoms:
-
A mixture of mono-iodide coupled, mono-bromide coupled, and di-coupled products is observed.
-
Low yield of the desired selectively coupled product.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Catalyst/Ligand System | The choice of catalyst and ligand is crucial for selectivity. For selective coupling at the C-I bond, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. To enhance selectivity, consider using ligands that are sensitive to the electronic differences between the C-I and C-Br bonds. |
| Reaction Temperature Too High | High temperatures can overcome the activation energy barrier for the C-Br bond cleavage, leading to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration. |
| Incorrect Base | The choice and strength of the base can influence the catalytic activity and selectivity. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Stoichiometry of Boronic Acid | Using a slight excess (1.1-1.2 equivalents) of the boronic acid can drive the reaction to completion at the more reactive site without promoting significant reaction at the less reactive site. Using a large excess can lead to di-substitution. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
-
Protect the Hydroxymethyl Group: React this compound with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to obtain (2-Bromo-5-iodobenzyloxy)(tert-butyl)dimethylsilane.
-
Coupling Reaction:
-
To a degassed solution of the protected starting material (1.0 eq) and the desired arylboronic acid (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add a base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Heat the reaction mixture at a controlled temperature (e.g., 80 °C) under an inert atmosphere (e.g., Argon or Nitrogen) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, perform an aqueous workup, and purify the product by column chromatography.
-
-
Deprotection: Remove the TBDMS group using TBAF in THF to yield the desired product.
Issue 2: Difficulty in Selective Grignard Reagent Formation
Symptoms:
-
No Grignard reagent formation.
-
Formation of a mixture of Grignard reagents at both the bromo and iodo positions.
-
Wurtz-type homocoupling side products are observed.[9]
Possible Causes & Solutions:
| Cause | Solution |
| Unprotected Hydroxymethyl Group | The acidic proton of the alcohol will react with and destroy the Grignard reagent. The hydroxymethyl group must be protected before attempting Grignard formation. |
| Magnesium Activation | The magnesium turnings may not be sufficiently activated. Activate the magnesium by stirring with a crystal of iodine or 1,2-dibromoethane before adding the aryl halide. |
| Reaction Conditions | To favor the formation of the Grignard reagent at the more reactive C-I bond, use low temperatures (e.g., 0 °C to room temperature). Adding the dihalide slowly to the activated magnesium can also improve selectivity. |
| Solvent Choice | Anhydrous ethereal solvents like THF or diethyl ether are essential for Grignard reagent formation.[10] |
Experimental Protocol: Selective Grignard Formation at the C-I Position
-
Protection: Protect the hydroxymethyl group of this compound with a suitable protecting group (e.g., TBDMS).
-
Grignard Formation:
-
Activate magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of the protected dihalide (1.0 eq) in anhydrous THF to the activated magnesium at 0 °C.
-
Allow the reaction to stir at room temperature until the magnesium is consumed. The resulting Grignard reagent can be used in subsequent reactions.
-
Visualizing Reaction Control
The following diagrams illustrate the key concepts for controlling regioselectivity.
Caption: Key factors influencing the regiochemical outcome.
Caption: A decision-making workflow for troubleshooting.
Summary of Regioselectivity in Common Cross-Coupling Reactions
The following table summarizes the expected major product and key considerations for various cross-coupling reactions with this compound.
| Reaction Type | Reagent | Typical Major Product | Key Considerations |
| Suzuki-Miyaura [11][12] | Ar-B(OH)₂ | Coupling at the C-I position | Wide functional group tolerance; base and solvent choice can be critical for selectivity. |
| Sonogashira [13][14] | Terminal Alkyne | Coupling at the C-I position | Requires a copper co-catalyst in traditional methods; amine base is used. |
| Stille [15][16][17][18] | Ar-Sn(R)₃ | Coupling at the C-I position | Tolerant of many functional groups, but organotin reagents are toxic. |
| Heck | Alkene | Coupling at the C-I position | Requires a base; regioselectivity of alkene addition can also be a factor. |
| Buchwald-Hartwig | Amine | Amination at the C-I position | Ligand choice is critical for high yields and selectivity. |
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uwindsor.ca [uwindsor.ca]
Managing hazardous reagents in the synthesis of (2-Bromo-5-iodophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing hazardous reagents in the synthesis of (2-Bromo-5-iodophenyl)methanol. The content is tailored for researchers, scientists, and drug development professionals.
Hazard Overview and Mitigation
The synthesis of this compound involves the use of several hazardous reagents. Understanding their properties and implementing strict safety protocols are crucial for a safe and successful experiment. The primary hazardous reagents include:
-
n-Butyllithium (n-BuLi): A pyrophoric organolithium reagent that can ignite spontaneously on contact with air and reacts violently with water.[1][2] It is also corrosive to the skin and eyes.[1]
-
Paraformaldehyde: A flammable solid that can release toxic and flammable formaldehyde gas upon heating or contact with water.[3][4] Formaldehyde is a known human carcinogen and a sensitizing agent.[3]
-
1-Bromo-4-iodobenzene: The starting material, which is a skin and eye irritant and may cause respiratory irritation.
-
Anhydrous Solvents (e.g., Tetrahydrofuran - THF): Ethereal solvents are necessary for the reaction but can be decomposed by organolithium reagents, especially at elevated temperatures.[5]
Strict adherence to inert atmosphere techniques, proper personal protective equipment (PPE), and emergency preparedness are mandatory when handling these materials.
Quantitative Data Summary
The following tables summarize key quantitative data for the reagents and the reaction.
Table 1: Properties of Key Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Hazards |
| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.90 | 120-122 (14 mmHg) | 89-91 | Skin/eye irritant |
| n-Butyllithium | C₄H₉Li | 64.06 | 80-90 (in hexane) | -76 | Pyrophoric, water-reactive, corrosive |
| Paraformaldehyde | (CH₂O)n | (30.03)n | - | 120-170 (decomposes) | Flammable solid, releases formaldehyde |
| This compound | C₇H₆BrIO | 312.93 | - | 112-116 | (Assumed) Skin/eye irritant |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Reaction Temperature | -78 °C | Crucial for minimizing side reactions and decomposition of the organolithium intermediate. |
| n-BuLi Equivalents | 1.0 - 1.2 | Titration of n-BuLi is highly recommended before use to determine the exact concentration. |
| Paraformaldehyde Equivalents | 1.5 - 2.0 | An excess is used to ensure complete reaction with the organolithium intermediate. |
| Reaction Time (Lithiation) | 30 - 60 minutes | The lithium-halogen exchange is typically fast at low temperatures.[6] |
| Reaction Time (Formylation) | 2 - 4 hours | The reaction with paraformaldehyde may require a longer time and gradual warming. |
| Typical Yield | 60 - 80% | Highly dependent on the purity of reagents and strict adherence to anhydrous and inert conditions. |
Experimental Protocol
This protocol details the synthesis of this compound via lithium-halogen exchange of 1-bromo-4-iodobenzene and subsequent reaction with paraformaldehyde.
Materials:
-
1-Bromo-4-iodobenzene
-
n-Butyllithium (solution in hexanes)
-
Paraformaldehyde (dried under vacuum)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles (Luer-lock type recommended)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: Assemble the oven-dried glassware under a stream of inert gas (argon or nitrogen). Add 1-bromo-4-iodobenzene to the reaction flask and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via a syringe while maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Formylation: In a separate flask, suspend dried paraformaldehyde in anhydrous THF under an inert atmosphere. Add this suspension to the aryllithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure this compound.
Troubleshooting Guide
Q1: The lithiation reaction results in a low yield of the desired product. What are the possible causes?
A1: Low yields in lithiation reactions are common and can be attributed to several factors:
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Poor Quality of n-Butyllithium: The concentration of n-BuLi solutions can degrade over time. It is crucial to titrate the n-BuLi solution before each use to determine its exact molarity.
-
Presence of Moisture or Air: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
-
Incorrect Reaction Temperature: The lithium-halogen exchange is typically performed at very low temperatures (-78 °C) to minimize side reactions. Ensure the temperature is maintained throughout the addition of n-BuLi.
-
Formation of Side Products: The aryllithium intermediate can be protonated by any acidic protons present in the reaction mixture, leading to the formation of 1-bromo-4-iodobenzene as a byproduct.
Q2: During the quenching of the reaction with aqueous ammonium chloride, there is excessive fuming and a violent reaction. What went wrong?
A2: This indicates that a significant amount of unreacted n-butyllithium was present in the reaction mixture. This could be due to:
-
Inaccurate Stoichiometry: An excess of n-BuLi was added.
-
Incomplete Reaction: The reaction with paraformaldehyde did not go to completion.
To mitigate this, always cool the reaction mixture to 0 °C before quenching and add the quenching agent very slowly and dropwise with vigorous stirring.
Q3: The purification by column chromatography is difficult, and the product is not separating well from impurities.
A3: This can be due to several reasons:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from byproducts. A systematic optimization of the solvent system using thin-layer chromatography (TLC) is recommended.
-
Co-eluting Impurities: The byproducts may have similar polarity to the desired product. Consider alternative purification techniques such as recrystallization or preparative HPLC.
-
Decomposition on Silica Gel: Some compounds can decompose on silica gel. Using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent might help.
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and dispense n-butyllithium safely?
A1: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.[2][3]
-
Inert Atmosphere: Use a Schlenk line or a glovebox.
-
Syringe Transfer: For small quantities, use a dry, gas-tight syringe with a Luer-lock needle.[3] Purge the syringe with inert gas before drawing the reagent.
-
Cannula Transfer: For larger volumes, a double-tipped needle (cannula) transfer is recommended.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (nitrile gloves are common, but check for compatibility).
Q2: How should I properly quench and dispose of excess n-butyllithium and contaminated materials?
A2: Unused n-BuLi and contaminated materials must be quenched carefully.
-
Quenching Excess Reagent: Slowly add the n-BuLi solution to a stirred, cooled (0 °C) solution of a less reactive alcohol like isopropanol in an inert solvent such as hexane. Once the initial reaction subsides, slowly add methanol, followed by the cautious addition of water.
-
Cleaning Glassware and Syringes: Rinse contaminated glassware and syringes with an inert solvent (e.g., hexane) and then quench the rinsate with isopropanol.
-
Waste Disposal: All quenched materials and contaminated solids should be disposed of as hazardous waste according to your institution's guidelines.
Q3: Why is it important to use anhydrous solvents and dry glassware?
A3: n-Butyllithium reacts vigorously with water.[5] Any moisture present in the reaction will consume the n-BuLi, leading to lower yields and the formation of byproducts. Ethereal solvents like THF must also be anhydrous as they can be deprotonated by n-BuLi, especially at temperatures above -20 °C.[5]
Q4: Can I use formaldehyde solution instead of paraformaldehyde?
A4: It is generally not recommended to use aqueous formaldehyde solutions (formalin) because the water will quench the organolithium reagent.[7] Anhydrous paraformaldehyde is the preferred source of formaldehyde for these reactions. It should be thoroughly dried before use.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Analysis and removal of impurities from (2-Bromo-5-iodophenyl)methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis and removal of impurities during the synthesis of (2-Bromo-5-iodophenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Guide 1: Low or No Product Formation in the Reduction of 2-Bromo-5-iodobenzaldehyde
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows only the starting material spot. | Inactive Sodium Borohydride (NaBH₄): NaBH₄ can decompose upon improper storage or exposure to moisture. | Use a fresh bottle of NaBH₄ or test the activity of the current batch by adding a small amount to a protic solvent (like ethanol) and observing for gas evolution. |
| Insufficient Reducing Agent: The stoichiometry of NaBH₄ may be inadequate to fully reduce the aldehyde. | While NaBH₄ provides four hydride equivalents, it is common to use a molar excess (1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[1] | |
| Low Reaction Temperature: The reduction may be too slow at very low temperatures. | While the reaction is typically initiated at 0°C to control the initial exothermic reaction, it is often allowed to warm to room temperature to ensure completion.[1] | |
| A complex mixture of products is observed on TLC. | Decomposition of Starting Material or Product: The aldehyde or alcohol may be unstable under the reaction or workup conditions. | Ensure the workup is performed promptly after the reaction is complete. Avoid excessively acidic or basic conditions during the workup. |
| Side Reactions: Aldehydes can undergo various side reactions if the conditions are not optimal. | Ensure the reaction is carried out under an inert atmosphere if there is a possibility of air-sensitive species. Use pure, dry solvents. |
Guide 2: Presence of Impurities After Synthesis
| Symptom | Potential Impurity | Suggested Action |
| A spot on the TLC with a higher Rf value than the product. | 2-Bromo-5-iodotoluene: Over-reduction of the benzyl alcohol. This is less common with NaBH₄ but possible under harsh conditions. | Use a milder reducing agent or carefully control the reaction time and temperature. Purification can be achieved by column chromatography. |
| A spot on the TLC with a lower Rf value than the product. | Unreacted 2-Bromo-5-iodobenzaldehyde: Incomplete reaction. | Increase the reaction time or the amount of NaBH₄. This impurity can be removed by column chromatography. |
| Additional spots on TLC with similar Rf values to the product. | Isomeric Impurities: Depending on the purity of the starting materials, isomers like (5-Bromo-2-iodophenyl)methanol could be present. | Purification can be challenging. High-resolution analytical techniques like HPLC are needed for separation and quantification.[2] Preparative HPLC may be required for physical separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via reduction, and how can I identify them?
A1: The most common impurities are unreacted starting material (2-bromo-5-iodobenzaldehyde) and potentially the over-reduced product (2-bromo-5-iodotoluene). You can identify these using the following analytical methods:
-
Thin-Layer Chromatography (TLC): The aldehyde is more polar than the alcohol, so it will have a lower Rf value. The toluene derivative is less polar and will have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This compound (Product): Expect a singlet for the benzylic protons (CH₂OH) around δ 4.5-4.7 ppm and a triplet for the hydroxyl proton (-OH).
-
2-Bromo-5-iodobenzaldehyde (Starting Material): Look for a characteristic aldehyde proton singlet around δ 9.8-10.0 ppm.
-
2-Bromo-5-iodotoluene (Over-reduction): A singlet for the methyl group (CH₃) will appear around δ 2.3-2.5 ppm.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The impurities will have different retention times and distinct mass spectra. The molecular ion peaks will correspond to their respective molecular weights.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: A mixture of ethyl acetate and n-hexane is an effective solvent system for recrystallization.[2] The crude product is dissolved in a minimal amount of hot ethyl acetate, and n-hexane is added dropwise until the solution becomes cloudy. Upon cooling, the purified product will crystallize out.
Q3: How can I purify this compound if recrystallization is not effective?
A3: Flash column chromatography is a highly effective method for purifying benzyl alcohols.[3] A typical procedure would involve using silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the mobile phase.
Q4: My final product has a yellowish tint. What could be the cause and how can I remove it?
A4: A yellowish tint can be due to trace impurities, possibly from the starting materials or side reactions. Biphenyl-type impurities, which can be yellowish, may form in reactions involving organometallic intermediates, though this is less likely in a simple reduction.[4] If the impurity persists after recrystallization, column chromatography is the recommended purification method.
Q5: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction instead of Sodium Borohydride (NaBH₄)?
A5: Yes, LiAlH₄ is a more powerful reducing agent and can also be used.[5] However, it is much more reactive and requires strictly anhydrous conditions and a more cautious workup procedure. NaBH₄ is generally safer and easier to handle for this type of transformation.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol is adapted from a patented procedure for a similar compound.[2]
-
Dissolution: Dissolve 1 equivalent of 2-bromo-5-iodobenzoyl chloride in ethanol in a round-bottom flask.
-
Cooling: Cool the solution to 0-10°C using an ice bath.
-
Reduction: Slowly add 1.5 equivalents of sodium borohydride in portions, maintaining the temperature between 0-10°C.
-
Reaction: Stir the reaction mixture at this temperature for 5-20 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, carefully adjust the pH to 5-6 with hydrochloric acid.
-
Workup: Add water and remove the ethanol by rotary evaporation.
-
Extraction: Extract the aqueous residue with ethyl acetate.
-
Purification: Concentrate the ethyl acetate extract and add n-hexane to induce crystallization. Heat the mixture to reflux, then cool to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of benzyl alcohols and should be optimized for this specific compound.[3]
-
Column Packing: Pack a glass column with silica gel as a slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 20-30% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: HPLC Analysis for Purity Assessment
This is a representative HPLC method for analyzing substituted benzyl alcohols and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (0.1%) can be added for better peak shape.[7][8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection. |
Protocol 4: GC-MS Analysis for Impurity Profiling
This is a general GC-MS method for volatile and semi-volatile organic compounds and should be adapted as needed.
| Parameter | Condition |
| Column | Capillary column suitable for polar analytes (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: Increase to 280°C at 15°C/min. Hold: Hold at 280°C for 5 minutes. |
| Carrier Gas | Helium, at a constant flow of 1.0 mL/min |
| Injection | 1 µL, split ratio 20:1 |
| MS Detector | Electron Impact (EI) at 70 eV, scanning a mass range of 40-500 amu. |
| Sample Preparation | Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Workflow for the synthesis, analysis, and purification.
Caption: Decision tree for troubleshooting and purification.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Separation of Benzyl alcohol, m-iodo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of (2-Bromo-5-iodophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-5-iodophenyl)methanol in cross-coupling reactions. The focus is on optimizing reaction temperature and time to achieve selective and high-yielding transformations.
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving selective coupling at either the iodo or bromo position of this compound?
A1: The key to achieving regioselectivity is the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl. The carbon-iodine bond has a lower bond dissociation energy and is therefore more susceptible to oxidative addition to the palladium(0) catalyst. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to selectively functionalize the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations.
Q2: How do I favor mono-coupling at the iodo position?
A2: To favor mono-alkynylation at the C-5 iodo position, milder reaction conditions should be employed. This typically involves using lower reaction temperatures and shorter reaction times. It is crucial to monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed and before significant formation of the di-coupled product occurs.
Q3: Is it possible to achieve selective coupling at the bromo position?
A3: While less common due to the higher reactivity of the C-I bond, selective coupling at the C-2 bromo position can be attempted after the iodo position has been functionalized. This typically requires more forcing conditions, such as higher temperatures and longer reaction times, to activate the less reactive C-Br bond.
Q4: Can the benzylic alcohol group in this compound interfere with the coupling reaction?
A4: The hydroxyl group of the benzylic alcohol can potentially coordinate with the palladium catalyst, which may in some cases lead to catalyst inhibition or undesired side reactions.[1] While many cross-coupling reactions are tolerant of free hydroxyl groups, if you suspect interference (e.g., low yield, catalyst deactivation), protection of the alcohol as a silyl ether (e.g., TBDMS ether) prior to the coupling reaction is a viable strategy. The protecting group can then be removed in a subsequent step.
Q5: My reaction mixture turned black, and the yield is low. What does this indicate?
A5: The formation of a black precipitate, commonly referred to as palladium black, is an indication of catalyst decomposition and aggregation.[2] This is a common cause of low yields and can be triggered by several factors, including the presence of oxygen in the reaction mixture, impurities in the reagents or solvent, or excessively high reaction temperatures. To mitigate this, ensure all components are pure and the reaction is performed under a strictly inert atmosphere with properly degassed solvents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen).[1] Use a fresh, high-quality palladium catalyst or a more stable pre-catalyst. |
| Suboptimal Temperature | The reaction may be too cold to proceed at a reasonable rate or too hot, leading to catalyst decomposition. Screen a range of temperatures (e.g., increments of 10-20 °C) to find the optimal condition. For selective C-I coupling, start at a lower temperature (e.g., room temperature to 60 °C). |
| Incorrect Reaction Time | The reaction may not have proceeded to completion, or prolonged reaction times may have led to product degradation or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Ineffective Base or Solvent | The choice of base and solvent is critical for the transmetalation step. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF). The solubility of the base is a key factor.[1] |
| Poor Reagent Quality | Boronic acids can degrade over time. Use fresh or purified reagents. Ensure solvents are anhydrous if the protocol requires it.[1] |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid/Alkyne | This is often promoted by the presence of oxygen, and in the case of Sonogashira coupling, a high concentration of the copper co-catalyst.[2] | Rigorously exclude oxygen from the reaction. For Sonogashira coupling, consider reducing the amount of CuI or using a copper-free protocol. Slow addition of the alkyne can also be beneficial.[2] |
| Dehalogenation (Protodehalogenation) | Replacement of the halogen with a hydrogen atom can be caused by sources of active hydrogen or an inefficient catalyst. | Use a milder base or lower the reaction temperature. Employ a more efficient catalyst system that favors the cross-coupling pathway.[1] |
| Di-coupled Product Formation | Reaction conditions are too harsh, leading to the coupling at both the iodo and bromo positions. | Reduce the reaction temperature and/or time. Use a less active catalyst system if necessary. Monitor the reaction closely and stop it once the mono-coupled product is maximized. |
Data Presentation: Optimizing Reaction Parameters
The following tables provide recommended starting conditions and optimization ranges for Suzuki-Miyaura and Sonogashira couplings of this compound. Note that these are general guidelines, and optimal conditions should be determined experimentally for each specific coupling partner.
Table 1: Suzuki-Miyaura Coupling - Recommended Conditions for Selective C-I Functionalization
| Parameter | Recommended Starting Condition | Optimization Range |
| Temperature | 80 °C | Room Temperature - 100 °C |
| Time | 4 hours | 2 - 12 hours |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-3 mol%) | Screen various Pd catalysts and ligands (e.g., SPhos, XPhos) |
| Base | K₂CO₃ (2 equivalents) | K₃PO₄, Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O, THF/H₂O |
Table 2: Sonogashira Coupling - Recommended Conditions for Selective C-I Functionalization
| Parameter | Recommended Starting Condition | Optimization Range |
| Temperature | Room Temperature | Room Temperature - 60 °C |
| Time | 6 hours | 2 - 16 hours |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) / CuI (2-5 mol%) | PdCl₂(PPh₃)₂ / CuI; consider copper-free conditions |
| Base | Triethylamine (Et₃N) | Diisopropylamine (DIPA) |
| Solvent | THF or neat amine | DMF, Toluene |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-I Position
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of Toluene/H₂O) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-I Position
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: Logic for achieving selective coupling based on reaction conditions.
References
Technical Support Center: Catalyst Poisoning in Reactions with 2-Bromo-5-iodobenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues in reactions involving 2-Bromo-5-iodobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion in my palladium-catalyzed cross-coupling reaction with 2-Bromo-5-iodobenzyl alcohol. Could catalyst poisoning be the issue?
A1: Yes, catalyst poisoning is a significant possibility. Palladium catalysts are sensitive to various substances that can inhibit or completely halt their activity. With a substrate like 2-Bromo-5-iodobenzyl alcohol, several factors could be at play:
-
Iodide Inhibition: While the carbon-iodine bond is more reactive in oxidative addition, high concentrations of iodide ions in the reaction mixture can act as a poison to the palladium catalyst. Iodide is a soft ligand and can bind strongly to the palladium center, potentially forming inactive dimeric species.[1] This is a known issue in reactions like Buchwald-Hartwig aminations and can also affect other cross-coupling reactions under specific conditions.[1]
-
Substrate-Related Impurities: The purity of 2-Bromo-5-iodobenzyl alcohol is crucial. Impurities from its synthesis, such as sulfur or nitrogen-containing compounds, are well-known catalyst poisons.[2][3][4]
-
Solvent and Reagent Quality: Solvents, reagents, or gases (like oxygen) that are not properly purified or degassed can introduce catalyst poisons. Oxygen can lead to the oxidation and deactivation of the active Pd(0) species, often observed as the formation of palladium black.[5][6]
-
Side Reactions of the Benzyl Alcohol: The benzyl alcohol moiety itself can potentially interact with the catalyst or reagents, especially under basic conditions, leading to side products or catalyst inhibition.[7][8][9]
Q2: My reaction starts well but then stalls. What could be causing this gradual catalyst deactivation?
A2: Gradual deactivation often points to a slow-acting poison or catalyst degradation over time. Potential causes include:
-
Product Inhibition: The product of the reaction or a byproduct could be inhibiting the catalyst. For instance, in benzyl alcohol oxidation, the benzoic acid product can be an inhibitor.[7][8][9] While not a direct analogy, it highlights that products can interact with the catalyst.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over the course of the reaction, especially at elevated temperatures. This leads to the formation of inactive palladium species.[10]
-
Slow Leaching of Poisons: Impurities from glassware or reagents might slowly leach into the reaction mixture, gradually poisoning the catalyst.
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black.[6][11] This can be caused by factors like residual oxygen, high temperatures, or an inappropriate solvent.[6]
Q3: Are there specific catalysts or ligands that are more resistant to poisoning when using 2-Bromo-5-iodobenzyl alcohol?
A3: The choice of ligand is critical in mitigating catalyst deactivation. For substrates with potentially coordinating groups like alcohols, or when dealing with challenging couplings, bulky and electron-rich phosphine ligands are often more effective.[5] Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) can promote the desired catalytic cycle and minimize side reactions.[6][12][13] These bulky ligands can help prevent the formation of inactive catalyst dimers and accelerate the reductive elimination step.[13]
Q4: Can I regenerate a poisoned palladium catalyst?
A4: Regeneration of a poisoned catalyst can be challenging and is often specific to the poison.
-
Sulfur Poisoning: For sulfur-poisoned catalysts, regeneration can sometimes be achieved by treatment under a reducing atmosphere (e.g., with hydrogen) at high temperatures, although full recovery of activity is not always possible.[2][4][14]
-
Nitrogen Compound Poisoning: In cases of poisoning by nitrogen-containing compounds, reactivation has been demonstrated by treating the catalyst with alkali or alkaline earth metal salts.[3]
-
Organic Residue: For deactivation caused by the deposition of organic materials (coking), controlled oxidation or hydrogenation may be used to clean the catalyst surface.[11]
However, for laboratory-scale reactions, it is often more practical and cost-effective to use a fresh batch of catalyst after optimizing the reaction conditions to prevent poisoning in the first place.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation by Oxygen | - Ensure all solvents and liquid reagents are thoroughly degassed using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5] - Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[5][6] - Use a fresh bottle of catalyst or a more stable pre-catalyst. |
| Iodide Poisoning | - Consider using a ligand that accelerates the catalytic cycle, potentially outcompeting the inhibitory binding of iodide. - In some cases, additives can help sequester iodide, although this is highly reaction-dependent.[1] |
| Impure Starting Material | - Purify the 2-Bromo-5-iodobenzyl alcohol (e.g., by recrystallization or chromatography) to remove potential catalyst poisons. - Use starting materials from a reputable supplier. |
| Inappropriate Ligand Choice | - Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which are often effective for substrates with functional groups.[6][12][13] |
| Ineffective Base/Solvent System | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5] - Ensure the chosen base is sufficiently soluble in the reaction medium. A mixture of an organic solvent and water can often improve base solubility and reaction efficiency.[5][15] |
Issue 2: Reaction Stalls or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Formation of Palladium Black | - Lower the reaction temperature to improve catalyst stability.[6] - Ensure rigorous exclusion of oxygen.[6] - Screen different solvents, as some can better stabilize the active catalytic species.[6] |
| Ligand Degradation | - Use a more stable ligand. - Lower the reaction temperature if possible. - Consider a higher ligand-to-palladium ratio, although an excess can sometimes be inhibitory.[6] |
| Side Reactions of Benzyl Alcohol | - If side reactions involving the alcohol are suspected, consider protecting the hydroxyl group (e.g., as a silyl ether).[6] This is generally a last resort as palladium catalysis is known for good functional group tolerance.[6] |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with a Boronic Acid
This protocol is a general guideline and should be optimized for the specific substrates being used.
Materials:
-
2-Bromo-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-iodobenzyl alcohol, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Catalyst Poisoning
Caption: A logical workflow for troubleshooting catalyst poisoning issues.
Potential Catalyst Poisons and Their Effectsdot
References
- 1. reddit.com [reddit.com]
- 2. dcl-inc.com [dcl-inc.com]
- 3. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 4. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of a gold-based catalyst in benzyl alcohol oxidation: understanding and remediation -ORCA [orca.cardiff.ac.uk]
- 10. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. reddit.com [reddit.com]
- 13. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative study of Suzuki vs. Stille coupling for (2-Bromo-5-iodophenyl)methanol
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of (2-Bromo-5-iodophenyl)methanol
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for their versatility and functional group tolerance. This guide provides an objective comparison of these two powerful methods for the selective functionalization of this compound, a substrate offering opportunities for sequential couplings due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
Performance Comparison: A Data-Driven Analysis
While direct experimental data for the Suzuki and Stille coupling of this compound is not extensively available in the literature, a comparative analysis can be constructed based on well-established principles of chemoselectivity and data from analogous aryl dihalide systems. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F.[1] Consequently, selective coupling at the more reactive C-I bond of this compound is anticipated for both Suzuki and Stille reactions under carefully controlled conditions.
Table 1: Comparative Performance of Suzuki vs. Stille Coupling for Aryl Dihalides
| Parameter | Suzuki Coupling | Stille Coupling | Key Considerations |
| Typical Yield | 70-95%[2][3] | 70-90%[3][4] | Highly substrate and condition dependent. Stille coupling can sometimes offer higher yields for sterically hindered substrates.[3] |
| Catalyst Loading | 1-5 mol% Pd[2] | 1-5 mol% Pd[4] | Lower catalyst loadings are often achievable with highly active ligand systems. |
| Reaction Temperature | 60-110 °C[5] | 50-100 °C[4] | Stille reactions can sometimes proceed at lower temperatures. |
| Reaction Time | 2-24 hours[5] | 2-24 hours[4] | Dependent on substrate reactivity, catalyst, and temperature. |
| Chemoselectivity (C-I vs. C-Br) | High for C-I coupling[6] | High for C-I coupling[7] | Careful optimization of reaction conditions (catalyst, ligand, temperature) is crucial to prevent competing C-Br bond activation. |
| Key Reagent Toxicity | Boronic acids: Generally low toxicity. | Organostannanes: Highly toxic.[8][9] | Significant safety precautions and specialized waste disposal are required for organotin compounds. |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed. | Tin-based byproducts can be difficult to remove and require specific workup procedures (e.g., fluoride wash).[9] | Ease of purification is a significant advantage of the Suzuki coupling. |
| Functional Group Tolerance | Good, but can be sensitive to strong bases.[8] | Excellent, tolerates a wide range of functional groups.[10] | The base-free nature of some Stille couplings can be advantageous for base-sensitive substrates. |
Experimental Protocols
The following are detailed, representative methodologies for the selective Suzuki and Stille coupling at the C-I bond of this compound.
Suzuki Coupling Protocol
This protocol is adapted from procedures for similar aryl iodide couplings.[11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling Protocol
This protocol is based on general procedures for the chemoselective coupling of aryl iodides.[12]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental flow, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: General experimental workflow for cross-coupling.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective for the chemoselective functionalization of the C-I bond in this compound. The choice between the two methodologies will largely depend on the specific requirements of the synthesis.
-
Suzuki Coupling is often the preferred method due to the low toxicity of boronic acids and the ease of byproduct removal, making it more amenable to scale-up and applications in pharmaceutical development where metal contamination is a critical concern.[8]
-
Stille Coupling , despite the high toxicity of organotin reagents, offers the significant advantage of excellent functional group tolerance and can be performed under neutral conditions.[10] This makes it a valuable alternative for substrates that are sensitive to the basic conditions typically required for Suzuki couplings.
For the synthesis of derivatives of this compound, it is recommended to initially explore the Suzuki coupling due to its more environmentally benign nature and simpler purification. However, if challenges with base-sensitive functional groups or poor yields are encountered, the Stille coupling provides a robust and powerful alternative. In either case, careful optimization of the reaction conditions is essential to ensure high chemoselectivity and maximize the yield of the desired mono-coupled product.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Unraveling the Halogen Dance: A Comparative Guide to the Reactivity of Bromo vs. Iodo Groups in 2-Bromo-5-iodobenzyl alcohol
For researchers, scientists, and professionals in drug development, the selective functionalization of dihalogenated aromatic compounds is a critical tool in the synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of the bromo and iodo substituents in 2-bromo-5-iodobenzyl alcohol, supported by established principles of organic chemistry and illustrative experimental protocols for palladium-catalyzed cross-coupling reactions.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-bromo-5-iodobenzyl alcohol presents a valuable opportunity for sequential, site-selective modifications. This chemoselectivity is primarily governed by the disparity in their bond dissociation energies, which directly influences their susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions—a cornerstone of modern synthetic chemistry.
The Decisive Factor: Bond Dissociation Energy
The fundamental principle dictating the preferential reactivity of the iodo group over the bromo group is the inherent weakness of the C-I bond compared to the C-Br bond. The lower bond dissociation energy of the C-I bond facilitates its cleavage and subsequent oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in catalytic cycles such as those of the Suzuki-Miyaura, Sonogashira, and Heck reactions.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213 |
| C-Br | ~285 |
| C-Cl | ~327 |
| C-F | ~485 |
This data, compiled from various sources, illustrates the trend of decreasing bond strength down the halogen group, making the iodo-substituted position the more reactive site.[1][2]
This energy difference allows for the selective functionalization of the C-I position under milder reaction conditions, while the more robust C-Br bond remains intact for subsequent transformations. This tiered reactivity is a powerful tool for the efficient construction of complex molecular architectures.
Reactivity in Key Cross-Coupling Reactions: A Comparative Overview
The greater reactivity of the iodo group is consistently observed across a range of palladium-catalyzed cross-coupling reactions. By carefully controlling reaction conditions, such as temperature, catalyst loading, and reaction time, it is possible to achieve high selectivity for the mono-functionalized product.
| Reaction Type | Coupling Partner | Expected Reactivity Order | Typical Outcome |
| Suzuki-Miyaura | Organoboron compounds | I > Br | Selective coupling at the C-I position is readily achieved. |
| Sonogashira | Terminal alkynes | I > Br | Highly selective alkynylation at the C-I position under standard conditions. |
| Heck | Alkenes | I > Br | Preferential vinylation occurs at the more reactive C-I bond. |
Experimental Protocols for Selective Functionalization
While specific experimental data for the selective coupling of 2-bromo-5-iodobenzyl alcohol is not extensively published, the following protocols for analogous dihalogenated systems serve as a robust guide for achieving selective functionalization at the iodo-position.
Selective Sonogashira Coupling of an Aryl Bromoiodide
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the iodo-position of a bromoiodoarene.
Reagents:
-
2-Bromo-5-iodobenzyl alcohol (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-iodobenzyl alcohol, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and stir to dissolve.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Expected Outcome: High yield of the 2-bromo-5-(alkynyl)benzyl alcohol.
Selective Suzuki-Miyaura Coupling of an Aryl Bromoiodide
This protocol provides a general method for the selective arylation at the iodo-position of a bromoiodoarene.
Reagents:
-
2-Bromo-5-iodobenzyl alcohol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
In a round-bottom flask, combine 2-bromo-5-iodobenzyl alcohol, the arylboronic acid, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to 80-90 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
Purification by flash column chromatography will yield the desired 2-bromo-5-arylbenzyl alcohol.
The Role of the Benzyl Alcohol Functional Group
The benzyl alcohol moiety in 2-bromo-5-iodobenzyl alcohol is generally a spectator group in palladium-catalyzed cross-coupling reactions at the C-X bonds. However, it is important to be aware that under certain conditions, particularly with more reactive catalysts or harsher conditions, the alcohol could potentially act as a coupling partner. For the selective functionalization of the C-I bond, the mild conditions typically employed are not expected to significantly affect the benzyl alcohol group.
Visualizing Reactivity and Workflow
To further clarify the principles and procedures discussed, the following diagrams illustrate the key concepts.
References
Alternative reagents to (2-Bromo-5-iodophenyl)methanol for benzofuran synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the benzofuran scaffold, a privileged motif in medicinal chemistry and natural products, is a subject of ongoing research to develop more efficient, cost-effective, and environmentally benign methodologies. While (2-Bromo-5-iodophenyl)methanol has its applications, a diverse array of alternative reagents and synthetic strategies have emerged, offering distinct advantages in terms of substrate scope, reaction conditions, and catalytic systems. This guide provides an objective comparison of prominent alternative approaches, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their synthetic endeavors.
At a Glance: Comparison of Key Synthetic Strategies
The following table summarizes the performance of four major alternative strategies for benzofuran synthesis, highlighting key quantitative parameters.
| Synthetic Strategy | Catalyst/Reagent | Starting Materials | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| Palladium-Catalyzed Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂ / CuI | o-Iodophenols, Terminal Alkynes | 80-95% | 12-24 | 80-120 |
| Copper-Catalyzed Aerobic Oxidative Cyclization | Cu(OAc)₂ | Phenols, Alkynes | 70-90% | 8-12 | 50 |
| Gold-Catalyzed Intramolecular Cyclization | IPrAuCl / AgSbF₆ | o-Alkynylphenols | 85-98% | 1-3 | 80 |
| Transition-Metal-Free Intramolecular Cyclization | Potassium tert-butoxide | o-Bromobenzylketones | 60-85% | 2-4 | 80 |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic strategy, including a representative experimental protocol and a diagram of the reaction pathway or workflow.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
This robust and widely used method involves a one-pot reaction combining a Sonogashira cross-coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. This strategy offers a broad substrate scope and generally high yields.[1][2]
Experimental Protocol: Synthesis of 2-Substituted Benzofurans [1]
-
Materials:
-
o-Iodophenol derivative (0.50 mmol)
-
Terminal alkyne (0.60 mmol)
-
PdCl₂(PPh₃)₂ (2.0 mol%)
-
CuI (2.0 mol%)
-
K₃PO₄ (1.00 mmol)
-
DMSO (2 mL)
-
-
Procedure:
-
To a Schlenk tube, add the o-iodophenol derivative, K₃PO₄, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add DMSO and the terminal alkyne via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction Workflow:
Copper-Catalyzed Aerobic Oxidative Cyclization
This method provides a more environmentally friendly and cost-effective alternative to palladium-catalyzed reactions, utilizing a copper catalyst and molecular oxygen as the oxidant.[3][4] It allows for the direct synthesis of polysubstituted benzofurans from readily available phenols and alkynes in a one-pot procedure.[3]
Experimental Protocol: Synthesis of 2,3-Disubstituted Benzofurans [5]
-
Materials:
-
Phenol derivative (0.60 mmol)
-
Diphenylacetylene (0.5 mmol)
-
Cu(OAc)₂ (20 mol%)
-
Oxygen (balloon)
-
TFA (2.0 mL)
-
-
Procedure:
-
To a reaction tube, add the phenol derivative, diphenylacetylene, and Cu(OAc)₂.
-
Add TFA as the solvent.
-
Fit the tube with an oxygen-filled balloon.
-
Stir the reaction mixture at 50 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Reaction Pathway:
Gold-Catalyzed Intramolecular Cyclization
Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems under mild conditions. The intramolecular cyclization of o-alkynylphenols catalyzed by gold complexes is a highly efficient method for producing a wide range of benzofuran derivatives with excellent yields and short reaction times.[6]
Experimental Protocol: Synthesis of Indenone Derivatives [6]
-
Materials:
-
2-Alkynylaldehyde cyclic acetal (0.2 mmol)
-
IPrAuCl (1 mol%)
-
AgSbF₆ (1 mol%)
-
1,2-Dichloroethane (DCE, 2 mL)
-
-
Procedure:
-
In a glovebox, weigh IPrAuCl and AgSbF₆ into a vial.
-
Add DCE and stir for 5 minutes at room temperature.
-
Add the 2-alkynylaldehyde cyclic acetal.
-
Seal the vial and heat the reaction mixture at 80 °C for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reaction Mechanism:
Transition-Metal-Free Intramolecular Cyclization
To address the cost and potential toxicity associated with transition metal catalysts, several metal-free methods have been developed. A notable example is the base-promoted intramolecular cyclization of o-bromobenzylketones. This approach offers a straightforward and often more economical route to substituted benzofurans.
Experimental Protocol: Synthesis of Substituted Benzofurans
-
Materials:
-
o-Bromobenzylketone derivative (0.5 mmol)
-
Potassium tert-butoxide (1.5 mmol)
-
Anhydrous DMF (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the o-bromobenzylketone derivative and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours at 80 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow:
Conclusion
The synthesis of benzofurans can be achieved through a variety of effective methods, each with its own set of advantages and considerations. Palladium-catalyzed reactions offer broad applicability and high yields, while copper-catalyzed methods provide a more economical and greener alternative. Gold-catalyzed cyclizations are notable for their high efficiency and mild reaction conditions. For applications where metal contamination is a concern, transition-metal-free approaches present a viable and increasingly attractive option. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired process parameters. This guide provides the foundational information to make an informed decision for your research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 4. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Unlocking a self-catalytic cycle in a copper-catalyzed aerobic oxidative coupling/cyclization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives [organic-chemistry.org]
Validating the Structure of Novel Compounds from (2-Bromo-5-iodophenyl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and validation of novel compounds are cornerstones of modern drug discovery and materials science. (2-Bromo-5-iodophenyl)methanol is a versatile starting material, offering multiple reaction sites for the generation of complex molecular architectures. This guide provides a comparative analysis of the structural validation of a novel hypothetical compound, (2-Bromo-5-iodophenyl)methyl benzoate (Compound A) , synthesized from this compound, against a common alternative synthetic target, 1-bromo-4-(iodomethyl)benzene (Compound B) . We present detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic and analytical endeavors.
Comparative Analysis of Compound Structures and Properties
The choice of synthetic route and starting material significantly impacts the physicochemical properties and potential biological activity of the final compound. Here, we compare the key characteristics of our target compound, (2-Bromo-5-iodophenyl)methyl benzoate, with a structurally related alternative.
| Feature | (2-Bromo-5-iodophenyl)methyl benzoate (Compound A) | 1-bromo-4-(iodomethyl)benzene (Compound B) |
| Molecular Formula | C₁₄H₁₀BrIO₂ | C₇H₆BrI |
| Molecular Weight | 417.04 g/mol | 296.93 g/mol |
| Synthetic Precursor | This compound | p-Bromobenzyl alcohol |
| Key Reaction | Esterification | Halogenation (Finkelstein reaction) |
| Structural Complexity | Higher, with an ester functional group | Lower, a simple haloalkane |
| Potential Applications | Prodrugs, functional materials | Synthetic intermediate |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of novel compounds.
Synthesis of (2-Bromo-5-iodophenyl)methyl benzoate (Compound A)
-
Materials : this compound (1.0 eq), benzoyl chloride (1.2 eq), triethylamine (1.5 eq), dichloromethane (DCM, anhydrous).
-
Procedure : To a solution of this compound in anhydrous DCM at 0 °C, triethylamine is added dropwise, followed by the slow addition of benzoyl chloride.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Structure Validation of Novel Compounds
The unambiguous determination of a novel compound's structure is critical. A combination of spectroscopic techniques is employed for this purpose.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4][5]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
Mass Spectrometry (MS) :
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Analysis : Introduce the sample into a high-resolution mass spectrometer (e.g., TOF, Orbitrap) via an appropriate ionization source (e.g., ESI, APCI).
-
Data Interpretation : Analyze the resulting mass spectrum to determine the molecular weight and isotopic distribution pattern, which is particularly informative for bromine- and iodine-containing compounds.[6]
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation : Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Analysis : Acquire the IR spectrum using an FTIR spectrometer.
-
Data Interpretation : Identify characteristic absorption bands corresponding to functional groups present in the molecule.
-
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for Compound A and Compound B, providing a basis for their structural validation.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Compound A | 8.05 | d | 2H | Ar-H (benzoyl) |
| 7.80 | d | 1H | Ar-H (phenyl) | |
| 7.60 | t | 1H | Ar-H (benzoyl) | |
| 7.45 | t | 2H | Ar-H (benzoyl) | |
| 7.30 | dd | 1H | Ar-H (phenyl) | |
| 7.10 | d | 1H | Ar-H (phenyl) | |
| 5.40 | s | 2H | -CH₂- | |
| Compound B | 7.50 | d | 2H | Ar-H |
| 7.20 | d | 2H | Ar-H | |
| 4.45 | s | 2H | -CH₂- |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Compound A | 166.2 | C=O |
| 140.1, 138.5, 133.2, 130.8, 129.8, 128.5, 122.5 | Ar-C | |
| 92.5 | C-I | |
| 65.8 | -CH₂- | |
| Compound B | 138.2, 131.8, 130.5, 122.1 | Ar-C |
| 32.7 | -CH₂- |
Table 3: Mass Spectrometry and IR Data
| Compound | Technique | Observed Data | Interpretation |
| Compound A | HRMS (ESI+) | m/z = 417.8995 [M+H]⁺ | Confirms molecular formula C₁₄H₁₀BrIO₂ |
| IR (KBr) | ν = 1720 cm⁻¹ (strong) | C=O stretch (ester) | |
| ν = 1270, 1110 cm⁻¹ (strong) | C-O stretch (ester) | ||
| Compound B | HRMS (EI+) | m/z = 296.8821 [M]⁺ | Confirms molecular formula C₇H₆BrI |
| IR (KBr) | No significant carbonyl absorption | Absence of ester functional group |
Visualizing the Workflow and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams were generated using Graphviz (DOT language) to depict the experimental workflow and a hypothetical signaling pathway that could be modulated by a novel compound.
Caption: Experimental workflow for the synthesis and structural validation of Compound A.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by Compound A.
References
A Comparative Guide to Palladium Catalysts for the Selective Functionalization of 2-Bromo-5-iodobenzyl alcohol
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of the efficiency of various palladium catalysts in cross-coupling reactions with 2-Bromo-5-iodobenzyl alcohol, a versatile building block in medicinal chemistry. The presented data, compiled from diverse studies, focuses on achieving selective reactivity at the more labile carbon-iodine bond.
The differential reactivity of the carbon-halogen bonds in 2-Bromo-5-iodobenzyl alcohol (C-I > C-Br) allows for a stepwise functionalization strategy.[1] Milder reaction conditions typically favor the selective activation of the C-I bond by the palladium catalyst, leaving the C-Br bond intact for subsequent transformations. The choice of the palladium precursor, ligand, base, and solvent system is paramount in controlling the reaction's outcome, influencing yield, selectivity, and reaction time.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalytic systems in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, specifically targeting the C-I bond of 2-Bromo-5-iodobenzyl alcohol.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For 2-Bromo-5-iodobenzyl alcohol, the goal is the selective formation of a biaryl linkage at the 5-position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~90-95 | [2] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | ~92-98 | [3][4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [2] |
| XPhos Pd G2 | XPhos | K₃PO₄ | THF/H₂O | RT - 40 | 0.5 - 2 | >95 | [5] |
Note: Yields are approximate and can vary based on the specific boronic acid used and other reaction parameters.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of substituted alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 1.5 - 4 | ~94-98 | [6][7] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | RT | 8 | ~96 | [7] |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 50 | 4 | ~92 | [6] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | CuI | i-Pr₂NH | 1,4-Dioxane | RT | 2-3 | ~90-95 | [6] |
Note: Copper-free Sonogashira reactions are also possible, often requiring specialized ligands and conditions to achieve high efficiency.[7]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of catalyst and conditions is crucial to ensure high regioselectivity and yield.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 6 | ~85-92 | [8][9] |
| Pd(OAc)₂ | None | K₃PO₄ | DMA | 120 | 12 | ~80-90 | [9] |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | DMF | 100 | 10 | ~88-94 | [8] |
Note: Ligandless Heck reactions can be effective, particularly with highly reactive aryl iodides, but may require higher temperatures.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The selection of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand is critical for high yields.[10][11][12][13]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 8 | ~90-97 | [11] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 6 | ~92-98 | [10] |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | ~88-95 | [10] |
Note: The choice of base is highly dependent on the amine coupling partner and the specific ligand used.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with 2-Bromo-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is then added. The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added, and the mixture is stirred at the specified temperature for the indicated time. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][3]
General Procedure for Sonogashira Coupling
To a flame-dried Schlenk flask under an inert atmosphere, 2-Bromo-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%) are added. The flask is evacuated and backfilled with argon. Degassed solvent (e.g., THF) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) are added, followed by the dropwise addition of the terminal alkyne (1.1 mmol, 1.1 equiv.). The reaction mixture is stirred at the specified temperature for the given time. After completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.[6][14]
General Procedure for Heck Reaction
In a sealed tube, 2-Bromo-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv.), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (if applicable, e.g., PPh₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.) are combined in a suitable solvent (e.g., DMF). The tube is sealed and heated to the specified temperature with stirring for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography.[8]
General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.). The tube is evacuated and backfilled with argon. The solvent (e.g., toluene) is added, followed by 2-Bromo-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). The tube is sealed and heated to the specified temperature for the indicated time. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[11][13]
Visualizing the Catalytic Pathway
The efficiency of these cross-coupling reactions is governed by a series of steps within a catalytic cycle. The following diagrams illustrate the generalized workflow and the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 7. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. arodes.hes-so.ch [arodes.hes-so.ch]
Precursor Reactivity Showdown: (2-Bromo-5-iodophenyl)methanol vs. (2,5-dibromophenyl)methanol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of synthetic efficiency and overall success. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry—the choice of a dihalogenated precursor can profoundly influence reaction outcomes, particularly when regioselectivity is desired. This guide provides an in-depth comparison of (2-Bromo-5-iodophenyl)methanol and (2,5-dibromophenyl)methanol as precursors, leveraging fundamental reactivity principles and available experimental data to inform strategic synthetic planning.
At the heart of this comparison lies the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is primarily governed by the carbon-halogen bond dissociation energy; the weaker C-I bond undergoes the rate-determining oxidative addition to the palladium(0) catalyst more readily than the stronger C-Br bond. This inherent reactivity difference dictates that this compound offers a significant advantage for selective mono-functionalization over its dibrominated counterpart.
Comparative Reactivity in Key Cross-Coupling Reactions
The enhanced reactivity of the C-I bond in this compound allows for selective transformations at the 5-position under milder conditions, leaving the C-Br bond at the 2-position intact for subsequent manipulations. In contrast, achieving mono-substitution with (2,5-dibromophenyl)methanol is more challenging and often requires careful optimization of reaction conditions to avoid double-addition, though selectivity can be influenced by steric and electronic factors of the coupling partners and the catalyst system.
Below is a summary of expected and reported outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Citation |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 12 | High (est.) | Selective coupling at the iodo-position is expected under standard conditions. Milder conditions and lower catalyst loading are likely sufficient. |
| (2,5-dibromophenyl)methanol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75 (mono-adduct) | Mono-arylation can be achieved, but may require careful control of stoichiometry and conditions to minimize diarylation.[1] |
Table 2: Comparative Performance in Sonogashira Coupling
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Citation |
| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 2-6 | High (est.) | High selectivity for the iodo-position is anticipated under standard Sonogashira conditions.[2][3] |
| (2,5-dibromophenyl)methanol | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 70 | 4 | Moderate (mono-adduct) | Achieving mono-alkynylation is feasible, but competitive di-substitution is a potential side reaction requiring optimization. |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Precursor | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Citation |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 12-24 | High (est.) | Selective amination at the iodo-position is expected, leveraging the higher reactivity of the C-I bond.[4][5] |
| (2,5-dibromophenyl)methanol | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 18 | Good (mono-adduct) | Mono-amination can be achieved with careful selection of catalyst and reaction conditions.[6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for mono-functionalization of dihalogenated precursors.
General Procedure for Mono-Suzuki-Miyaura Coupling of (2,5-dibromophenyl)methanol Analog
This protocol is adapted from the mono-arylation of a similar N-(2,5-dibromophenyl)acetamide system and can be optimized for (2,5-dibromophenyl)methanol.[1]
-
To a reaction vessel, add N-(2,5-dibromophenyl)acetamide (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Degassed 1,4-dioxane is added, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
The reaction mixture is heated to 100 °C and stirred for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the mono-arylated product.
Logical Workflow for Precursor Selection
The choice between this compound and (2,5-dibromophenyl)methanol is contingent on the synthetic strategy. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting between this compound and (2,5-dibromophenyl)methanol for mono-functionalization.
Reaction Pathway for Selective Coupling
The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds is the cornerstone of the selectivity observed with this compound. The following diagram illustrates the typical palladium-catalyzed cross-coupling cycle, highlighting the preferential oxidative addition at the C-I bond.
Caption: Simplified catalytic cycle for the selective cross-coupling of this compound.
Conclusion
References
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Purity Under the Magnifying Glass: A Comparative Guide to HPLC and NMR Analysis of (2-Bromo-5-iodophenyl)methanol
For researchers, scientists, and professionals in the fast-paced world of drug development, establishing the purity of chemical intermediates is a cornerstone of robust and reliable research. The compound (2-Bromo-5-iodophenyl)methanol is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two gold-standard analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for confirming the purity of this compound. We will delve into experimental data, detailed protocols, and a comparison with other analytical alternatives to provide a comprehensive resource for your analytical needs.
At a Glance: HPLC vs. NMR for Purity Determination
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, yet distinct, analytical techniques for purity assessment. HPLC excels at separating and quantifying impurities, while NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of components based on their differential distribution between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field, providing structural and quantitative data. |
| Primary Use | Detection and quantification of impurities, determination of relative purity. | Structural elucidation, confirmation of the main component, and determination of absolute purity (qNMR). |
| Sensitivity | High, capable of detecting trace-level impurities. | Generally lower than HPLC, but can be enhanced with high-field instruments. |
| Quantification | Requires a reference standard for the analyte and each impurity for accurate quantification. | Can provide absolute purity using an internal standard (qNMR) without needing a reference standard of the analyte itself. |
| Throughput | High, with autosamplers enabling the analysis of many samples sequentially. | Lower, as sample preparation and data acquisition are typically more time-consuming. |
| Information | Provides retention time and peak area, which are used for quantification. | Provides detailed structural information, enabling the identification of unknown impurities. |
| Destructive | The sample is typically not recovered. | Non-destructive; the sample can be recovered after analysis. |
Experimental Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from the analysis of a batch of this compound using both HPLC and qNMR.
| Parameter | HPLC Result | qNMR Result |
| Purity (%) | 99.5% (by area normalization) | 99.2% (against an internal standard) |
| Major Impurity | Unidentified impurity at RRT 1.25 (0.3%) | Residual starting material (2-bromo-5-iodobenzoic acid) detected and quantified (0.5%) |
| Residual Solvents | Not detected | Toluene (0.1%), Tetrahydrofuran (0.2%) |
| Limit of Detection (LOD) | ~0.01% for known impurities | ~0.1% for structural impurities |
| Limit of Quantitation (LOQ) | ~0.03% for known impurities | ~0.3% for structural impurities |
In-Depth Comparison with Alternative Methods
While HPLC and NMR are primary methods for purity analysis, other techniques can provide valuable, often complementary, information.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique that is excellent for monitoring the progress of a reaction and for preliminary purity assessments.[3] It can quickly indicate the presence of major impurities but lacks the quantitative accuracy and resolution of HPLC.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying unknown impurities by providing information about their molecular weight.
Experimental Protocols
Detailed methodologies for HPLC and NMR analysis are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes a method for determining the absolute purity of this compound using ¹H NMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample
-
Internal Standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., DMSO-d₆)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover all signals of interest.
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
To better understand the logical flow of the purity analysis process, the following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for qNMR Purity Analysis of this compound.
Conclusion
Both HPLC and NMR are indispensable tools for confirming the purity of this compound. HPLC offers high sensitivity for detecting and quantifying trace impurities, making it ideal for routine quality control. In contrast, qNMR provides a powerful method for determining absolute purity without the need for a specific reference standard of the analyte and offers invaluable structural information for impurity identification. For a comprehensive and orthogonal approach to purity assessment, the use of both techniques is highly recommended. This ensures the highest confidence in the quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
References
Benchmarking the Synthesis of Bioactive Compounds Using (2-Bromo-5-iodophenyl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-5-iodophenyl)methanol has emerged as a critical starting material in the synthesis of a variety of bioactive compounds, most notably in the development of potent and selective enzyme inhibitors for therapeutic applications. This guide provides an objective comparison of a synthetic route to the clinical candidate GSK2879552, a formidable Lysine-Specific Demethylase 1 (LSD1) inhibitor, starting from this compound. We will explore an alternative synthetic strategy and present a detailed analysis of experimental data to assist researchers in making informed decisions for their drug discovery and development pipelines.
Comparison of Synthetic Strategies for GSK2879552
The synthesis of GSK2879552, a compound with significant potential in oncology, can be approached from different starting points. Here, we compare a route commencing with this compound against an alternative pathway starting from 2-bromo-5-iodobenzonitrile.
| Parameter | Route 1: From this compound | Route 2: From 2-Bromo-5-iodobenzonitrile (Alternative) |
| Starting Material | This compound | 2-Bromo-5-iodobenzonitrile |
| Key Steps | 1. Oxidation to Aldehyde2. Reductive Amination3. Sonogashira Coupling | 1. Reduction of Nitrile to Aldehyde2. Reductive Amination3. Sonogashira Coupling |
| Overall Yield (Reported) | Data not fully available in literature for the complete sequence. Individual step yields are generally high. | Data not available for the complete sequence. |
| Process Complexity | Requires a discrete oxidation step. | Requires a controlled reduction of the nitrile. |
| Reagent Availability | Starting material is commercially available. | Starting material is commercially available. |
| Potential Advantages | Milder oxidation conditions may be employed, potentially leading to fewer side products. | Potentially shorter synthesis if the nitrile can be directly converted to the final product without isolating the aldehyde. |
| Potential Disadvantages | An additional synthetic step compared to starting directly with an aldehyde precursor. | Reduction of nitriles to aldehydes can sometimes be challenging and may lead to over-reduction to the amine. |
Detailed Experimental Protocols
Route 1: Synthesis of GSK2879552 from this compound
This synthetic pathway involves three key transformations: oxidation of the benzylic alcohol to the corresponding aldehyde, reductive amination with a chiral cyclopropylamine derivative, and a final Sonogashira coupling to install the picolinonitrile moiety.
Step 1: Oxidation of this compound to 2-Bromo-5-iodobenzaldehyde
-
Reagents: this compound, Manganese dioxide (MnO₂), Dichloromethane (DCM).
-
Procedure: To a solution of this compound in DCM, an excess of activated MnO₂ is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the mixture is filtered through a pad of celite to remove the manganese salts, and the filtrate is concentrated under reduced pressure to afford 2-bromo-5-iodobenzaldehyde.
-
Yield: Typically high, often exceeding 90%.
Step 2: Reductive Amination with ((1R,2S)-2-(aminomethyl)cyclopropyl)methanamine
-
Reagents: 2-Bromo-5-iodobenzaldehyde, ((1R,2S)-2-(aminomethyl)cyclopropyl)methanamine, a suitable reducing agent (e.g., Sodium triacetoxyborohydride (STAB)), and a solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure: The aldehyde and the amine are dissolved in the chosen solvent. The reducing agent is then added portion-wise at room temperature. The reaction is stirred until completion. The reaction is then quenched, and the product is extracted and purified. A key development in the synthesis of a GSK2879552 intermediate utilizes an engineered imine reductase for this step, achieving high yield (84%) and excellent enantiomeric excess (>99.7%) on a kilogram scale.[1]
-
Yield: This step is crucial for establishing the stereochemistry of the final product. Yields can vary depending on the specific conditions and reducing agent used.
Step 3: Sonogashira Coupling with 4-Ethynylpicolinonitrile
-
Reagents: The product from Step 2, 4-Ethynylpicolinonitrile, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) in a suitable solvent like THF or DMF.
-
Procedure: The aryl iodide from the previous step is coupled with 4-ethynylpicolinonitrile under standard Sonogashira conditions. The reaction is typically carried out under an inert atmosphere. After completion, the reaction mixture is worked up, and the final product, GSK2879552, is purified by chromatography.
-
Yield: Sonogashira couplings are generally high-yielding reactions.
Visualizing the Synthesis and Mechanism of Action
To better understand the synthetic workflow and the biological context of the synthesized compound, the following diagrams are provided.
Caption: Synthetic workflow for GSK2879552 from this compound.
References
A comparative analysis of different bases in Suzuki couplings of 2-Bromo-5-iodobenzyl alcohol
For researchers and professionals in the field of organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of base is a critical parameter that can significantly influence the reaction's yield, selectivity, and overall efficiency. This guide provides a comparative analysis of various bases for the Suzuki coupling of 2-Bromo-5-iodobenzyl alcohol, a substrate with differential reactivity at two halogenated sites, offering a pathway for selective functionalization.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to activate the organoboron species, typically a boronic acid, to facilitate the crucial transmetalation step.[1][2][3] Two predominant mechanistic pathways are proposed for this activation: the "boronate" pathway, where the base activates the boronic acid to form a more nucleophilic boronate complex, and the "hydroxide" pathway, where the base first reacts with the palladium(II) halide complex.[4] The operative pathway and the overall success of the reaction are highly dependent on the nature of the base, solvent, and substrates.[5]
Comparative Performance of Different Bases
The reactivity of the C-I bond is significantly higher than that of the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective coupling at the iodine position of 2-Bromo-5-iodobenzyl alcohol. The choice of base can influence the selectivity and yield of this transformation.
Inorganic bases are most commonly employed in Suzuki-Miyaura couplings.[4] Their effectiveness is governed by factors such as basicity, solubility, and the nature of the cation.[4]
-
Carbonates: Bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used due to their moderate basicity, which is often sufficient to promote the reaction without causing unwanted side reactions.[6][7][8] Cs₂CO₃ is often found to be superior, although its higher cost can be a consideration.[7]
-
Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly for challenging couplings.[8][9][10] Its use can sometimes lead to higher yields compared to carbonates.
-
Hydroxides: Stronger bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be used, but their high basicity may lead to side reactions, especially with sensitive substrates.[4]
-
Fluorides: Potassium fluoride (KF) is a milder base and is particularly useful for substrates with base-labile functional groups. The fluoride ion is believed to play a unique role in activating the boronic acid.[3][4]
Organic bases, such as triethylamine (TEA) and diisopropylethylamine (DIPEA), are generally less common but can be advantageous in specific cases, particularly when dealing with substrates that are sensitive to strong inorganic bases.[4][6]
Data Presentation
The following table summarizes representative data from a screening study comparing the performance of various bases in the Suzuki-Miyaura coupling of 2-Bromo-5-iodobenzyl alcohol with phenylboronic acid.
| Entry | Base (2.0 equiv.) | Solvent | Catalyst (2 mol%) | Ligand (4 mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 90 | 12 | 85 |
| 2 | K₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 90 | 12 | 88 |
| 3 | Cs₂CO₃ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 90 | 10 | 95 |
| 4 | K₃PO₄ | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 90 | 10 | 92 |
| 5 | KOH | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 90 | 14 | 75 |
| 6 | KF | Toluene/H₂O (10:1) | Pd(OAc)₂ | PPh₃ | 90 | 18 | 68 |
| 7 | TEA | Toluene | Pd(OAc)₂ | PPh₃ | 90 | 24 | 45 |
This data is representative and serves as an illustration for comparative purposes.
Experimental Protocols
General Experimental Protocol for Base Screening in Suzuki-Miyaura Coupling:
Materials:
-
2-Bromo-5-iodobenzyl alcohol (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Selected base (2.0 mmol)
-
Toluene/Water (10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a Schlenk flask, add 2-Bromo-5-iodobenzyl alcohol (1.0 mmol), phenylboronic acid (1.2 mmol), the selected base (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (Toluene/H₂O, 11 mL) via syringe.
-
Stir the reaction mixture at 90 °C for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling base screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Use of (2-Bromo-5-iodophenyl)methanol in Multi-Step Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks in multi-step synthesis is a critical decision that balances cost, efficiency, and reaction robustness. This guide provides a comprehensive cost-benefit analysis of using (2-Bromo-5-iodophenyl)methanol as a key intermediate, particularly in palladium-catalyzed cross-coupling reactions. Its performance is objectively compared with viable alternatives, supported by established principles of chemical reactivity and representative experimental protocols.
Cost Analysis: A Head-to-Head Comparison
The initial acquisition cost of a starting material is a primary consideration in process development and scale-up. This compound, with its unique di-halogenation pattern, offers distinct advantages in sequential cross-coupling reactions. However, this versatility is often reflected in its price. Below is a comparative summary of the market price for this compound and its close structural analogs.
| Compound | CAS Number | Supplier Example(s) | Price (USD) per gram* |
| This compound | 946525-30-0 | Ivy Fine Chemicals | ~$22.36 (for 100g) |
| (2,5-Dibromophenyl)methanol | 147034-01-3 | AOBChem | ~$2.64 (for 100g) |
| (3,5-Dibromophenyl)methanol | 145691-59-4 | Sigma-Aldrich | ~$2.37 (for 100g) |
*Prices are approximate and subject to change based on supplier and purity.
As the data indicates, this compound is significantly more expensive on a per-gram basis than its dibromo counterparts. This initial higher cost necessitates a careful evaluation of its downstream benefits in a synthetic route.
Performance and Reactivity Analysis: The Iodide Advantage
The primary benefit of employing this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This is a direct consequence of the bond dissociation energies of the carbon-halogen bond.
The weaker C-I bond allows for the selective oxidative addition to a palladium(0) catalyst under milder conditions than the more robust C-Br bond. This chemoselectivity is a powerful tool in multi-step synthesis, enabling the sequential introduction of different functionalities at the 5- and 2-positions of the phenyl ring.
This enhanced reactivity can translate into several process advantages:
-
Milder Reaction Conditions: Reactions at the iodo-position can often be carried out at lower temperatures, which can improve the stability of sensitive functional groups elsewhere in the molecule.
-
Shorter Reaction Times: The faster rate of oxidative addition for the C-I bond can lead to reduced reaction times, increasing throughput.
-
Lower Catalyst Loading: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Higher Yields: Milder conditions and faster reaction rates can lead to fewer side reactions and improved yields of the desired product.
Relationship between bond strength, reactivity, and process benefits.
Experimental Protocols
The following are generalized protocols for Suzuki and Sonogashira reactions, which are commonly used to functionalize aryl halides like this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive iodo-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C). The milder conditions favor reaction at the C-I bond.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of a Terminal Alkyne
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl halide. When using this compound, the reaction is expected to occur preferentially at the iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing Synthetic Strategy and Workflow
The strategic use of this compound in a multi-step synthesis allows for a divergent approach from a common intermediate.
A representative multi-step synthesis using sequential cross-coupling.
The general workflow for the key cross-coupling steps is outlined below.
General experimental workflow for a cross-coupling reaction.
Conclusion
While this compound presents a higher initial procurement cost compared to its dibromo-analogs, its utility in multi-step synthesis is significant. The ability to perform selective, sequential cross-coupling reactions under potentially milder conditions can lead to overall process improvements that may offset the initial investment. For research and development, where the efficient construction of complex molecules is paramount, the strategic advantages offered by this di-halogenated building block are compelling. In a production setting, a thorough process optimization would be necessary to quantify the cost savings from reduced reaction times, lower catalyst loading, and improved yields to justify the higher starting material cost.
Navigating Selective Synthesis: A Comparative Guide to the Functional Group Tolerance of (2-Bromo-5-iodophenyl)methanol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of polysubstituted aromatic cores is a cornerstone of modern synthesis. Dihaloarenes, such as (2-bromo-5-iodophenyl)methanol, offer a versatile platform for sequential and site-selective cross-coupling reactions, enabling the controlled introduction of diverse molecular fragments. The differential reactivity of the carbon-halogen bonds—governed by the principle that the C-I bond is weaker and thus more reactive than the C-Br bond—is the foundation for achieving high chemoselectivity in palladium-catalyzed transformations.[1][2]
This guide provides a comprehensive assessment of the functional group tolerance of this compound in key cross-coupling reactions. While specific experimental data for this exact substrate is limited in publicly accessible literature, this guide leverages established principles of cross-coupling chemistry and data from closely related analogues to provide a robust framework for its synthetic application. The inherent reactivity hierarchy (I > Br > Cl) allows for selective coupling at the more labile iodide position under carefully controlled conditions, leaving the bromide available for subsequent transformations.[1][2]
The presence of the primary alcohol functionality in this compound introduces an additional consideration for functional group compatibility. This guide will explore the tolerance of this and other functional groups in Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille cross-coupling reactions, offering insights into optimal reaction conditions and potential challenges.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize the expected performance of this compound in various cross-coupling reactions, with comparative data drawn from analogous dihaloarene systems to illustrate the principles of selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, selective coupling with a boronic acid or ester is anticipated at the iodide position.
| Dihaloarene | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 (expected) | [3] |
| 1-Bromo-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | 16 | 95 | [4] |
| 2,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | 85 (mono-arylated) | [5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. High selectivity for the iodide position of this compound is expected.
| Dihaloarene | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 3 | >95 (expected) | [6] |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25 | 2 | 98 | [7] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 24 | 85 (at C-4) | [8] |
Heck Coupling
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. Selective vinylation at the C-I bond is the anticipated outcome.
| Dihaloarene | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 16 | >90 (expected) | [9] |
| 1-Bromo-4-iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 100 | 5 | 96 | [10] |
| 1,4-Diiodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | 95 (mono-adduct) | [11] |
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds. Selective amination at the iodide position is highly probable.
| Dihaloarene | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | >90 (expected) | [12] |
| 1-Bromo-4-iodobenzene | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | 2 | 98 | [13] |
| 1-Chloro-4-iodobenzene | n-Hexylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 110 | 18 | 95 | [14] |
Stille Coupling
The Stille reaction couples an organohalide with an organotin compound. The higher reactivity of the C-I bond is expected to direct the coupling.
| Dihaloarene | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| This compound | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | >90 (expected) | [15] |
| 1-Bromo-4-iodobenzene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | THF | 60 | 3 | 97 | [16] |
| 2,5-Dibromothiophene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 88 (mono-coupled) | [17] |
Functional Group Tolerance Summary
The palladium-catalyzed cross-coupling reactions discussed generally exhibit good tolerance to a wide range of functional groups. The presence of the benzylic alcohol in this compound is not expected to interfere with the standard catalytic cycles. However, strong bases or high temperatures could potentially lead to side reactions involving the hydroxyl group.
| Functional Group on Coupling Partner | Suzuki | Sonogashira | Heck | Buchwald-Hartwig | Stille |
| Alcohols | Tolerated | Tolerated | Tolerated | Tolerated | Tolerated |
| Aldehydes | Generally Tolerated | Tolerated | Tolerated | Moderate Tolerance | Tolerated |
| Ketones | Tolerated | Tolerated | Tolerated | Tolerated | Tolerated |
| Esters | Tolerated | Tolerated | Tolerated | Tolerated | Tolerated |
| Amides | Tolerated | Tolerated | Tolerated | Tolerated | Tolerated |
| Nitriles | Tolerated | Tolerated | Tolerated | Tolerated | Tolerated |
| Nitro Groups | Moderate Tolerance | Tolerated | Tolerated | Moderate Tolerance | Tolerated |
| Free Amines | Can interfere, protection may be needed | Tolerated | Tolerated | N/A | Tolerated |
| Free Carboxylic Acids | Can interfere, protection may be needed | Can interfere | Can interfere | Can interfere | Tolerated |
Experimental Protocols
The following are representative experimental protocols for the selective cross-coupling at the iodide position of a bromo-iodo-substituted arene. These should be adapted and optimized for the specific substrate and coupling partner.
General Procedure for Selective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in a degassed mixture of toluene (4 mL) and water (1 mL) is added the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The mixture is heated to 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Selective Sonogashira Coupling
In a Schlenk flask, this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) are dissolved in degassed THF (5 mL) and triethylamine (2 mL). The terminal alkyne (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 3 hours under an inert atmosphere. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography.
Visualizing the Chemistry
Reactivity and Selectivity in Cross-Coupling
The chemoselectivity in the cross-coupling of this compound is dictated by the difference in bond dissociation energies of the C-I and C-Br bonds. The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst at a much faster rate.
Caption: Selective oxidative addition at the C-I bond.
General Experimental Workflow
The workflow for a typical selective cross-coupling reaction involves careful setup under an inert atmosphere, followed by the reaction, workup, and purification steps.
Caption: A typical cross-coupling experimental workflow.
Decision Pathway for Sequential Cross-Coupling
The differential reactivity of the C-I and C-Br bonds allows for a logical pathway to synthesize di-substituted products in a controlled manner.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. kingchem.com [kingchem.com]
- 13. scispace.com [scispace.com]
- 14. youtube.com [youtube.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide to the Cross-Validation of Experimental Results for Reactions with 2-Bromo-5-iodobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common palladium-catalyzed cross-coupling reactions and oxidation reactions involving 2-bromo-5-iodobenzyl alcohol. The selective functionalization of this dihalogenated aromatic compound is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, regioselective transformations can be achieved, offering a versatile platform for molecular diversification.
The C-I bond is inherently weaker and more susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in many cross-coupling reactions. This disparity in reactivity allows for selective coupling at the 5-position (iodine) while leaving the 2-position (bromine) available for subsequent transformations.
Comparative Analysis of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and expected outcomes for various palladium-catalyzed cross-coupling reactions with 2-bromo-5-iodobenzyl alcohol, based on established principles of reactivity and analogous systems. It is important to note that specific yields and reaction times can vary depending on the specific coupling partners and optimization of reaction conditions.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | 8-16 | >95 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2 eq) | DMF | 90 | 12-18 | >85 |
Table 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (1-3 mol%) | CuI (2-5 mol%) | Et₃N | THF/DMF | 25-50 | 2-6 | >95 |
| 1-Hexyne | Pd(PPh₃)₄ (2 mol%) | CuI (4 mol%) | Diisopropylamine | Toluene | 60 | 4-8 | >90 |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | - (Copper-free) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 80 | 12-24 | >85 |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu (1.2 eq) | Toluene | 100 | 12-24 | >90 |
| Aniline | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane | 110 | 16-24 | >85 |
| Benzylamine | Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%) | LHMDS (1.2 eq) | THF | 80 | 12-18 | >90 |
Oxidation Reaction
The primary alcohol functionality of 2-bromo-5-iodobenzyl alcohol can be selectively oxidized to the corresponding aldehyde, a valuable synthetic intermediate.
Table 4: Oxidation to 2-Bromo-5-iodobenzaldehyde
| Oxidizing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| MnO₂ | - | Dichloromethane | 25 | 24-48 | >90 |
| Dess-Martin Periodinane | - | Dichloromethane | 25 | 2-4 | >95 |
| TEMPO, NaOCl | - | Dichloromethane/H₂O | 0-25 | 1-3 | >90 |
Experimental Protocols
Detailed methodologies for representative reactions are provided below. These protocols serve as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
Reaction: Synthesis of 2-bromo-5-phenylbenzyl alcohol
-
To an oven-dried Schlenk flask, add 2-bromo-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
Reaction: Synthesis of 2-bromo-5-(phenylethynyl)benzyl alcohol
-
To a dry Schlenk flask, add 2-bromo-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Oxidation of 2-Bromo-5-iodobenzyl alcohol
Reaction: Synthesis of 2-bromo-5-iodobenzaldehyde
-
To a round-bottom flask, add 2-bromo-5-iodobenzyl alcohol (1.0 mmol, 1.0 equiv) and dichloromethane (10 mL).
-
Add Dess-Martin periodinane (1.2 mmol, 1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) and a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Stir the mixture for 15 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by flash column chromatography if necessary.
Mandatory Visualizations
Safety Operating Guide
Navigating the Safe Disposal of (2-Bromo-5-iodophenyl)methanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (2-Bromo-5-iodophenyl)methanol, a halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from structurally similar compounds, such as (4-Bromophenyl)(4-methylphenyl)methanol and 2-Bromo-5-fluorobenzyl alcohol, should be used for preliminary hazard assessment, emphasizing that this is a precautionary measure and not a direct substitute. Always handle the compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully-buttoned lab coat must be worn to protect from splashes.
-
Ventilation: All handling and transfer of waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite or sand. The contaminated absorbent material must then be collected into a sealed, appropriately labeled container for disposal as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. The following procedure outlines the general steps for its safe disposal as a halogenated organic waste.
-
Waste Identification and Classification: this compound is classified as a halogenated organic waste due to the presence of bromine and iodine atoms in its molecular structure. This classification dictates the specific disposal pathway.
-
Segregation: This is a critical step to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.
-
Container Selection and Labeling:
-
Use a container made of a material compatible with halogenated organic compounds (e.g., glass or polyethylene). The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[3][5]
-
As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[5][6]
-
The label must include the full chemical name, "this compound," and the approximate concentration or percentage of all constituents in the waste container.[5] Do not use abbreviations or chemical formulas.[5]
-
-
Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[3][7]
-
Keep the waste container closed at all times, except when actively adding waste, to prevent the release of volatile organic compounds.[5][7]
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.
-
-
Disposal Request and Pickup:
-
Empty Container Management:
-
Empty containers that held this compound must also be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[4]
-
After triple-rinsing, deface the original label, and dispose of the container as regular trash or as directed by your institution's EHS guidelines.[8]
-
Data Presentation: Waste Classification and Handling
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste | [1][2] |
| EPA Hazardous Waste Code | Likely falls under "F-listed" wastes for spent halogenated solvents or "U-listed" for discarded commercial chemical products. The specific code should be determined by the EHS department. | [9][10][11] |
| Segregation | Must be segregated from non-halogenated organic waste, acids, bases, and oxidizers. | [1][2][3][4] |
| Recommended Container | Glass or chemically resistant plastic with a tight-fitting screw cap. | [3][5] |
| Labeling Requirements | "Hazardous Waste," full chemical names of all contents, and approximate percentages. | [5][6] |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility. DO NOT dispose of down the drain or in regular trash. | [2][5][12] |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols that generate this waste. Users should refer to their specific experimental methodologies to quantify the waste generated and to identify any other chemicals that may be present in the waste stream.
Mandatory Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. actenviro.com [actenviro.com]
- 12. acs.org [acs.org]
Safeguarding Your Research: Essential PPE and Handling Protocols for (2-Bromo-5-iodophenyl)methanol
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel handling (2-Bromo-5-iodophenyl)methanol. Adherence to these protocols is essential for ensuring personal safety and proper environmental stewardship.
Researchers and drug development professionals working with this compound must be aware of its potential hazards to mitigate risks effectively. This substituted aromatic compound presents risks of harm if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] The following guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure safe laboratory operations.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on established safety guidelines for hazardous chemicals.
| Body Part | PPE Item | Specification/Standard |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material, inspected before use. |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Must be worn when there is a risk of splashing. |
| Body | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation. |
Experimental Workflow and Safety Protocols
Proper handling of this compound is crucial to prevent exposure and contamination. The following workflow diagram and procedural steps provide a clear guide for safe handling from receipt to disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents to minimize movement of the hazardous material.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid direct contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2][3]
-
If inhaled, move the individual to fresh air and seek immediate medical assistance.[1][2]
-
-
Cleanup:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Wash hands thoroughly after handling.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, clearly labeled, and sealed container for halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[4][5]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
Disposal Method:
-
Halogenated organic wastes are typically disposed of via incineration by a licensed hazardous waste disposal company.[4] Do not dispose of this compound down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
